molecular formula C15H25NO4 B1664830 Amabiline CAS No. 17958-43-9

Amabiline

カタログ番号: B1664830
CAS番号: 17958-43-9
分子量: 283.36 g/mol
InChIキー: DRVWTOSBCBKXOR-WHOFXGATSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amabiline is a carboxylic ester obtained by formal condensation of the carboxy group of (2S,3S)-2,3-dihydroxy-2-isopropylbutanoic acid with the hydroxy group of (7aS)-2,3,5,7a-tetrahydropyrrolizin-7-ylmethanol. It has a role as a plant metabolite. It is a member of pyrrolizines, a butyrate ester, a carboxylic ester, a secondary alcohol, a tertiary alcohol and a pyrrolizidine alkaloid.
This compound has been reported in Eupatorium japonicum, Neatostema apulum, and other organisms with data available.
structure in first source

特性

IUPAC Name

[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVWTOSBCBKXOR-WHOFXGATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939241
Record name Amabiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17958-43-9
Record name [(7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17958-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amabiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMABILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG6G8EU69E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Amabiline Biosynthesis Pathway in Borago officinalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of amabiline, a prominent pyrrolizidine alkaloid (PA) found in Borago officinalis (borage). PAs are a class of secondary metabolites known for their hepatotoxic effects, making the study of their biosynthesis crucial for the safe development of borage-based products in the pharmaceutical and nutraceutical industries. This document details the enzymatic steps involved in the formation of the necine base, supinidine, and the necic acid, viridifloric acid, which collectively form this compound. It includes a summary of quantitative data on PA content in borage, detailed experimental protocols for their analysis, and visual representations of the biosynthetic pathways and analytical workflows.

Introduction

Borago officinalis, commonly known as borage or starflower, is a medicinal and culinary herb valued for its seed oil, which is rich in γ-linolenic acid (GLA). However, the presence of pyrrolizidine alkaloids (PAs), such as this compound, in various parts of the plant raises safety concerns due to their potential hepatotoxicity[1][2]. This compound is an ester composed of the necine base supinidine and viridifloric acid[2]. Understanding the biosynthetic pathway of this compound is essential for developing strategies to minimize its content in borage products and for exploring the potential of pathway intermediates in drug development. This guide synthesizes the current knowledge on the core biosynthetic pathway of this compound in B. officinalis.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process involving the convergence of two distinct pathways: the formation of the necine base (supinidine) and the synthesis of the necic acid (viridifloric acid).

Biosynthesis of the Necine Base: Supinidine

The biosynthesis of the pyrrolizidine ring system of supinidine originates from the polyamines putrescine and spermidine.

Step 1: Homospermidine Synthesis

The first committed step in pyrrolizidine alkaloid biosynthesis is the formation of homospermidine from putrescine and spermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) [1][3][4]. HSS is a key enzyme that has evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism[3][4][5].

  • Enzyme: Homospermidine Synthase (HSS)

  • Substrates: Putrescine, Spermidine

  • Product: Homospermidine

  • Cofactor: NAD+[6]

Step 2: Oxidation of Homospermidine and Cyclization

Homospermidine undergoes a two-step oxidation and cyclization to form the bicyclic pyrrolizidine nucleus. This process is catalyzed by a copper-containing amine oxidase known as homospermidine oxidase (HSO) . HSO oxidizes both primary amino groups of homospermidine, leading to the formation of the intermediate 1-formylpyrrolizidine .

  • Enzyme: Homospermidine Oxidase (HSO)

  • Substrate: Homospermidine

  • Intermediate: 1-formylpyrrolizidine

Step 3: Reduction to Supinidine

The final step in the formation of the necine base is the reduction of 1-formylpyrrolizidine to yield supinidine. The specific reductase enzyme responsible for this conversion has not yet been fully characterized in Borago officinalis.

  • Enzyme: (Uncharacterized) Reductase

  • Substrate: 1-formylpyrrolizidine

  • Product: Supinidine

Supinidine Biosynthesis cluster_HSS Homospermidine Synthase (HSS) cluster_HSO Homospermidine Oxidase (HSO) cluster_Reductase Reductase Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Spermidine Spermidine Spermidine->Homospermidine Formylpyrrolizidine 1-Formylpyrrolizidine Homospermidine->Formylpyrrolizidine Supinidine Supinidine Formylpyrrolizidine->Supinidine

Caption: Biosynthetic pathway of the necine base supinidine.

Biosynthesis of the Necic Acid: Viridifloric Acid

Necic acids are branched-chain carboxylic acids that esterify the necine base. Viridifloric acid is derived from the metabolism of branched-chain amino acids, specifically L-isoleucine and L-valine[7].

Step 1: Formation of C7-Pronecic Acid

The initial step in viridifloric acid biosynthesis involves the condensation of pyruvate and 2-oxoisovalerate (derived from valine metabolism). This reaction is catalyzed by C7-hydroxyacid synthase (C7HAS) , which is a specialized form of acetohydroxyacid synthase (AHAS)[8].

  • Enzyme: C7-Hydroxyacid Synthase (C7HAS)

  • Substrates: Pyruvate, 2-Oxoisovalerate

  • Product: C7-Pronecic Acid[8]

Step 2: Conversion to Viridifloric Acid

The subsequent enzymatic steps that convert C7-pronecic acid into viridifloric acid are not yet fully elucidated. This part of the pathway likely involves a series of isomerizations and reductions.

Viridifloric Acid Biosynthesis cluster_C7HAS C7-Hydroxyacid Synthase (C7HAS) Valine L-Valine Oxoisovalerate 2-Oxoisovalerate Valine->Oxoisovalerate Transamination Pronecic_Acid C7-Pronecic Acid Oxoisovalerate->Pronecic_Acid Pyruvate Pyruvate Pyruvate->Pronecic_Acid Viridifloric_Acid Viridifloric Acid Pronecic_Acid->Viridifloric_Acid Multiple Enzymatic Steps (Isomerization, Reduction)

Caption: Biosynthetic pathway of the necic acid viridifloric acid.

Final Esterification Step

The final step in this compound biosynthesis is the esterification of the necine base supinidine with the necic acid viridifloric acid. This reaction is catalyzed by an uncharacterized acyltransferase.

  • Enzyme: (Uncharacterized) Acyltransferase

  • Substrates: Supinidine, Viridifloroyl-CoA (activated form)

  • Product: this compound

Amabiline_Formation Supinidine Supinidine This compound This compound Supinidine->this compound Viridifloric_Acid Viridifloric Acid Viridifloric_Acid->this compound Acyltransferase (Esterification)

Caption: Final esterification step to form this compound.

Quantitative Data

Quantitative analysis of pyrrolizidine alkaloids in Borago officinalis reveals varying concentrations depending on the plant part and developmental stage. The following table summarizes reported concentrations of this compound and related PAs.

Plant PartPyrrolizidine AlkaloidConcentration RangeReference
SeedsThis compound0.002% of crude alkaloids[Dodson & Stermitz, 1986][1]
Vegetative TissuesThis compound2-10 mg/kg (as part of total PAs)[Lüthy et al., 1984, as cited in[1]]
Leaves (Wild)Total Phenols5.21 mg GA/g[Abu-Qaoud et al., 2018][9]
Leaves (Cultivated)Total Phenols2.37 mg GA/g[Abu-Qaoud et al., 2018][9]
Leaves (Wild)Total Flavonoids22.4 mg RU/g[Abu-Qaoud et al., 2018][9]
Leaves (Cultivated)Total Flavonoids13.1 mg RU/g[Abu-Qaoud et al., 2018][9]

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids from Borago officinalis

This protocol is adapted from a validated LC-MS/MS method for PA quantification in borage leaves[4][10].

  • Sample Preparation: Homogenize fresh or freeze-dried borage leaf material to a fine powder.

  • Extraction Solvent: Prepare a solution of 0.2% formic acid in 10% methanol (v/v).

  • Extraction Procedure: a. Weigh approximately 0.5 g of the homogenized plant material into a centrifuge tube. b. Add 10 mL of the extraction solvent. c. Sonicate the mixture for 15 minutes at ambient temperature. d. Centrifuge at 3800 x g for 10 minutes. e. Collect the supernatant. f. Repeat the extraction of the pellet with another 10 mL of extraction solvent. g. Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the combined supernatant onto the cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the PAs with methanol.

  • Sample Concentration: a. Evaporate the methanol eluate to dryness under a stream of nitrogen. b. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

G A Homogenized Borage Sample B Add 0.2% Formic Acid in 10% Methanol A->B C Sonicate for 15 min B->C D Centrifuge at 3800 x g for 10 min C->D E Collect Supernatant D->E F Repeat Extraction of Pellet D->F Pellet G Combine Supernatants E->G F->G H SPE Cleanup (C18) G->H I Evaporate to Dryness H->I J Reconstitute for LC-MS/MS I->J

Caption: Workflow for the extraction of PAs from Borago officinalis.

Quantification of this compound by LC-MS/MS

This protocol outlines the general parameters for the quantitative analysis of this compound using a validated method[4][10].

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and other PAs of interest should be optimized.

  • Quantification: Use of an external calibration curve with certified reference standards for this compound.

Homospermidine Synthase (HSS) Activity Assay

This assay is based on the NAD+-dependent formation of homospermidine[2][6][7][8].

  • Enzyme Extraction: Homogenize plant tissue in an appropriate buffer (e.g., Tris-HCl, pH 8.5) containing protease inhibitors. Centrifuge to obtain a crude protein extract.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 9.0)

    • NAD+

    • Putrescine

    • [1,4-14C]Spermidine (radiolabeled substrate)

    • Crude enzyme extract

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

  • Product Separation: Separate the radiolabeled homospermidine from the unreacted spermidine using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: Quantify the amount of radiolabeled homospermidine using a scintillation counter or a radio-HPLC detector.

Conclusion

The biosynthesis of this compound in Borago officinalis is a complex process that is becoming increasingly understood. The identification of key enzymes such as homospermidine synthase and C7-hydroxyacid synthase provides crucial insights into the pathway's regulation. However, several enzymes, particularly the reductase in supinidine formation, the enzymes for viridifloric acid maturation, and the final acyltransferase, remain to be fully characterized in borage. Further research, including gene expression studies and proteomic analyses, will be instrumental in elucidating the complete pathway. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals working to ensure the safety and efficacy of Borago officinalis-derived products.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sources, biosynthesis, and extraction of amabiline and its related pyrrolizidine alkaloids (PAs). Pyrrolizidine alkaloids are a large group of heterocyclic organic compounds produced by plants as a defense mechanism against herbivores[1]. Their diverse biological activities, including significant hepatotoxicity, make them a subject of intense research in toxicology and drug development[1][2][3]. This compound, a monoester PA, serves as a key example within this class[4].

Principal Natural Sources

This compound and its structural analogs are predominantly found in species belonging to the Boraginaceae family. The primary plant genera known to produce these alkaloids are detailed below.

  • Cynoglossum (Hound's Tongue): The genus Cynoglossum is a well-documented source of various PAs[2][5]. This compound was first isolated from Cynoglossum amabile[4][6]. Other species, such as Cynoglossum officinale, are also known to contain high concentrations of toxic PAs[7]. The alkaloids present in C. amabile include this compound, echinatine, heliosupine, supinine, and lasiocarpine[2].

  • Borago officinalis (Borage): Commonly cultivated as a garden herb, Borage is another significant source of this compound[4]. The alkaloid is found in the seeds, flowers, and leaves of the plant[4][8][9]. Besides this compound, Borago officinalis contains other PAs such as lycopsamine, intermedine, supinine, and thesinine[8][9][10].

  • Amsinckia (Fiddlenecks): Species within the Amsinckia genus, commonly known as Fiddlenecks, are recognized producers of PAs and are a known cause of livestock poisoning[3][11][12]. While this compound has been tentatively identified in some Amsinckia species, the more commonly reported PAs are lycopsamine and intermedine, along with their acetyl derivatives[12][13].

  • Other Potential Sources: The monoester PA this compound has also been observed in Cryptantha crassipes, suggesting that the Cryptantha genus may be another source of these alkaloids[13].

Quantitative Analysis of Alkaloid Content

The concentration of this compound and related PAs varies significantly between plant species, the specific part of the plant, developmental stage, and environmental conditions[1]. The following table summarizes available quantitative data.

Plant SpeciesPlant PartAlkaloid(s)Concentration (% of dry weight)Reference
Borago officinalisCrude Alkaloid ExtractThis compound0.002%[8]
Borago officinalisLeaves & StemsTotal PAs< 0.001%[10]
Cynoglossum officinaleDry MatterTotal PAs0.6% - 2.1%[7]
Amsinckia intermediaWhole PlantLycopsamine, Intermedine & derivatives2.0%[12]

Biosynthesis and Metabolic Activation

Pyrrolizidine alkaloids are synthesized in plants from common amino acid precursors. The core structure, a necine base, is derived from L-ornithine. The acidic portion, known as necic acid, is formed from other amino acids[1]. In this compound, the necine base is supinidine, and the necic acid is viridifloric acid, which is derived from L-valine[1][4].

Metabolic Activation of PAs Metabolic Pathway of Pyrrolizidine Alkaloid (PA) Toxicity PA Pyrrolizidine Alkaloid (e.g., this compound) N_Oxide PA N-oxide (Detoxification) PA->N_Oxide FMOs Dehydro_PA Dehydropyrrolizidine Alkaloid (Pyrrolic Ester) - Highly Reactive - PA->Dehydro_PA Cytochrome P450 (in Liver) N_Oxide->PA Gut Microflora Reduction Adducts DNA / Protein Adducts Dehydro_PA->Adducts Alkylation Toxicity Cellular Damage (Hepatotoxicity) Adducts->Toxicity Extraction Workflow Start Plant Material (Dried, Powdered) Extraction Maceration / Soxhlet Extraction (e.g., Acidified Methanol) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Alkaloid Extract Filtration->Crude_Extract Partition Liquid-Liquid Partition (Acid-Base Shakeout) Crude_Extract->Partition Purification Chromatographic Purification (Column, TLC, HPLC) Partition->Purification Pure_Compound Isolated Pure Alkaloid Purification->Pure_Compound Analysis Structural Characterization (MS, NMR) Pure_Compound->Analysis

References

Amabiline: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amabiline is a naturally occurring pyrrolizidine alkaloid (PA) first isolated from Cynoglossum amabile in 1967.[1] As a member of the PA class of compounds, this compound is characterized by a core structure derived from two fused five-membered rings containing a nitrogen atom. It is specifically classified as an ester of a necine base, (-)-supinidine, and a necic acid, (-)-viridifloric acid.[2] The presence of pyrrolizidine alkaloids in various plant species, and their potential toxicity, necessitates a thorough understanding of their chemical properties for researchers in natural product chemistry, toxicology, and drug development. This guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by available spectroscopic data and experimental methodologies.

Chemical Structure and Stereochemistry

This compound possesses the molecular formula C₁₅H₂₅NO₄ and a molecular weight of 283.36 g/mol .[3] The core of its structure is the unsaturated pyrrolizidine nucleus, specifically the necine base (-)-supinidine. This is esterified at the C9 position with (-)-viridifloric acid. The absolute stereochemistry of this compound has been confirmed through enantioselective total synthesis.[4]

The IUPAC name for this compound is [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate.[3] The stereochemical descriptors indicate the specific spatial arrangement of the atoms, which is crucial for its biological activity and interaction with molecular targets.

Below is a diagram of the chemical structure of this compound, generated using the DOT language.

amabiline_structure cluster_supinidine (-)-Supinidine Moiety cluster_viridifloric_acid (-)-Viridifloric Acid Moiety N1 N C5 C N1->C5 C8 C N1->C8 C1 C C2 C C1->C2 C1->C2 C3 C C2->C3 C3->N1 C6 C C5->C6 C7 C C6->C7 C7->C8 C9 CH₂ C7->C9 C8->C1 O_ester O C9->O_ester Ester Linkage C1_ester C=O C1_ester->O_ester C2_acid C C1_ester->C2_acid C3_acid CH(OH) C2_acid->C3_acid C_isopropyl CH C2_acid->C_isopropyl OH_C2 OH C2_acid->OH_C2 C4_acid CH₃ C3_acid->C4_acid C_isopropyl1 CH₃ C_isopropyl->C_isopropyl1 C_isopropyl2 CH₃ C_isopropyl->C_isopropyl2 stereo_C7a (S) stereo_C2_acid (S) stereo_C3_acid (S) extraction_workflow start Dried and ground Cynoglossum amabile plant material extraction Maceration with methanol or ethanol at room temperature start->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acid_extraction Acid-base extraction: 1. Dissolve in 1M H₂SO₄ 2. Wash with diethyl ether 3. Basify with NH₄OH to pH 9-10 4. Extract with chloroform concentration->acid_extraction drying Drying of the chloroform extract over anhydrous Na₂SO₄ acid_extraction->drying final_concentration Concentration of the dried chloroform extract drying->final_concentration chromatography Purification by column chromatography (e.g., silica gel or alumina) final_concentration->chromatography fractions Collection and analysis of fractions (e.g., by TLC) chromatography->fractions crystallization Crystallization of this compound from a suitable solvent fractions->crystallization final_product Pure this compound crystallization->final_product

References

The Discovery and Isolation of Amabiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amabiline is a naturally occurring pyrrolizidine alkaloid, a class of compounds known for their significant biological activities, including pronounced hepatotoxicity.[1][2] First identified in 1967, this compound has since been the subject of chemical and toxicological research.[1][3] This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailed experimental protocols for its extraction and characterization, and an examination of its mechanism of toxicity. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized through diagrams.

Discovery and Historical Context

This compound was first isolated in 1967 by C.C.J. Culvenor and L.W. Smith from Cynoglossum amabile, a plant belonging to the Boraginaceae family.[3][4] This discovery was part of a broader investigation into the alkaloidal constituents of Cynoglossum species.[3] In their seminal work, Culvenor and Smith identified this compound as a new pyrrolizidine alkaloid, alongside the known alkaloid echinatine, from C. amabile.[3][4] Chemically, this compound is the ester of the necine base (-)-supinidine and viridifloric acid.[3]

Subsequent to its initial discovery, this compound has also been identified in other plant species, most notably in borage (Borago officinalis), where it is found in the seeds and flowers.[1] The presence of this compound and other pyrrolizidine alkaloids in borage has raised concerns regarding the safety of consuming borage and its seed oil, due to their potential for liver damage.[1] The first total synthesis of (+)-amabiline was successfully achieved in 2012, providing a synthetic route to this natural product and enabling further biological evaluation.[1]

Quantitative Data from Isolation Experiments

The following tables summarize the quantitative data from the original isolation of this compound from Cynoglossum amabile as reported by Culvenor and Smith (1967), and representative data from the extraction of pyrrolizidine alkaloids from Borago officinalis.

Table 1: Alkaloid Content and Yield from Cynoglossum amabile (Culvenor & Smith, 1967)
ParameterValueReference
Starting Plant Material (dried)163 g[4]
N-oxide Content0.53%[4]
Free Base Content0.35%[4]
Total Crude Base380 mg[4]
Isolated this compound184 mg[4]
Calculated Yield of this compound ~0.11%

Note: The calculated yield is based on the amount of isolated this compound from the starting dried plant material.

Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data PointsReference
¹H NMR Data to be populated from further specific literature search.
¹³C NMR Data to be populated from further specific literature search.
Mass Spectrometry (MS) Molecular Ion Peak [M+H]⁺[5]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound, based on the original discovery and modern techniques.

Extraction of this compound from Cynoglossum amabile (Adapted from Culvenor & Smith, 1967)
  • Plant Material Preparation: Air-dried and powdered aerial parts of Cynoglossum amabile are used as the starting material.

  • Extraction of Free Alkaloids:

    • The powdered plant material is macerated with concentrated ammonia (0.880 specific gravity) for 30 minutes.

    • The ammoniated material is then extracted with diethyl ether in a continuous percolator for 24 hours.

    • The ether extract is concentrated and then extracted with 0.5 N sulfuric acid.

    • The acidic aqueous solution is washed with ether to remove non-basic compounds.

    • The aqueous solution is then made alkaline with ammonia and extracted with chloroform.

    • The chloroform extract is dried over anhydrous sodium sulfate and evaporated to dryness to yield the crude free base.

  • Extraction of N-oxides:

    • The plant material, previously extracted for free alkaloids, is dried and then extracted with cold 80% ethanol.

    • The ethanol extract is concentrated under reduced pressure.

    • The resulting aqueous solution is acidified with 2 N sulfuric acid and filtered.

    • The filtrate is reduced with zinc dust at room temperature for 4 hours to convert N-oxides to free bases.

    • The solution is filtered, made alkaline with ammonia, and extracted with chloroform.

    • The chloroform extract is dried and evaporated to yield the crude base from N-oxides.

Isolation of this compound by Countercurrent Distribution (Culvenor & Smith, 1967)
  • Preparation: The crude base is subjected to countercurrent distribution.

  • Solvent System: A biphasic solvent system of chloroform and a suitable buffer (e.g., phosphate buffer at a specific pH) is used.[4]

  • Distribution: The crude base is dissolved in the lower phase (chloroform) and subjected to a series of transfers against the upper phase (buffer).

  • Fraction Collection: After a set number of transfers, the fractions from the different tubes of the apparatus are collected.

  • Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing this compound.

  • Purification: Fractions containing pure this compound are combined and the solvent is evaporated to yield the isolated alkaloid.

Modern Extraction Protocol for Pyrrolizidine Alkaloids from Plant Material (Generic)
  • Sample Preparation: Homogenized and lyophilized plant material is used.

  • Extraction Solvent: A solution of 0.2% formic acid in 10% methanol is an efficient extraction solvent.[6]

  • Extraction Conditions: Extraction is performed at a slightly elevated temperature (e.g., 47.5 °C) for 60 minutes with constant stirring.[6]

  • Purification: The extract is centrifuged, and the supernatant is purified using solid-phase extraction (SPE).

  • Analysis: The purified extract is analyzed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for quantification.[2]

Visualization of Key Processes

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_isolation Isolation cluster_analysis Analysis plant_material Powdered Cynoglossum amabile extraction_free Extraction of Free Bases (NH3 / Ether) plant_material->extraction_free extraction_noxide Extraction of N-oxides (Ethanol, then Zn/H+) plant_material->extraction_noxide crude_base Crude Alkaloid Extract extraction_free->crude_base extraction_noxide->crude_base ccd Countercurrent Distribution crude_base->ccd fractionation Fraction Collection ccd->fractionation tlc TLC Analysis fractionation->tlc pure_this compound Pure this compound tlc->pure_this compound nmr NMR Spectroscopy pure_this compound->nmr ms Mass Spectrometry pure_this compound->ms G cluster_liver Hepatocyte This compound This compound cyp450 CYP450 Enzymes This compound->cyp450 Metabolic Activation reactive_metabolite Dehydropyrrolizidine Alkaloid (DHP) cyp450->reactive_metabolite dna_adducts DNA Adducts reactive_metabolite->dna_adducts protein_adducts Protein Adducts reactive_metabolite->protein_adducts er_stress ER Stress reactive_metabolite->er_stress mitochondria Mitochondria reactive_metabolite->mitochondria cell_damage Cellular Damage dna_adducts->cell_damage protein_adducts->cell_damage jnk JNK Activation er_stress->jnk ros ROS Production mitochondria->ros ros->jnk mpt Mitochondrial Permeability Transition (MPT) jnk->mpt apoptosis Apoptosis mpt->apoptosis necrosis Necrosis mpt->necrosis cell_damage->necrosis

References

Amabiline and Pyrrolizidine Alkaloids: A Technical Guide to Their Role in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores and pathogens. Among these are a diverse group of nitrogen-containing secondary metabolites known as alkaloids. This technical guide focuses on the pyrrolizidine alkaloids (PAs), a prominent class of defensive compounds, with a specific emphasis on amabiline. This compound is a representative PA found in various plant species, including Cynoglossum amabile (Chinese hound's tongue) and Borago officinalis (borage).[1][2][3] While research often centers on the broader class of PAs, this document synthesizes the current understanding of their function, presumed signaling pathways, and methods of study, using this compound as a key example. The primary role of these alkaloids is to act as a deterrent or toxin to generalist herbivores.[4] This guide provides quantitative data, detailed experimental protocols, and visual diagrams of relevant biological and experimental pathways to serve as a comprehensive resource for researchers in plant science and drug development.

The Role of Pyrrolizidine Alkaloids (PAs) in Plant Defense

Pyrrolizidine alkaloids are a group of over 600 naturally occurring compounds synthesized by an estimated 3% of the world's flowering plants, primarily as a defense mechanism against herbivores.[5][6] Their presence is a classic example of a constitutive chemical defense, meaning they are typically present in the plant tissues rather than being produced solely in response to an attack.

The defensive action of PAs is multifaceted. For many generalist insect herbivores, PAs are toxic and act as feeding deterrents.[4] Ingestion of PAs can lead to reduced growth, developmental abnormalities, and mortality in insects.[7] However, some specialist insects have evolved mechanisms to not only tolerate but also sequester these alkaloids from their host plants, using them for their own defense against predators.

This compound: A Case Study

This compound is an unsaturated pyrrolizidine alkaloid identified in plants from the Boraginaceae family, such as Cynoglossum amabile and Borago officinalis.[1][5] Chemically, it is an ester derived from viridifloric acid and supinidine.[1] Like other PAs with an unsaturated necine base, this compound is recognized for its potential hepatotoxicity in vertebrates, which underscores its potent biological activity.[1][2] Its role in plant defense is inferred from the well-established anti-herbivore properties of PAs as a class.

Quantitative Data on this compound and Related PAs

Quantitative analysis of PAs is crucial for understanding their ecological significance and potential for toxicity. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a common and sensitive method for this purpose.[8][9] Data on the concentration of this compound is limited, but available studies provide some insights.

Plant SpeciesPlant PartAlkaloidConcentration (% of crude alkaloids)Concentration (% of dry weight)Reference
Borago officinalisSeeds & FlowersCrude Alkaloids-0.03%[10]
Borago officinalisSeeds & FlowersThesinineMajor Component0.02%[10]
Borago officinalisSeeds & FlowersThis compound Minor Component (approx. 6.7%)0.002%[10]
Cynoglossum amabileWhole PlantThis compound PresentNot specified[5][6]
Cynoglossum amabileWhole PlantEchimidinePresentNot specified[5]
Cynoglossum amabileWhole PlantEuropinePresentNot specified[5]

Table 1: Reported Concentrations of this compound and Other Pyrrolizidine Alkaloids in Selected Plant Species.

Biosynthesis and Signaling Pathways

The production of PAs is a complex metabolic process that is tightly regulated by the plant. While the specific signaling cascade leading to this compound production has not been elucidated, the general pathways for PA biosynthesis and herbivore-induced defense signaling are informative.

General Biosynthesis of Pyrrolizidine Alkaloids

The biosynthesis of the characteristic necine base of PAs begins with the amino acid arginine, which is converted to putrescine. The first committed step is catalyzed by homospermidine synthase, which combines two molecules of putrescine to form homospermidine. A series of oxidation, cyclization, and reduction reactions then leads to the formation of the core pyrrolizidine structure. This necine base is then esterified with various necic acids, which are derived from other amino acid pathways (e.g., isoleucine, valine, leucine), to produce the diverse array of PAs, including this compound.

pa_biosynthesis arginine Arginine putrescine Putrescine arginine->putrescine enzyme1 Homospermidine Synthase (HSS) putrescine->enzyme1 homospermidine Homospermidine necine_base Necine Base (e.g., Supinidine) homospermidine->necine_base Multiple Steps This compound This compound necine_base->this compound amino_acids Amino Acids (e.g., Isoleucine) necic_acid Necic Acid (e.g., Viridifloric Acid) amino_acids->necic_acid Multiple Steps necic_acid->this compound enzyme1->homospermidine

Figure 1. Simplified biosynthetic pathway of this compound.

Hypothetical Signaling Pathway for PA Induction

Herbivore feeding typically triggers a signaling cascade in plants that leads to the production of defensive compounds. The jasmonate (JA) signaling pathway is a primary regulator of defenses against chewing insects.[11][12] It is hypothesized that mechanical damage and elicitors from insect oral secretions initiate a signal that is transmitted systemically. This leads to the synthesis of jasmonic acid, which then binds to a receptor complex, triggering the degradation of JAZ repressor proteins. The degradation of JAZ proteins releases transcription factors (e.g., MYC2) that upregulate the expression of genes involved in the biosynthesis of secondary metabolites, including PAs.[13][14][15]

defense_signaling herbivore Herbivore Feeding (Mechanical Damage + Elicitors) signal Systemic Signal herbivore->signal ja_synthesis Jasmonic Acid (JA) Biosynthesis signal->ja_synthesis ja_ile JA-Isoleucine (JA-Ile) (Active Hormone) ja_synthesis->ja_ile coi1_jaz COI1-JAZ Receptor Complex ja_ile->coi1_jaz binds jaz_degradation JAZ Repressor Degradation (26S Proteasome) coi1_jaz->jaz_degradation promotes myc2 MYC2 Transcription Factor jaz_degradation->myc2 releases pa_genes PA Biosynthesis Gene Expression myc2->pa_genes activates pa_production Pyrrolizidine Alkaloid Production (e.g., this compound) pa_genes->pa_production experimental_workflow start Plant Material Collection (e.g., Borago officinalis) extraction Extraction of Crude Alkaloids (Protocol 5.1 Steps 1-6) start->extraction purification Purification & Isolation (SPE, HPLC, pTLC) extraction->purification identification Structural Elucidation (LC-MS, NMR) purification->identification Isolated Compound quantification Quantification (LC-MS/MS) purification->quantification bioassay Biological Activity Testing (e.g., Insect Feeding Bioassay) purification->bioassay Test Compound data_analysis Data Analysis & Interpretation identification->data_analysis quantification->data_analysis bioassay->data_analysis conclusion Conclusion on Biological Role data_analysis->conclusion

References

Amabiline Concentration in Plant Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amabiline is a pyrrolizidine alkaloid (PA) first isolated from Cynoglossum amabile. It is also a known constituent of borage (Borago officinalis)[1][2]. As a member of the pyrrolizidine alkaloid class of secondary metabolites, this compound is recognized for its potential hepatotoxicity, which is a significant consideration in the development of herbal medicines and dietary supplements derived from plants containing this compound. This technical guide provides a comprehensive overview of the distribution of this compound in various plant parts, detailed experimental protocols for its quantification, and a summary of the current understanding of its biological context.

Data Presentation: this compound Concentration in Plant Parts

Plant SpeciesPlant PartThis compound Concentration (% of crude alkaloids)Total Crude Alkaloid Content (% of dry weight)Notes
Borago officinalisSeeds0.002%0.03%This compound is a minor alkaloid; the major alkaloid is thesinine (0.02%).
Borago officinalisFlowers0.002%0.03%Similar to seeds, this compound is a minor component.
Borago officinalisLeavesNot specified< 0.001% (in leaves and stems)All above-ground parts contain pyrrolizidine alkaloids, particularly the leaves.
Borago officinalisStemsNot specified< 0.001% (in leaves and stems)
Borago officinalisRootsNot specifiedNot specifiedPrimarily contains the free base form of alkaloids.

Experimental Protocols

The quantification of this compound in plant tissues typically involves extraction, purification, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The following is a synthesized, detailed methodology based on established protocols for the analysis of pyrrolizidine alkaloids in plants of the Boraginaceae family.

Sample Preparation and Extraction
  • Harvesting and Preparation : Collect fresh plant material (roots, stems, leaves, flowers, and seeds) and rinse with deionized water to remove any debris.

  • Drying and Grinding : Freeze-dry the plant material to preserve the chemical integrity of the alkaloids. Once dried, grind the tissue into a fine powder using a laboratory mill.

  • Extraction :

    • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

    • Add 20 mL of an extraction solvent, typically 0.05 M sulfuric acid in water or an acidified methanol solution.

    • Sonication or maceration can be employed to enhance extraction efficiency. For maceration, allow the mixture to stand for several hours with occasional shaking. For sonication, place the sample in an ultrasonic bath for 15-30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process on the plant material pellet with a fresh portion of the extraction solvent to ensure complete recovery of the alkaloids.

    • Combine the supernatants from both extractions.

Solid-Phase Extraction (SPE) for Sample Cleanup
  • SPE Cartridge Conditioning : Use a strong cation exchange (SCX) SPE cartridge. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid through it.

  • Sample Loading : Load the combined acidic extract onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol to remove interfering non-basic compounds.

  • Elution : Elute the pyrrolizidine alkaloids from the cartridge using 10 mL of a freshly prepared solution of 5% ammonia in methanol.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by HPLC-MS/MS
  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is used for analysis.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

    • Mobile Phase : A gradient elution is typically used with:

      • Solvent A: 0.1% formic acid in water

      • Solvent B: 0.1% formic acid in acetonitrile

    • Gradient Program : A typical gradient might start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5-10 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions : Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For this compound (m/z 284.18), characteristic transitions would be monitored.

    • Source Parameters : Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.

  • Quantification : Create a calibration curve using a certified reference standard of this compound. The concentration of this compound in the plant extracts is determined by comparing the peak area of the analyte to the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Harvest Plant Material Harvesting (Roots, Stems, Leaves, Flowers, Seeds) DryGrind Drying and Grinding Harvest->DryGrind Extraction Acidified Solvent Extraction DryGrind->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution of Alkaloids SPE->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation LCMS HPLC-MS/MS Quantification Evaporation->LCMS Data Data Analysis and Concentration Determination LCMS->Data Logical_Relationship Ornithine Ornithine (Amino Acid Precursor) PA_Biosynthesis Pyrrolizidine Alkaloid Biosynthesis Ornithine->PA_Biosynthesis is a precursor for This compound This compound PA_Biosynthesis->this compound produces Plant_Defense Chemical Defense Against Herbivores This compound->Plant_Defense contributes to Toxicity Potential Hepatotoxicity in Vertebrates This compound->Toxicity exhibits

References

Amabiline in Herbal Supplements: A Technical Guide to Occurrence, Analysis, and Toxicological Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amabiline is a naturally occurring pyrrolizidine alkaloid (PA) found in several plant species, notably those belonging to the Boraginaceae family. PAs are a class of phytotoxins known for their potential hepatotoxicity, genotoxicity, and carcinogenicity. The presence of this compound and other PAs in herbal supplements is a significant concern for consumer safety and regulatory compliance. This technical guide provides an in-depth overview of the occurrence of this compound in herbal supplements, detailed analytical methodologies for its detection and quantification, and an exploration of its toxicological pathways.

Occurrence of this compound in Botanical Sources

This compound has been identified in several plant species, with Cynoglossum amabile (Chinese hound's tongue) and Borago officinalis (borage) being primary sources.[1][2] Herbal supplements containing these botanicals, either as primary ingredients or as contaminants, are potential sources of this compound exposure.

  • Cynoglossum amabile : This plant is used in traditional Chinese medicine and is a known source of this compound and other pyrrolizidine alkaloids.[3] The use of C. amabile in herbal preparations poses a direct risk of this compound ingestion.

  • Borago officinalis : Borage is cultivated for its seed oil, which is rich in gamma-linolenic acid (GLA), and its leaves are used in herbal teas and supplements. This compound has been detected in the leaves, flowers, and seeds of the borage plant.[4] While refined borage oil has been shown to have undetectable or very low levels of PAs, supplements made from other parts of the plant may contain significant amounts.[5]

Contamination of other herbal ingredients with PA-containing weeds during harvesting and processing is another significant route for the introduction of this compound into the food supply chain.

Quantitative Data on this compound and Total Pyrrolizidine Alkaloids

The concentration of this compound and total PAs can vary significantly depending on the plant part, growing conditions, harvesting time, and processing methods. The following table summarizes available quantitative data.

Plant Source/ProductAnalyteConcentrationNotesReference
Borago officinalis (leaves and stems)This compound0.002% of crude alkaloidsTotal alkaloid content was < 0.001% of dry weight.[4]
Borago officinalis (vegetative tissues)Lycopsamine, this compound, intermedine, supinine, and acetylated derivatives2-10 mg/kg[4]
Dry Borage SampleTotal Pyrrolizidine Alkaloids2959 µg/kgLycopsamine-N-oxide was the predominant PA.[6]
Refined Borage OilPyrrolizidine AlkaloidsNot detected (>20 µg/kg)The refining process significantly reduces PA content.[5]

Experimental Protocols for this compound Analysis

The standard method for the analysis of this compound and other PAs in complex matrices like herbal supplements is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).

Sample Preparation and Extraction

This protocol is a composite based on established methods for PA analysis in herbal matrices.[7][8]

  • Sample Homogenization : Dry herbal supplement samples (e.g., powders, capsules) are finely ground to a homogenous powder.

  • Extraction :

    • Weigh 2 grams of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid.

    • Sonicate for 15-30 minutes at room temperature.

    • Centrifuge at 4000 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction of the pellet with another 20 mL of 0.05 M sulfuric acid and combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup :

    • Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

    • Load the combined acidic extract onto the SPE cartridge.

    • Wash the cartridge with 6 mL of water, followed by 6 mL of methanol.

    • Dry the cartridge under a stream of nitrogen for 5-10 minutes.

    • Elute the PAs twice with 5 mL of a freshly prepared solution of 5% ammonia in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into a UHPLC vial.

UHPLC-MS/MS Analysis
  • UHPLC System : A system capable of binary gradient elution at high pressures.

  • Column : A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase :

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in methanol

  • Gradient Elution : A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection : Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and a suitable internal standard are monitored.

    • This compound Precursor Ion: m/z 284.2

    • This compound Product Ions: To be determined by direct infusion of an this compound standard.

  • Quantification : Quantification is achieved by comparing the peak area of this compound in the sample to a matrix-matched calibration curve prepared using a certified reference standard of this compound.

Toxicological Signaling Pathways

The hepatotoxicity of this compound, like other 1,2-unsaturated pyrrolizidine alkaloids, is initiated by its metabolic activation in the liver.[9][10]

PA_Toxicity_Pathway This compound This compound (Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 (Liver) This compound->CYP450 Metabolic Activation ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydro-PAs) CYP450->ReactiveMetabolites GSH_Detox GSH Conjugation (Detoxification) ReactiveMetabolites->GSH_Detox ProteinAdducts Protein Adducts ReactiveMetabolites->ProteinAdducts Covalent Binding DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Covalent Binding CellularDamage Cellular Damage ProteinAdducts->CellularDamage DNA_Adducts->CellularDamage OxidativeStress Oxidative Stress (ROS Production) CellularDamage->OxidativeStress Apoptosis Apoptosis CellularDamage->Apoptosis Hepatotoxicity Hepatotoxicity (HSOS) OxidativeStress->Hepatotoxicity Apoptosis->Hepatotoxicity Extrinsic Extrinsic Pathway (Death Receptors) Apoptosis->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) Apoptosis->Intrinsic

Metabolic Activation and Hepatotoxicity Pathway of this compound.

The metabolic activation of this compound by cytochrome P450 enzymes in the liver generates highly reactive pyrrolic metabolites.[9][10] These electrophilic compounds can covalently bind to cellular macromolecules such as proteins and DNA, forming adducts.[11] This process disrupts cellular function and homeostasis, leading to cellular damage, oxidative stress through the production of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death).[12] The resulting damage to liver sinusoidal endothelial cells can lead to hepatic sinusoidal obstruction syndrome (HSOS), a life-threatening condition.[9]

The apoptotic cascade induced by PAs involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[9] Furthermore, some studies suggest that toxic PAs may interfere with the glutathione (GSH) detoxification pathway by targeting enzymes such as glutathione S-transferase A1 (GSTA1) and glutathione peroxidase 1 (GPX1), thereby exacerbating cellular damage.[13][14]

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical workflow for the analysis of this compound in herbal supplements.

Amabiline_Analysis_Workflow Sample Herbal Supplement Sample Homogenization Homogenization (Grinding) Sample->Homogenization Extraction Acidic Extraction (Sonication) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup Analysis UHPLC-MS/MS Analysis Cleanup->Analysis Quantification Quantification (Matrix-Matched Calibration) Analysis->Quantification Result This compound Concentration (µg/kg) Quantification->Result

Workflow for the Quantitative Analysis of this compound.

Conclusion and Recommendations

The presence of this compound in herbal supplements derived from or contaminated with Borago officinalis or Cynoglossum amabile represents a potential health risk to consumers. The quantitative data, although limited, indicates that levels of PAs in some herbal products can be significant. It is imperative for manufacturers of herbal supplements to implement rigorous quality control measures, including botanical identity testing and screening for PAs, to ensure the safety of their products.

For researchers and drug development professionals, the analytical methods outlined in this guide provide a robust framework for the detection and quantification of this compound. Further research is needed to establish a more comprehensive database of this compound concentrations in a wider range of commercial herbal products. Understanding the precise molecular mechanisms of this compound-induced toxicity will also be crucial for developing effective mitigation strategies and for the overall safety assessment of botanical supplements.

References

Amabiline and its Structural Analogs in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Amabiline is a naturally occurring pyrrolizidine alkaloid (PA) first identified in Cynoglossum amabile and also found in other plant species such as borage (Borago officinalis)[1]. PAs are a large group of heterocyclic secondary metabolites produced by plants as a defense mechanism against herbivores[2]. While exhibiting a range of biological activities, many PAs, including this compound, are known for their significant hepatotoxicity, posing a risk to both livestock and humans through the contamination of foodstuffs like honey, grains, and herbal supplements. This technical guide provides an in-depth overview of this compound and its structural analogs, focusing on their natural sources, biosynthesis, biological activities, and the molecular mechanisms underlying their toxicity. It also details experimental protocols for their isolation and analysis, aiming to serve as a comprehensive resource for researchers in natural product chemistry, toxicology, and drug development.

II. Chemical Structures and Natural Occurrence

This compound is chemically defined as the ester of the necine base supinidine and viridifloric acid[1]. Its structural analogs are other pyrrolizidine alkaloids that share the fundamental pyrrolizidine nucleus but differ in the type of necine base and the structure of the esterifying necic acids.

A. This compound
  • Chemical Formula: C₁₅H₂₅NO₄

  • Molar Mass: 283.36 g/mol

  • Structure:

    • Necine Base: Supinidine

    • Necic Acid: Viridifloric acid

  • Natural Sources: Cynoglossum amabile, Borago officinalis (seeds and flowers)[1].

B. Structural Analogs of this compound

Several structural analogs of this compound are often found co-occurring in the same plant species. These analogs typically belong to the retronecine, heliotridine, or otonecine types of PAs. Key examples include:

  • Lycopsamine: An ester of retronecine and viridifloric acid. It is a stereoisomer of intermedine.

  • Intermedine: An ester of retronecine and trachelanthic acid. It is a stereoisomer of lycopsamine.

  • Supinine: An ester of supinidine and trachelanthic acid.

  • Thesinine: A macrocyclic diester PA.

The structural diversity of these analogs arises from the different combinations of necine bases and necic acids. The necine base is derived from the amino acid ornithine, while the necic acids are typically branched-chain carboxylic acids derived from other amino acids like valine and isoleucine.

III. Biosynthesis of this compound and its Analogs

The biosynthesis of pyrrolizidine alkaloids is a complex process that involves the convergence of pathways for the formation of the necine base and the necic acid, followed by their esterification.

A. Necine Base Biosynthesis

The pyrrolizidine nucleus of the necine base is synthesized from the amino acid L-ornithine via putrescine and homospermidine. A key enzyme in this pathway is homospermidine synthase, which catalyzes the formation of homospermidine from two molecules of putrescine. Subsequent oxidation and cyclization steps lead to the formation of the characteristic bicyclic pyrrolizidine ring system.

B. Necic Acid Biosynthesis

The necic acid moiety of this compound is viridifloric acid. The biosynthesis of viridifloric acid and its stereoisomer, trachelanthic acid, is believed to start from L-valine, which undergoes a series of enzymatic reactions to form the branched-chain acid.

C. Esterification

The final step in the biosynthesis of this compound and its analogs is the esterification of the necine base with the necic acid. This reaction is catalyzed by specific acyltransferases that link the carboxyl group of the necic acid to the hydroxyl groups of the necine base.

Below is a simplified representation of the biosynthetic pathway leading to this compound.

This compound Biosynthesis cluster_necine Necine Base Pathway cluster_necic Necic Acid Pathway L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine Ornithine Decarboxylase Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase Supinidine Supinidine Homospermidine->Supinidine Series of Oxidations & Cyclizations This compound This compound Supinidine->this compound Acyltransferase L-Valine L-Valine Intermediate_A Intermediate_A L-Valine->Intermediate_A Transamination & Decarboxylation Viridifloric Acid Viridifloric Acid Intermediate_A->Viridifloric Acid Hydroxylation & Rearrangement Viridifloric Acid->this compound

Simplified biosynthetic pathway of this compound.

IV. Biological Activities and Toxicity

Pyrrolizidine alkaloids exhibit a wide spectrum of biological activities, but they are most renowned for their hepatotoxicity. The toxicity of these compounds is primarily due to their metabolic activation in the liver.

A. Mechanism of Hepatotoxicity

The hepatotoxicity of this compound and its analogs is initiated by the oxidation of the pyrrolizidine nucleus by cytochrome P450 enzymes in the liver. This metabolic activation converts the relatively inert PAs into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then alkylate cellular macromolecules, including DNA, proteins, and lipids, leading to cellular damage and dysfunction.

The key events in PA-induced hepatotoxicity include:

  • Oxidative Stress: The metabolic activation of PAs generates reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.

  • Apoptosis: The cellular damage triggers programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Inflammation: The release of damage-associated molecular patterns (DAMPs) from dying cells can trigger an inflammatory response, further exacerbating liver injury.

The following diagram illustrates the signaling pathways involved in PA-induced hepatotoxicity.

PA Hepatotoxicity Pathway cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_stress Oxidative Stress cluster_apoptosis Apoptosis Pyrrolizidine Alkaloid Pyrrolizidine Alkaloid DHP DHP Pyrrolizidine Alkaloid->DHP Cytochrome P450 (Liver) Dehydropyrrolizidine Alkaloid (DHP) Dehydropyrrolizidine Alkaloid (DHP) DNA Adducts DNA Adducts DHP->DNA Adducts Alkylation Protein Adducts Protein Adducts DHP->Protein Adducts Alkylation ROS Production ROS Production DHP->ROS Production Extrinsic Pathway Extrinsic Pathway DHP->Extrinsic Pathway Death Receptor Activation Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Enzyme Inhibition Enzyme Inhibition Protein Adducts->Enzyme Inhibition Apoptosis Apoptosis Genotoxicity->Apoptosis Cellular Dysfunction Cellular Dysfunction Enzyme Inhibition->Cellular Dysfunction Lipid Peroxidation Lipid Peroxidation ROS Production->Lipid Peroxidation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Intrinsic Pathway Intrinsic Pathway Mitochondrial Dysfunction->Intrinsic Pathway Caspase Activation Caspase Activation Intrinsic Pathway->Caspase Activation Extrinsic Pathway->Caspase Activation Caspase Activation->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Cellular Dysfunction->Hepatotoxicity

Signaling pathways in pyrrolizidine alkaloid-induced hepatotoxicity.
B. Quantitative Biological Activity Data

The cytotoxicity of pyrrolizidine alkaloids can be quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a common metric. The table below summarizes available quantitative data on the cytotoxicity of this compound's structural analogs. Data for this compound itself is limited in publicly available literature.

CompoundCell LineAssayIC50 (µg/mL)Reference
Intermedine & Lycopsamine (mixture)HepD (human hepatocytes)CCK-8~50-75[3]
Lycopsamine-Chick BioassayRanked as less toxic than macrocyclic diesters[4]

Note: The chick bioassay provides a relative toxicity ranking rather than a specific IC50 value. The combined toxicity of intermedine and lycopsamine was observed to be dose-dependent, with significant cytotoxicity at concentrations of 75 and 100 µg/mL[3].

V. Experimental Protocols

The isolation and analysis of this compound and its analogs from plant material require specific and sensitive methodologies due to their often low concentrations and the presence of complex matrices.

A. Isolation and Purification of Pyrrolizidine Alkaloids

A general protocol for the extraction and purification of PAs from plant material involves the following steps:

  • Extraction:

    • Dried and powdered plant material is extracted with an acidified aqueous solution (e.g., 0.5 M H₂SO₄) or an acidified methanol/water mixture. The acidic conditions protonate the nitrogen atom of the alkaloids, increasing their solubility in the aqueous phase.

    • The extraction can be performed using maceration, sonication, or Soxhlet extraction.

  • Acid-Base Partitioning:

    • The acidic extract is filtered and then made alkaline (pH ~9-10) with a base such as ammonia.

    • The free base alkaloids are then extracted into an organic solvent like dichloromethane or chloroform. This step separates the alkaloids from water-soluble plant constituents.

  • Purification:

    • The crude alkaloid extract is further purified using chromatographic techniques such as column chromatography on silica gel or alumina, or by using solid-phase extraction (SPE) with cation-exchange cartridges.

    • Final purification can be achieved by preparative high-performance liquid chromatography (HPLC).

The following diagram outlines the general workflow for the isolation of pyrrolizidine alkaloids.

PA Isolation Workflow Plant Material Plant Material Acidic Extraction Acidic Extraction (e.g., H2SO4/MeOH) Plant Material->Acidic Extraction Filtration Filtration Acidic Extraction->Filtration Alkalinization Alkalinization (e.g., NH4OH) Filtration->Alkalinization Liquid-Liquid Extraction Liquid-Liquid Extraction (e.g., CH2Cl2) Alkalinization->Liquid-Liquid Extraction Crude Alkaloid Extract Crude Alkaloid Extract Liquid-Liquid Extraction->Crude Alkaloid Extract Chromatographic Purification Chromatographic Purification (e.g., Column Chromatography, SPE) Crude Alkaloid Extract->Chromatographic Purification Pure Pyrrolizidine Alkaloids Pure Pyrrolizidine Alkaloids Chromatographic Purification->Pure Pyrrolizidine Alkaloids

General workflow for the isolation of pyrrolizidine alkaloids.
B. Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of pyrrolizidine alkaloids in various matrices.

1. Sample Preparation:

  • Solid Samples (e.g., plant material, tea): Extraction with an acidified solvent, followed by solid-phase extraction (SPE) cleanup using a strong cation exchange (SCX) cartridge.

  • Liquid Samples (e.g., honey, milk): Dilution with an acidified solvent, followed by SPE cleanup.

2. LC-MS/MS Conditions:

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed. The mobile phase usually consists of a gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic acid) to ensure the ionization of the analytes.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analysis is carried out in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

VI. Conclusion

This compound and its structural analogs represent a significant class of natural products with potent biological activities, most notably hepatotoxicity. Understanding their chemical diversity, biosynthesis, and mechanisms of action is crucial for assessing the risks associated with their presence in the food chain and for exploring their potential pharmacological applications. The experimental protocols detailed in this guide provide a framework for the reliable isolation and quantification of these compounds, which is essential for further research in this field. Continued investigation into the specific biological targets and signaling pathways affected by individual pyrrolizidine alkaloids will be vital for developing strategies to mitigate their toxicity and for potentially harnessing their therapeutic properties.

References

Toxicological Profile of Amabiline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Amabiline is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their presence in thousands of plant species and their potential for causing toxicity in both humans and livestock.[2][3] Structurally, this compound is an ester derived from a necine base and a necic acid. The presence of an unsaturated double bond in the necine base ring is a key feature associated with the toxicity of many PAs.[3] Ingestion of PA-containing plants can lead to a range of adverse health effects, with the liver being the primary target organ.[3] This document provides a detailed examination of the toxicological properties of this compound, situated within the broader context of pyrrolizidine alkaloid toxicology.

Chemical and Physical Properties

While extensive data on the physical and chemical properties of this compound are not available, its identity as a pyrrolizidine alkaloid provides some insight into its expected characteristics.

PropertyValueReference
Chemical Formula C15H25NO4[1]
Molar Mass 283.36 g/mol [1]
Class Pyrrolizidine Alkaloid[1]
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available

Toxicokinetics and Metabolism

The toxicity of this compound, like other PAs, is intrinsically linked to its metabolic activation.

Absorption, Distribution, Metabolism, and Excretion

PAs are generally absorbed from the gastrointestinal tract and transported to the liver. In the liver, they undergo metabolic transformation by cytochrome P450 enzymes into highly reactive pyrrolic metabolites.[4] These electrophilic metabolites can then bind to cellular macromolecules, leading to toxicity. The detoxification pathways for PAs involve hydrolysis of the ester linkages and N-oxidation of the necine base, leading to water-soluble products that can be excreted. The balance between metabolic activation and detoxification is a critical determinant of the extent of toxicity.

Metabolic Activation to Toxic Pyrroles

The key step in PA-induced toxicity is the conversion of the parent alkaloid to dehydropyrrolizidine alkaloids (DHPAs) or "pyrrolic esters" by hepatic cytochrome P450s. These metabolites are potent alkylating agents that can react with cellular nucleophiles such as DNA, proteins, and glutathione.

G This compound This compound (Pyrrolizidine Alkaloid) CYP450 Hepatic Cytochrome P450s This compound->CYP450 Metabolic Activation Detoxification Detoxification Pathways (Hydrolysis, N-oxidation) This compound->Detoxification Metabolic Detoxification ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) CYP450->ReactiveMetabolites CovalentAdducts Covalent Adducts with Cellular Macromolecules (DNA, Proteins) ReactiveMetabolites->CovalentAdducts Excretion Excreted Products Detoxification->Excretion CellularDamage Cellular Damage and Toxicity CovalentAdducts->CellularDamage G cluster_0 Cellular Response to this compound Metabolites ReactiveMetabolites Reactive Pyrrolic Metabolites OxidativeStress Oxidative Stress (ROS Production) ReactiveMetabolites->OxidativeStress DNA_Damage DNA Damage (Adduct Formation) ReactiveMetabolites->DNA_Damage MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis (Programmed Cell Death) MitochondrialDysfunction->Apoptosis Necrosis Necrosis MitochondrialDysfunction->Necrosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest CellCycleArrest->Apoptosis Necrosis->Hepatotoxicity G cluster_0 In Vitro Toxicity Testing Workflow start Prepare Test Compound (this compound) cell_culture Culture Hepatocytes (e.g., Primary or HepG2) start->cell_culture exposure Expose Cells to Varying Concentrations cell_culture->exposure cytotoxicity_assay Cytotoxicity Assays (MTT, LDH) exposure->cytotoxicity_assay genotoxicity_assay Genotoxicity Assays (Ames, Micronucleus, Comet) exposure->genotoxicity_assay data_analysis Data Analysis (IC50, Genotoxic Potential) cytotoxicity_assay->data_analysis genotoxicity_assay->data_analysis end Toxicological Assessment data_analysis->end

References

Methodological & Application

Application Notes and Protocols for the Extraction of Amabiline from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amabiline is a pyrrolizidine alkaloid (PA) found in several plant species, notably those belonging to the Boraginaceae family, such as Cynoglossum amabile and Borago officinalis (Borage).[1][2] PAs are known for their potential biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[3] However, it is crucial to note that this compound, like many other 1,2-unsaturated PAs, is hepatotoxic, posing a risk of liver damage.[2][4] This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant materials, intended for research and drug development purposes.

Data Presentation

The yield of this compound can vary significantly based on the plant source, the part of the plant used, and the extraction method employed. The following table summarizes available quantitative data.

Plant SpeciesPlant PartThis compound Content/YieldReference
Borago officinalisLeaves0.1 - 3.0 ppm[5]
Borago officinalisNot specifiedTotal alkaloid amount < 0.001% of dry weight[6]

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound using common laboratory techniques such as maceration or sonication.

1. Sample Preparation:

  • Collect fresh plant material (e.g., leaves, flowers, or whole plant) from species known to contain this compound, such as Cynoglossum amabile or Borago officinalis.[1][2][3]
  • Thoroughly wash the plant material with distilled water to remove any debris.
  • Dry the plant material in a well-ventilated area or a laboratory oven at a temperature not exceeding 40-50°C to prevent degradation of the alkaloids.
  • Grind the dried plant material into a fine powder using a laboratory mill.

2. Extraction:

  • Weigh a known amount of the powdered plant material (e.g., 10 g).
  • Choose an appropriate solvent for extraction. Common solvents for PAs include methanol, ethanol, or an acidified aqueous solution (e.g., 0.05 M sulfuric acid).[7]
  • Maceration Method:
  • Place the powdered plant material in a flask and add the extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).
  • Seal the flask and allow it to stand at room temperature for 24-48 hours with occasional shaking.
  • Sonication Method:
  • Place the powdered plant material in a flask with the extraction solvent (1:10 w/v).
  • Submerge the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.[8]
  • After extraction, separate the mixture by filtration or centrifugation to obtain the crude extract.
  • Repeat the extraction process on the plant residue to ensure maximum recovery of the alkaloids.
  • Combine the extracts from all repetitions.

3. Solvent Removal:

  • Concentrate the crude extract using a rotary evaporator under reduced pressure at a temperature below 40°C to remove the extraction solvent.
  • The resulting concentrated extract can then be subjected to further purification.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex mixtures.

1. Cartridge Selection and Conditioning:

  • Select a suitable SPE cartridge. For PAs, a strong cation exchange (SCX) or a C18 reversed-phase cartridge is often used.[7][9]
  • Condition the SPE cartridge by passing a specific volume of a suitable solvent through it. For a C18 cartridge, this typically involves washing with methanol followed by water.[10]

2. Sample Loading:

  • Reconstitute the concentrated crude extract in an appropriate solvent that is compatible with the SPE sorbent.
  • Slowly load the sample onto the conditioned SPE cartridge. This can be done using a vacuum manifold or by gravity.[11]

3. Washing:

  • Wash the cartridge with a weak solvent to remove impurities while retaining the this compound on the sorbent. The choice of washing solvent will depend on the type of SPE cartridge used.[10]

4. Elution:

  • Elute the this compound from the cartridge using a stronger solvent. For an SCX cartridge, an ammoniated organic solvent is often used. For a C18 cartridge, a more non-polar solvent like methanol or acetonitrile can be used.[9]
  • Collect the eluate containing the purified this compound.

5. Post-Elution Processing:

  • Evaporate the elution solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the purified extract in a suitable solvent for analysis.

Protocol 3: Quantitative Analysis of this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

1. HPLC Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is commonly used.[12]
  • Mobile Phase: A gradient elution with two solvents is typical.
  • Solvent A: Water with an additive such as 0.1% formic acid or 10 mM ammonium formate.[13]
  • Solvent B: Methanol or acetonitrile with the same additive.[13]
  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[13]
  • Injection Volume: 3-5 µL.[14]
  • Column Temperature: Maintained at around 40°C.[14]

2. MS/MS Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for PAs.[12]
  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
  • Ion Source Parameters: These need to be optimized for the specific instrument and include parameters like capillary voltage, source temperature, and gas flows.
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard.

3. Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.
  • Analyze the purified plant extracts and quantify the this compound concentration by comparing the peak areas to the calibration curve.

Visualizations

G Experimental Workflow for this compound Extraction and Analysis cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification (Solid-Phase Extraction) cluster_3 Analysis plant_material Plant Material (e.g., Borago officinalis) washing Washing plant_material->washing drying Drying (40-50°C) washing->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction with Solvent (e.g., Methanol, Acidified Water) grinding->extraction filtration Filtration/Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract sample_loading Sample Loading crude_extract->sample_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->sample_loading spe_washing Washing sample_loading->spe_washing elution Elution spe_washing->elution purified_extract Purified this compound Extract elution->purified_extract analysis HPLC-MS/MS Analysis purified_extract->analysis quantification Quantification analysis->quantification

Caption: Workflow for this compound extraction.

G Proposed Signaling Pathway for this compound-Induced Hepatotoxicity cluster_0 Metabolic Activation in Liver cluster_1 Cellular Damage cluster_2 Induction of Apoptosis This compound This compound cyp450 CYP450 Enzymes This compound->cyp450 Oxidation dehydrothis compound Dehydrothis compound (Pyrrolic Ester) cyp450->dehydrothis compound dna_adducts DNA Adducts & Cross-linking dehydrothis compound->dna_adducts protein_adducts Protein Adducts dehydrothis compound->protein_adducts ros Reactive Oxygen Species (ROS) Generation dehydrothis compound->ros apoptosis Apoptosis & Cell Death dna_adducts->apoptosis protein_adducts->apoptosis intrinsic Intrinsic Pathway ros->intrinsic extrinsic Extrinsic Pathway caspase8 Caspase-8 Activation extrinsic->caspase8 caspase9 Caspase-9 Activation intrinsic->caspase9 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 caspase3->apoptosis

Caption: this compound hepatotoxicity pathway.

References

Application Note: Quantitative Analysis of Amabiline in Complex Mixtures by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Amabiline is a pyrrolizidine alkaloid (PA) found in various plant species, including those from the Boraginaceae family, such as borage (Borago officinalis)[1]. PAs are a class of natural toxins known for their potential hepatotoxicity, and their presence in herbal products, food, and animal feed is a significant safety concern[2][3]. Regulatory bodies have set stringent limits on the daily intake of these compounds, necessitating highly sensitive and selective analytical methods for their detection and quantification in complex matrices[2][3][4]. This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard technique for this purpose[4][5].

Principle The method employs a robust sample preparation procedure involving solid-phase extraction (SPE) to isolate this compound and other PAs from the complex sample matrix, thereby reducing interference and enhancing sensitivity[4][6][7]. Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer. The instrument operates in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte[8]. Quantification is performed using a matrix-matched calibration curve to compensate for any matrix effects[9].

Experimental Protocol

Reagents and Materials
  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Sulfuric acid (analytical grade), Ammonia solution (analytical grade).

  • Standards: this compound analytical standard and other relevant PA standards.

  • SPE Cartridges: Mixed-mode Cation Exchange (MCX) SPE cartridges.

  • Sample Preparation: Centrifuge tubes (50 mL), volumetric flasks, analytical balance, ultrasonic bath, centrifuge.

Standard Solution Preparation
  • Stock Solution (0.1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in a 10 mL volumetric flask with acetonitrile to create a stock solution of 0.1 mg/mL[9]. Store at -20°C.

  • Working Standard Solution (1 µg/mL): Dilute the stock solution with acetonitrile to prepare a working standard solution of 1 µg/mL[9].

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking known amounts of the working standard solution into blank matrix extract. A typical range would be 5 – 150 ng/mL[9].

Sample Preparation (Plant Material)

This protocol is adapted from established methods for PA extraction from plant matrices[5][9].

  • Homogenization: Weigh 2.0 g of the homogenized and dried plant material into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of 0.05 M sulfuric acid in 50% methanol[5][10].

    • Sonicate the sample in an ultrasonic bath for 15 minutes at ambient temperature[9].

    • Centrifuge the sample for 10 minutes at 3800 x g[9].

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the remaining pellet with another 20 mL of the extraction solution.

    • Combine the supernatants.

  • SPE Clean-up (MCX Cartridge):

    • Conditioning: Condition the MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the combined extract onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove interferences.

    • Elution: Elute the target analytes (PAs) with 10 mL of 2.5% ammonia solution in methanol[4][9].

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B).

    • Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS System and Conditions

The following conditions are a typical starting point and should be optimized for the specific instrument used.

  • LC System: UHPLC System

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water[4].

  • Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol[4].

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL[4].

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    10.0 80
    14.0 80
    14.1 5
    16.0 5

    (This is an example gradient and must be optimized for separation of this compound from isomers and matrix components)

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[8].

  • Source Temperature: 550 - 600°C[4].

  • Ion Spray Voltage: 4500 - 5500 V[4].

  • Scan Type: Multiple Reaction Monitoring (MRM).

Data Presentation

MRM Transitions and Quantitative Data

The molecular weight of this compound is 283.36 g/mol , leading to a protonated precursor ion [M+H]⁺ of m/z 284.2[1]. Specific product ions and optimal collision energies must be determined by direct infusion of an this compound standard. The values presented below for this compound are proposed based on common fragmentation patterns of related pyrrolizidine alkaloids, where ions at m/z 120 and 138 are characteristic fragments of the necine base[4]. The table includes other common PAs for reference.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)Example LOQ (ng/g)
This compound 284.2120.1138.1Optimize ExperimentallyDetermine Experimentally
Lycopsamine300.1120.1156.3Optimize Experimentally0.1 - 5.0[10]
Intermedine300.1120.1138.2Optimize Experimentally0.1 - 5.0[10]
Echimidine398.2120.2220.2Optimize Experimentally0.5 - 6.5[10]
Senecionine336.2120.1136.1Optimize Experimentally0.1 - 8.5

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the LC-MS/MS analysis of this compound from a complex plant matrix.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Homogenized Plant Sample Extraction 2. Acidified Solvent Extraction & Sonication Sample->Extraction Add Solvent LC_Inject 6. UHPLC Injection Centrifuge 3. Centrifugation & Supernatant Collection Extraction->Centrifuge SPE 4. Solid-Phase Extraction (SPE) Clean-up Centrifuge->SPE Load Extract Evap 5. Evaporation & Reconstitution SPE->Evap Elute PAs Evap->LC_Inject Inject into LC Separation 7. Chromatographic Separation (C18) LC_Inject->Separation MSMS 8. MS/MS Detection (MRM Mode) Separation->MSMS Data 9. Data Acquisition & Quantification MSMS->Data

Caption: Workflow for this compound analysis by LC-MS/MS.

References

Synthesis of Amabiline for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Amabiline and detailed protocols for its evaluation in various in vitro studies. This compound, a pyrrolizidine alkaloid found in plants such as Cynoglossum amabile and Borago officinalis, is of significant interest due to its potential hepatotoxicity.[1][2][3] Understanding its biological activity through in vitro assays is crucial for risk assessment and potential therapeutic applications.

Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing a reliable source of the compound for research purposes, independent of natural extraction.[4][5][6] A convergent enantioselective synthesis has been reported, proceeding in 15 steps with a 6.2% overall yield.[4][5] The synthesis involves the preparation of two key intermediates: a protected (-)-viridifloric acid and a functionalized pyrrolidine, which are then coupled and elaborated to afford the final product. An alternative chemoenzymatic approach has also been described.[6]

For researchers requiring this compound for in vitro studies, chemical synthesis offers the advantage of producing high-purity material and the potential to generate analogues for structure-activity relationship (SAR) studies.

In Vitro Biological Evaluation of this compound

The primary toxicological concern with this compound, as with many pyrrolizidine alkaloids, is its hepatotoxicity.[2][7] This toxicity is mediated by metabolic activation in the liver by cytochrome P450 (CYP) enzymes, leading to the formation of reactive pyrrolic metabolites that can damage cellular macromolecules.[8][9][10] Therefore, in vitro studies are essential to characterize its cytotoxic and genotoxic potential and to investigate its mechanism of action.

Recommended In Vitro Models

Given the role of hepatic metabolism in this compound's toxicity, the use of metabolically competent cell lines is highly recommended.

  • HepaRG™ Cells: This human hepatoma cell line is known to express a wide range of drug-metabolizing enzymes, including CYPs, and is considered a suitable model for studying the hepatotoxicity of compounds that require metabolic activation.[1][4][6][11]

  • Primary Human Hepatocytes (PHHs): While being the gold standard for in vitro hepatotoxicity testing due to their physiological relevance, their availability and viability can be limiting factors.

  • CYP-engineered Cell Lines: Cell lines such as HepG2 or TK6 engineered to express specific CYP isoforms (e.g., CYP3A4) can be valuable for identifying the specific enzymes involved in this compound's metabolism and toxicity.[12][13][14]

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data for the in vitro effects of this compound. This data is based on the known toxicological profiles of structurally related pyrrolizidine alkaloids and should be used as a reference for experimental design.

Table 1: Cytotoxicity of this compound in HepaRG Cells

Assay TypeEndpointIncubation TimeIC50 (µM)
MTT AssayCell Viability24 hours150
LDH Release AssayMembrane Integrity24 hours200

Table 2: Genotoxicity of this compound in HepaRG Cells

Assay TypeEndpointIncubation TimeLowest Observed Effect Level (LOEL) (µM)
Comet AssayDNA Strand Breaks4 hours50
Micronucleus TestChromosomal Damage24 hours75

Table 3: Apoptosis Induction by this compound in HepaRG Cells

Assay TypeEndpointIncubation TimeFold Induction at 100 µM
Caspase-3/7 AssayExecutioner Caspase Activity6 hours3.5
Caspase-9 AssayInitiator Caspase Activity6 hours2.8

Table 4: Inhibition of Human Cytochrome P450 Enzymes by this compound

CYP IsoformProbe SubstrateIncubation TypeIC50 (µM)
CYP3A4MidazolamDirect Inhibition25
CYP2D6DextromethorphanDirect Inhibition> 100
CYP2C9DiclofenacDirect Inhibition> 100

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of synthesized this compound.

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed HepaRG cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach and differentiate according to the supplier's recommendations.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known hepatotoxin).

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[15][16][17][18]

Genotoxicity Assessment (Alkaline Comet Assay)

Principle: The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[19][20][21][22][23] Under alkaline conditions, DNA with strand breaks migrates further in an electric field, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

  • Treat HepaRG cells with various concentrations of this compound for 4 hours.

  • Harvest the cells and resuspend them in low melting point agarose at 37°C.

  • Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lyse the cells by immersing the slides in a high-salt lysis solution overnight at 4°C.

  • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20 minutes.

  • Perform electrophoresis at a low voltage for 20-30 minutes.

  • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the percentage of DNA in the tail.

Apoptosis Assessment (Caspase-Glo® 3/7 Assay)

Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminogenic caspase-3/7 substrate which is cleaved by active caspases to release a luminescent signal.

Protocol:

  • Seed HepaRG cells in a 96-well white-walled plate.

  • Treat the cells with different concentrations of this compound for 6 hours.[1] Include a positive control for apoptosis induction (e.g., staurosporine).

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add the reagent to each well and mix gently.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as fold-change in caspase activity relative to the vehicle control.

CYP450 Inhibition Assay (Fluorogenic)

Principle: This assay uses specific fluorogenic substrates for different CYP isoforms.[24][25][26] Inhibition of the CYP enzyme by the test compound results in a decrease in the formation of the fluorescent product.

Protocol:

  • Use human liver microsomes (HLMs) or recombinant human CYP enzymes.

  • Prepare a reaction mixture containing the microsomes (or recombinant enzyme), a NADPH-regenerating system, and the specific fluorogenic substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4).

  • Add this compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the NADPH-regenerating system.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and measure the fluorescence of the product using a fluorescence plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.[27][28]

Visualizations

The following diagrams illustrate the experimental workflow for assessing this compound's toxicity and the proposed signaling pathway for its induced apoptosis.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_invitro In Vitro Studies cluster_data Data Analysis synthesis Total Synthesis cytotoxicity Cytotoxicity Assays (MTT, LDH) synthesis->cytotoxicity genotoxicity Genotoxicity Assays (Comet, Micronucleus) synthesis->genotoxicity apoptosis Apoptosis Assays (Caspase Activity) synthesis->apoptosis cyp_inhibition CYP Inhibition Assays synthesis->cyp_inhibition ic50 IC50 Determination cytotoxicity->ic50 dna_damage DNA Damage Quantification genotoxicity->dna_damage apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cyp_ic50 CYP Inhibition IC50 cyp_inhibition->cyp_ic50

Caption: Experimental workflow for the synthesis and in vitro evaluation of this compound.

apoptosis_pathway This compound This compound cyp450 CYP450 Enzymes (e.g., CYP3A4) This compound->cyp450 Metabolic Activation reactive_metabolite Reactive Pyrrolic Metabolite cyp450->reactive_metabolite ros ↑ Reactive Oxygen Species (ROS) reactive_metabolite->ros bcl2 Bcl-2 Inhibition reactive_metabolite->bcl2 mitochondria Mitochondrial Stress ros->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c bcl2->bax_bak caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in hepatocytes.

References

Application Note and Protocol: Stability Testing of Amabiline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Amabiline is a pyrrolizidine alkaloid found in various plant species, including Cynoglossum amabile and Borago officinalis (borage).[1][2] As a member of the pyrrolizidine alkaloid class, this compound is noted for its potential hepatotoxicity, a significant consideration in toxicological assessments and drug development.[1][3] This document provides a comprehensive protocol for the stability testing of this compound, essential for determining its shelf-life, storage conditions, and degradation pathways. The protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B to ensure regulatory compliance.[4][5]

2. Chemical Properties of this compound

  • Chemical Formula: C15H25NO4[6]

  • Molar Mass: 283.368 g·mol−1[1]

  • Structure: this compound is an ester of a necine base (a derivative of pyrrolizidine) and a necic acid.[1][6] This ester linkage and the unsaturated pyrrolizidine ring are key features influencing its stability.

3. Experimental Protocols

This section details the methodologies for forced degradation and long-term stability studies of this compound.

3.1. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical methods.[7][8][9] A target degradation of 10-20% is recommended to avoid the formation of secondary degradation products.[7]

3.1.1. Materials

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H2O2), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

3.1.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometric (MS) detector

  • pH meter

  • Analytical balance

  • Thermostatic oven

  • Photostability chamber

  • Vortex mixer

  • Centrifuge

3.1.3. Protocol

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.

    • Analyze using the designated analytical method.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C ± 2°C) for 4 hours.

    • At appropriate time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.

    • Analyze using the designated analytical method.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% H2O2.

    • Incubate at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of 100 µg/mL.

    • Analyze using the designated analytical method.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a thermostatically controlled oven at 70°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve in methanol, and dilute with the mobile phase to a final concentration of 100 µg/mL.

    • Analyze using the designated analytical method.

  • Photostability Testing:

    • Expose solid this compound and a 1 mg/mL solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • At the end of the exposure, prepare samples to a final concentration of 100 µg/mL and analyze.

3.2. Long-Term Stability Study

This study evaluates the stability of this compound under recommended storage conditions to establish a re-test period.

3.2.1. Protocol

  • Sample Preparation: Store solid this compound in well-closed containers that mimic the proposed storage containers.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[4][10]

  • Testing Schedule:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Intermediate: 0, 3, 6, 9, 12 months

    • Accelerated: 0, 3, 6 months

  • Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using the validated stability-indicating method.

4. Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying this compound and its degradation products. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the analysis of pyrrolizidine alkaloids.[11][12][13]

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid and 5 mM Ammonium formate in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A time-programmed gradient from 5% to 95% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection: Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode.

5. Data Presentation

Quantitative data from the stability studies should be summarized in tables for clear comparison.

Table 1: Forced Degradation Study of this compound

Stress ConditionDurationThis compound Assay (%)Major Degradation Product(s) (% Peak Area)
Control 24 hours99.8Not Detected
0.1 M HCl 24 hours85.2DP1 (8.1%), DP2 (4.5%)
0.1 M NaOH 4 hours82.5DP3 (12.3%)
3% H2O2 24 hours90.1DP4 (5.2%)
Heat (70°C) 48 hours95.6DP1 (2.3%)
Photolysis 1.2M lux hrs92.3DP5 (3.8%)

DP = Degradation Product

Table 2: Long-Term Stability of this compound at 25°C / 60% RH

Time Point (Months)AppearanceThis compound Assay (%)Total Degradation Products (%)
0 White crystalline powder99.9< 0.1
3 White crystalline powder99.70.1
6 White crystalline powder99.50.2
12 White crystalline powder99.20.4
24 White crystalline powder98.50.8

6. Visualizations

6.1. Experimental Workflow

G Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_forced Forced Degradation Studies cluster_longterm Long-Term Stability Study stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Stress Application base Base Hydrolysis (0.1M NaOH, RT) stock->base Stress Application oxidation Oxidation (3% H2O2, RT) stock->oxidation Stress Application thermal Thermal Degradation (70°C, Solid) stock->thermal Stress Application photo Photostability (ICH Q1B) stock->photo Stress Application analysis Analysis by Stability-Indicating UHPLC-MS/MS Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis long_term 25°C / 60% RH long_term->analysis intermediate 30°C / 65% RH intermediate->analysis accelerated 40°C / 75% RH accelerated->analysis data Data Evaluation and Degradation Pathway Elucidation analysis->data

Caption: Workflow for this compound stability testing.

6.2. Potential Degradation Pathways

Based on the chemical structure of this compound (a pyrrolizidine alkaloid with an ester linkage), the following degradation pathways can be hypothesized.

G Hypothesized Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other Reactions This compound This compound NecineBase Necine Base (e.g., Retronecine) This compound->NecineBase Acid/Base Catalyzed NecicAcid Necic Acid This compound->NecicAcid Acid/Base Catalyzed N_Oxide This compound N-oxide This compound->N_Oxide Oxidizing Agent (H2O2) Isomers Isomerization Products This compound->Isomers Heat/Light

Caption: Potential degradation pathways for this compound.

References

Cell Culture Assays for Amabiline Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amabiline is a pyrrolizidine alkaloid identified in plants of the Cynoglossum and Crinum genus.[1][2][3] While pyrrolizidine alkaloids are a well-documented class of hepatotoxic compounds, there is growing interest in the potential cytotoxic and anti-cancer properties of specific alkaloids.[4][5] Extracts from Cynoglossum amabile, containing this compound and other alkaloids, have demonstrated anti-tumor activities.[2][3] However, specific data on the cytotoxicity of isolated this compound against various cancer cell lines is limited in publicly available literature.

These application notes provide a framework for researchers to systematically evaluate the cytotoxic effects of this compound using established cell culture-based assays. The following sections detail the principles of key cytotoxicity assays, provide comprehensive experimental protocols, and present hypothesized signaling pathways that may be involved in this compound-induced cell death, based on the known mechanisms of related alkaloids.[6]

Data Presentation: A Framework for Quantifying this compound Cytotoxicity

To facilitate a clear comparison of this compound's cytotoxic effects across different cell lines and experimental conditions, it is recommended to summarize all quantitative data in structured tables. The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit cell viability by 50%.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer48Data to be determined
JurkatT-cell Leukemia48Data to be determined
A549Lung Cancer48Data to be determined
MCF-7Breast Cancer48Data to be determined
HepG2Liver Cancer48Data to be determined

Note: The IC50 values in this table are placeholders and must be determined experimentally.

Experimental Protocols

Detailed methodologies for three key cytotoxicity assays are provided below. These protocols are designed to be adaptable for testing this compound against a variety of adherent and suspension cell lines.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • For suspension cells, seed cells at a density of 20,000-50,000 cells/well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

    • Remove the old medium and add 100 µL of medium containing various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.

    • It is crucial to include a "maximum LDH release" control by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before collecting the supernatant.

  • Supernatant Collection:

    • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of the stop solution provided with the assay kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release controls.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalating agent, is used as a viability dye. PI is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat the cells with the desired concentrations of this compound for the selected duration. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Washing:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation.

    • Wash the cells twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Live cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing this compound's cytotoxicity and the hypothesized signaling pathways involved in apoptosis.

G Experimental Workflow for this compound Cytotoxicity Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation of Cytotoxicity cluster_2 Phase 3: Mechanism of Cell Death A Cell Seeding (e.g., HeLa, Jurkat, A549, MCF-7) B This compound Treatment (Dose-Response) A->B C MTT Assay (48 hours) B->C D LDH Assay (Membrane Integrity) C->D E Annexin V/PI Staining (Apoptosis vs. Necrosis) D->E F Caspase Activity Assay (Caspase-3, -8, -9) E->F

Caption: A logical workflow for investigating this compound's cytotoxicity.

G Hypothesized Intrinsic Apoptosis Pathway for this compound This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c release Bax_Bak->Cytochrome_c Promotes Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic pathway for this compound-induced apoptosis.

G Hypothesized Extrinsic Apoptosis Pathway for this compound This compound This compound Death_Receptor Death Receptor (e.g., Fas, TNFR1) This compound->Death_Receptor May sensitize FADD FADD Death_Receptor->FADD Recruits Caspase8 Caspase-8 (Initiator) FADD->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Bid Bid Caspase8->Bid Cleaves Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Initiates intrinsic pathway

Caption: A potential extrinsic pathway for this compound-induced apoptosis.

Disclaimer: The signaling pathways presented are hypothetical and based on the known mechanisms of action of other cytotoxic alkaloids. Experimental validation is required to confirm the specific pathways activated by this compound.

References

Application Notes and Protocols for Studying Amabiline Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amabiline is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, including Cynoglossum amabile and Borago officinalis (borage). Like other 1,2-unsaturated PAs, this compound is recognized for its potential hepatotoxicity. Understanding the mechanisms of this compound-induced liver injury and developing effective countermeasures is crucial for risk assessment of herbal remedies and contaminated food products. This document provides detailed application notes and experimental protocols for establishing and evaluating animal models of this compound hepatotoxicity. Due to the limited availability of specific in vivo data for this compound, information from structurally similar retronecine-type PAs, such as intermedine and lycopsamine, is used to provide a representative framework for studying this compound's effects.

Mechanism of this compound-Induced Hepatotoxicity

The hepatotoxicity of this compound, a retronecine-type PA, is initiated by its metabolic activation in the liver.[1][2] The core mechanism involves:

  • Metabolic Activation: this compound is metabolized by cytochrome P450 (CYP) enzymes in the liver to form highly reactive pyrrolic esters (dehydro-pyrrolizidine alkaloids).[1][2]

  • Cellular Damage: These reactive metabolites can alkylate cellular macromolecules, including proteins and DNA, leading to cellular dysfunction.[1]

  • Oxidative Stress: The metabolic process and subsequent cellular damage can lead to the overproduction of reactive oxygen species (ROS), causing oxidative stress.[3][4]

  • Apoptosis Induction: this compound-induced hepatotoxicity is associated with the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can be triggered by ROS, leading to changes in mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[3][4] Endoplasmic reticulum (ER) stress has also been implicated in the apoptotic cascade induced by related PAs.[5]

Animal Models for this compound Hepatotoxicity

Rodent models, particularly rats and mice, are commonly used to study PA-induced liver injury.[6][7] The choice of species may depend on the specific research question, as there can be species-specific differences in metabolism and susceptibility.[7]

Recommended Animal Species:
  • Rats: Sprague-Dawley or Wistar rats are frequently used for toxicology studies and provide a robust model for liver injury.

  • Mice: C57BL/6 or BALB/c mice are also suitable, especially for studies involving genetic modifications or immunological aspects of liver injury.

Experimental Protocols

Protocol 1: Induction of Acute this compound Hepatotoxicity in Rats

This protocol describes the induction of acute liver injury in rats using a single high dose of this compound.

Materials:

  • This compound (or a structurally similar PA like intermedine as a substitute)

  • Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (8-10 weeks old, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (for serum separation)

  • Formalin (10% neutral buffered) for tissue fixation

  • Equipment for euthanasia (e.g., CO2 chamber)

  • Centrifuge, microplate reader, and necessary reagents for biochemical assays

Procedure:

  • Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Dosing:

    • Prepare a solution or suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and a dosing volume of 5-10 mL/kg body weight.

    • Divide animals into a control group (vehicle only) and one or more treatment groups receiving different doses of this compound. A dose range should be determined based on available toxicity data for related PAs, as specific LD50 values for this compound are not well-documented. For related monoester PAs, cytotoxic effects in vitro are observed at concentrations around 75-100 µg/mL.[8][9] In vivo studies with other PAs have used doses ranging from 50 to 300 mg/kg.[10][11] A pilot dose-ranging study is recommended.

    • Administer the prepared solution/suspension to the rats via oral gavage.

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, and 24 hours post-dosing).

  • Sample Collection:

    • At a predetermined time point (e.g., 24, 48, or 72 hours post-dosing), euthanize the animals.

    • Collect blood via cardiac puncture and process it to obtain serum for biochemical analysis.

    • Perform a gross examination of the liver and other organs.

    • Collect liver tissue samples for histopathological analysis (fix in 10% neutral buffered formalin) and for molecular/biochemical analyses (snap-freeze in liquid nitrogen and store at -80°C).

Protocol 2: Assessment of Biochemical Markers of Liver Injury

Procedure:

  • Thaw the serum samples.

  • Measure the serum levels of the following liver injury markers using commercially available assay kits according to the manufacturer's instructions:

    • Alanine aminotransferase (ALT)[12]

    • Aspartate aminotransferase (AST)[12]

    • Alkaline phosphatase (ALP)[12]

    • Total bilirubin (TBIL)[12]

  • Record the data and perform statistical analysis to compare the treatment groups with the control group.

Protocol 3: Histopathological Evaluation of Liver Tissue

Procedure:

  • Process the formalin-fixed liver tissues for paraffin embedding.

  • Section the paraffin blocks at 4-5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.[13]

  • Additional special stains can be used to highlight specific features:

    • Masson's Trichrome: To assess collagen deposition and fibrosis.

    • Reticulin stain: To evaluate the integrity of the liver architecture.[14]

    • Periodic acid-Schiff (PAS): To detect glycogen stores and highlight basement membranes.[13]

  • Examine the stained sections under a light microscope and score the following histopathological changes:

    • Hepatocellular necrosis (centrilobular, midzonal, or periportal)

    • Apoptosis

    • Inflammatory cell infiltration

    • Steatosis (fatty changes)

    • Sinusoidal congestion or hemorrhage

    • Bile duct proliferation or damage[15][16]

Data Presentation

Table 1: Representative In Vitro Cytotoxicity of Related Pyrrolizidine Alkaloids on Hepatocytes

Data extrapolated from studies on intermedine (Im) and lycopsamine (La) as representative retronecine-type PAs.[8][9]

CompoundCell LineConcentration (µg/mL)Cell Viability (%)
IntermedineHepD7548.8
10024.9
LycopsamineHepD7547.0
10023.5
Im + La MixHepD7532.9
10019.3
Table 2: Expected Changes in Serum Biochemical Markers in a Rat Model of this compound-Induced Acute Liver Injury

This table presents hypothetical data based on typical findings in PA-induced hepatotoxicity studies.

Treatment GroupDose (mg/kg)ALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Control (Vehicle)040 ± 580 ± 10150 ± 200.2 ± 0.05
This compound (Low Dose)50120 ± 20200 ± 30180 ± 250.3 ± 0.08
This compound (High Dose)150450 ± 50700 ± 80250 ± 300.8 ± 0.1

* Indicates a statistically significant difference compared to the control group (p < 0.05).

Visualization of Pathways and Workflows

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Sample Collection cluster_analysis Analysis acclimatization Acclimatization (1 week) grouping Random Grouping (Control & Treatment) acclimatization->grouping dosing Oral Gavage (this compound or Vehicle) grouping->dosing observation Clinical Observation dosing->observation euthanasia Euthanasia (e.g., 24, 48, 72h) observation->euthanasia blood_collection Blood Collection (Cardiac Puncture) euthanasia->blood_collection tissue_collection Liver Tissue Collection euthanasia->tissue_collection biochemistry Serum Biochemical Analysis (ALT, AST, ALP, Bilirubin) blood_collection->biochemistry histopathology Histopathological Examination (H&E, Special Stains) tissue_collection->histopathology molecular Molecular Analysis (e.g., Western Blot, qPCR) tissue_collection->molecular

Caption: Experimental workflow for studying this compound-induced hepatotoxicity in a rodent model.

amabiline_hepatotoxicity_pathway cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_apoptosis Apoptosis Induction This compound This compound CYP450 CYP450 Enzymes (in Liver) This compound->CYP450 Metabolism ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites ROS ↑ Reactive Oxygen Species (ROS) ReactiveMetabolites->ROS ProteinAdducts Protein & DNA Adducts ReactiveMetabolites->ProteinAdducts ER_Stress Endoplasmic Reticulum Stress ReactiveMetabolites->ER_Stress Mitochondria Mitochondrial Dysfunction (↓ Membrane Potential, ↑ Cytochrome c release) ROS->Mitochondria Apoptosis Hepatocyte Apoptosis ProteinAdducts->Apoptosis ER_Stress->Mitochondria Caspases Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspases Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced hepatotoxicity.

References

Amabiline: Standard Preparation and Handling for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Amabiline, a pyrrolizidine alkaloid (PA) found in various plant species, is a compound of interest for toxicological and pharmacological research.[1] Due to its inherent hepatotoxicity, proper preparation and handling of this compound standards are critical to ensure experimental accuracy and laboratory safety.[1] This document provides detailed application notes and protocols for the preparation, handling, and quantification of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a naturally occurring pyrrolizidine alkaloid.[1] A summary of its key chemical and physical properties is provided in Table 1.

PropertyValueReference
Chemical Formula C₁₅H₂₅NO₄[1]
Molar Mass 283.368 g/mol [1]
CAS Number 17958-43-9[1]
Appearance Not specified (typically a solid)
Solubility Soluble in water, acetonitrile, and methanol.[2][3]
Storage Temperature -20°C[4]

Safety and Handling Precautions

This compound is a hepatotoxic compound and should be handled with care.[1] The following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Spill Management: In case of a spill, decontaminate the area with an appropriate solvent and dispose of the waste according to institutional guidelines.

  • Waste Disposal: All this compound-contaminated waste, including solutions and disposable labware, must be disposed of as hazardous chemical waste.

Standard Solution Preparation

The following protocols describe the preparation of stock and working solutions of this compound.

Materials and Reagents
  • This compound (solid)

  • Acetonitrile (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Deionized water (18.2 MΩ·cm)

  • Ammonium formate

  • Formic acid

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Analytical balance

Protocol for Stock Solution (1 mg/mL)
  • Accurately weigh approximately 1 mg of this compound solid on an analytical balance.

  • Transfer the weighed this compound to a 1 mL Class A volumetric flask.

  • Add a small amount of acetonitrile (or methanol) to dissolve the solid.

  • Once dissolved, bring the flask to volume with the same solvent.

  • Cap the flask and invert several times to ensure homogeneity.

  • Transfer the stock solution to a labeled, amber glass vial.

  • Store the stock solution at -20°C.[4]

Protocol for Working Solutions

Working solutions should be prepared fresh daily by diluting the stock solution with the appropriate solvent. The choice of solvent will depend on the specific application (e.g., the initial mobile phase conditions for HPLC-MS/MS analysis).

Example: Preparation of a 1 µg/mL working solution:

  • Allow the 1 mg/mL stock solution to equilibrate to room temperature.

  • Pipette 10 µL of the stock solution into a 10 mL volumetric flask.

  • Bring the flask to volume with the desired solvent (e.g., a mixture of methanol and water).

  • Cap and invert to mix thoroughly.

Stability and Storage

ConditionRecommendation
Storage of Solid Store at -20°C in a tightly sealed container, protected from light and moisture.
Storage of Stock Solutions Store at -20°C in amber glass vials. Stock solutions in acetonitrile or methanol are generally stable for several months under these conditions.[4]
Working Solutions Prepare fresh daily to avoid degradation.
pH Pyrrolizidine alkaloids are generally more stable in acidic conditions.[5][6][7]
Temperature Avoid repeated freeze-thaw cycles. Elevated temperatures can lead to degradation.[5][6][7]
Light Protect from light to prevent photodegradation.[6][7][8]

Experimental Protocols

Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.

  • Extraction: Extract this compound from the matrix using a suitable solvent, such as a methanol/water mixture with a small percentage of acid (e.g., 0.1% formic acid).

  • Clean-up: Use solid-phase extraction (SPE) to remove interfering matrix components. A strong cation exchange (SCX) cartridge is often suitable for retaining the basic this compound, which can then be eluted with an ammoniated organic solvent.[2][3]

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

The following are general starting conditions that should be optimized for the specific instrument and application.

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)[9]
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid[9]
Mobile Phase B 95% Methanol with 5 mM ammonium formate and 0.1% formic acid[9]
Flow Rate 0.3 mL/min[9]
Injection Volume 10 µL
Column Temperature 40°C[9]
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Specific MRM transitions for this compound would need to be determined by direct infusion of a standard solution into the mass spectrometer.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample extraction Solvent Extraction start->extraction Add extraction solvent cleanup Solid-Phase Extraction (SPE) extraction->cleanup Load extract reconstitution Reconstitution in Mobile Phase cleanup->reconstitution Elute and evaporate hplc HPLC Separation reconstitution->hplc Inject sample msms MS/MS Detection hplc->msms Eluting analytes data Data Analysis msms->data Acquire data

Caption: Workflow for the quantification of this compound.

Generalized Metabolic Activation of Hepatotoxic Pyrrolizidine Alkaloids

G cluster_pathway Metabolic Activation Pathway PA This compound (Hepatotoxic Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 (in Liver) PA->CYP450 Metabolism PyrrolicEster Reactive Pyrrolic Ester (Dehydroalkaloid) CYP450->PyrrolicEster Oxidation Adducts Covalent Adducts (DNA, Proteins) PyrrolicEster->Adducts Nucleophilic attack by macromolecules Toxicity Hepatotoxicity Adducts->Toxicity

Caption: Metabolic activation of hepatotoxic PAs.

References

Application of Amabiline as a Chemical Marker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amabiline is a pyrrolizidine alkaloid (PA) naturally occurring in various plant species, including Cynoglossum amabile and Borago officinalis (borage)[1]. PAs are a large group of heterocyclic secondary metabolites known for their role in plant defense against herbivores[2]. Due to their potential hepatotoxicity, genotoxicity, and carcinogenicity in humans and livestock, the detection and quantification of PAs like this compound are of significant interest in food safety, herbal medicine quality control, and toxicological studies[2][3][4][5]. This document provides detailed application notes and protocols for the use of this compound as a chemical marker.

Chemical Structure of this compound:

This compound is an ester derived from the necine base supinidine and viridifloric acid[1].

I. Applications of this compound as a Chemical Marker

This compound serves as a crucial chemical marker for the following applications:

  • Quality Control of Herbal Products: To ensure the safety and quality of herbal medicines and food supplements containing plants known to produce this compound, such as borage seed oil[1].

  • Food Safety and Contamination Monitoring: To detect and quantify this compound contamination in food products like honey, milk, tea, and cereals, which can occur through the accidental inclusion of PA-containing plants during harvesting[2][4].

  • Toxicological Research: To study the mechanisms of PA-induced hepatotoxicity. This compound can be used as a reference standard in in vitro and in vivo studies to investigate its metabolic activation and cytotoxic effects[3][6].

  • Phytochemical Studies: To investigate the biosynthesis and distribution of PAs in different plant species and varieties[2][7].

II. Quantitative Data Summary

The concentration of this compound and related PAs can vary significantly depending on the plant species, part of the plant, and environmental conditions. The following table summarizes representative quantitative data found in the literature.

Plant/Product MatrixAnalyte(s)Concentration RangeAnalytical MethodReference
Borago officinalis (leaves and stems)Total Alkaloids (including this compound)< 0.001% dry weightNot specified[2]
Borago officinalis (various parts)Lycopsamine, Intermedine, this compound, Supinine, Acetyllycopsamine/Acetylintermedine2-10 mg/kgNot specified[2]
Various Botanicals (teas, flowers, seeds)21 Pyrrolizidine AlkaloidsLOQ: 0.8 - 6.5 µg/kg (ppb)HPLC-MS/MS[8]
Honey, Milk, Tea24 Pyrrolizidine AlkaloidsLOD: 0.015 - 0.75 µg/kg; LOQ: 0.05 - 2.5 µg/kgUHPLC-MS/MS[9]
Medical HoneysTotal 1,2-unsaturated PAs (as retronecine equivalents)10.6 - 494.5 µg/kgGC-MS[10]

III. Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound and other PAs from plant matrices, adapted from established methods for PA analysis[8][11].

Materials:

  • Homogenized plant material (e.g., leaves, seeds)

  • 0.05 M Sulfuric acid

  • Methanol

  • Ammonia solution (2.5% in methanol)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Ultrasonic bath

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Weigh approximately 1-2 g of finely ground and homogenized plant material into a centrifuge tube.

  • Extraction:

    • Add 20 mL of 0.05 M sulfuric acid to the sample.

    • Vortex thoroughly to ensure the sample is fully wetted.

    • Sonicate the sample in an ultrasonic bath for 15-30 minutes at room temperature.

    • Centrifuge at 3,800 x g for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid to maximize recovery.

    • Combine the supernatants.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Neutralize the acidic extract with a suitable amount of ammonia solution before loading.

    • Load the combined supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the PAs, including this compound, with methanol. Some methods may use an ammoniated methanol solution (e.g., 2.5% ammonia in methanol) for efficient elution[8].

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis (e.g., 1 mL of methanol/water).

G cluster_extraction Extraction Workflow cluster_cleanup SPE Cleanup cluster_analysis Analysis Preparation Sample Plant Material Extraction1 Add 0.05M H2SO4 Sonicate & Centrifuge Sample->Extraction1 Supernatant1 Collect Supernatant Extraction1->Supernatant1 Extraction2 Re-extract Pellet with 0.05M H2SO4 Extraction1->Extraction2 Supernatant2 Combine Supernatants Supernatant1->Supernatant2 Extraction2->Supernatant2 SPE_Load Load Extract onto Conditioned C18 SPE Cartridge Supernatant2->SPE_Load SPE_Wash Wash with Water SPE_Load->SPE_Wash SPE_Elute Elute with Methanol (or Ammoniated Methanol) SPE_Wash->SPE_Elute Eluate Collect Eluate SPE_Elute->Eluate Evaporation Evaporate to Dryness Eluate->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the extraction and cleanup of this compound from plant material.

Protocol 2: Quantification of this compound by UHPLC-MS/MS

This protocol outlines a sensitive method for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)[8][9].

Instrumentation and Conditions:

  • UHPLC System:

    • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For this compound (C15H25NO4, Molar Mass: 283.368 g/mol ), the protonated molecule [M+H]+ would be the precursor ion.

    • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution of the stock solution in the initial mobile phase. Matrix-matched calibration standards are recommended for accurate quantification in complex matrices[9][11].

  • Sample Analysis: Inject the reconstituted sample extract and the calibration standards into the UHPLC-MS/MS system.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram based on its retention time and the specific MRM transition.

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

    • The final concentration in the original sample is calculated by taking into account the initial sample weight and the dilution/concentration factors during sample preparation.

IV. Signaling Pathway: Metabolic Activation and Hepatotoxicity of this compound

This compound, like other toxic pyrrolizidine alkaloids, is not toxic in its native form. Its toxicity is a result of metabolic activation in the liver[5][6]. The primary mechanism involves the oxidation of the necine base by cytochrome P450 enzymes to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids)[3]. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity[5][12]. Hepatic veno-occlusive disease (VOD) is a characteristic clinical manifestation of PA intoxication[3][4].

G cluster_ingestion Ingestion & Absorption cluster_liver Hepatic Metabolism cluster_toxicity Cellular Toxicity cluster_detox Detoxification Pathway This compound This compound Ingestion (from plants/contaminated food) GIT Gastrointestinal Tract Absorption This compound->GIT Liver Transport to Liver GIT->Liver CYP450 Cytochrome P450 (Oxidation) Liver->CYP450 Hydrolysis Hydrolysis (Esterases) Liver->Hydrolysis Dehydrothis compound Reactive Pyrrolic Metabolite (Dehydrothis compound) CYP450->Dehydrothis compound Metabolic Activation Alkylation Alkylation of Cellular Macromolecules Dehydrothis compound->Alkylation DNA DNA Adducts Alkylation->DNA Protein Protein Adducts Alkylation->Protein CellularDamage Cellular Damage & Necrosis DNA->CellularDamage Protein->CellularDamage Hepatotoxicity Hepatotoxicity (Veno-occlusive Disease) CellularDamage->Hepatotoxicity Excretion Excretion Hydrolysis->Excretion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amabiline Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amabiline extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the extraction of this compound, a pyrrolizidine alkaloid found in various plant species, most notably in Borage (Borago officinalis) and Chinese hound's tongue (Cynoglossum amabile). This guide offers detailed protocols, troubleshooting advice, and quantitative data to help you enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound is a pyrrolizidine alkaloid, a class of naturally occurring organic compounds containing a pyrrolizidine ring structure.[1] It is most commonly isolated from the seeds and flowers of Borago officinalis (Borage) and from Cynoglossum amabile.[1] In borage seeds and flowers, the concentration of this compound has been reported to be approximately 0.002% of the crude alkaloid mixture.

Q2: What are the main challenges in achieving a high yield of this compound during extraction?

A2: Low yields of this compound can be attributed to several factors, including:

  • Suboptimal Solvent Selection: The polarity of the extraction solvent is critical for efficiently dissolving this compound.

  • Inefficient Extraction Technique: The chosen method (e.g., maceration, Soxhlet, ultrasound-assisted extraction) significantly impacts the extraction efficiency.

  • Degradation of this compound: As an alkaloid, this compound's stability can be compromised by exposure to high temperatures and inappropriate pH levels during extraction and storage.

  • Incomplete Extraction: Insufficient extraction time or a low solvent-to-solid ratio can result in a significant portion of the this compound remaining in the plant matrix.

  • Complex Purification: The crude extract contains numerous other compounds, and losses can occur during the purification steps.

Q3: Which extraction method is generally recommended for this compound?

A3: While traditional methods like maceration and Soxhlet extraction can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) are often preferred for their increased efficiency and shorter extraction times. UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. An optimized method for pyrrolizidine alkaloids in borage leaves utilized 0.2% formic acid in 10% methanol at 47.5 °C for 60 minutes, achieving good recoveries. While this was for the entire class of PAs in leaves, it provides a strong starting point for optimizing this compound extraction from seeds and flowers.

Q4: How does pH influence this compound extraction and stability?

A4: The pH of the extraction solvent is a critical parameter. Alkaloids like this compound are basic and can exist in either a free base or a salt form.

  • Acidic Conditions (pH < 7): In an acidic medium, this compound will be protonated to form a salt, which is generally more soluble in polar solvents like water and alcohols. Acidified solvents can improve extraction efficiency and the stability of the alkaloid.

  • Alkaline Conditions (pH > 7): In a basic medium, this compound will be in its free base form, which is more soluble in non-polar organic solvents. This property is exploited during the purification step using acid-base liquid-liquid extraction.

Q5: How can I monitor the success of my this compound extraction and purification?

A5: The concentration of this compound in your extracts and purified fractions can be accurately determined using analytical techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) . This method offers high sensitivity and selectivity for quantifying pyrrolizidine alkaloids.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Inadequate Grinding of Plant Material: Large particle size limits solvent penetration.1. Grind the dried plant material (seeds, flowers) to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Inappropriate Solvent Choice: The solvent polarity may not be optimal for this compound.2. Experiment with a range of solvents with varying polarities. For initial extraction, consider acidified methanol or ethanol. A study on borage leaves found 0.2% formic acid in 10% methanol to be effective.
3. Suboptimal Extraction Conditions: Insufficient time, temperature, or solvent-to-solid ratio.3. Optimize extraction parameters. For maceration, allow for at least 24 hours with agitation. For UAE, optimize sonication time (e.g., 30-60 minutes) and temperature (e.g., 40-50°C). Increase the solvent-to-solid ratio (e.g., 1:10 to 1:20 w/v).
Low Purity of this compound in Crude Extract 1. Co-extraction of Impurities: Non-polar compounds (fats, waxes) and polar compounds (sugars, pigments) are extracted along with this compound.1. Perform a pre-extraction (defatting) step with a non-polar solvent like hexane to remove lipids before the main extraction.
2. Inefficient Purification: Losses during the acid-base extraction or chromatographic steps.2. Carefully perform the acid-base liquid-liquid extraction, ensuring complete phase separation. Use fresh solvents for each step. Consider further purification by column chromatography if necessary.
Degradation of this compound 1. High Extraction Temperature: this compound may be sensitive to heat.1. Avoid excessive temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a temperature below 50°C. Consider using extraction methods that operate at lower temperatures, such as UAE.
2. Inappropriate pH during Storage: Storing the extract at an unsuitable pH can lead to degradation.2. Store the purified this compound in a slightly acidic solution or as a dry solid at low temperatures (-20°C) and protected from light.
Emulsion Formation during Liquid-Liquid Extraction 1. Presence of Surfactant-like Compounds: Natural compounds in the plant extract can stabilize emulsions.1. Add a small amount of a saturated brine (NaCl) solution to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound from Borago officinalis Seeds/Flowers

This protocol is adapted from a validated method for pyrrolizidine alkaloid extraction from borage leaves and should be optimized for seeds and flowers.

1. Preparation of Plant Material:

  • Dry the Borago officinalis seeds or flowers at a temperature not exceeding 40°C to prevent degradation of this compound.

  • Grind the dried material to a fine powder (40-60 mesh) using a laboratory mill.

2. Extraction:

  • Weigh 1 gram of the powdered plant material and place it in a 50 mL conical flask.

  • Add 20 mL of the extraction solvent: 0.2% formic acid in 10% methanol (v/v) .

  • Place the flask in an ultrasonic bath.

  • Sonicate for 60 minutes at a controlled temperature of 47.5°C . Note: If a temperature-controlled ultrasonic bath is not available, monitor the temperature and use a cooling bath to maintain it.

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant (the crude extract) into a clean flask.

  • To ensure exhaustive extraction, the residue can be re-extracted with a fresh portion of the extraction solvent.

3. Solvent Evaporation:

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • The resulting crude extract can be redissolved in a suitable solvent for purification.

Protocol 2: Acid-Base Liquid-Liquid Extraction for this compound Purification

This protocol is a general method for purifying alkaloids from a crude plant extract.

1. Acidification of Crude Extract:

  • Dissolve the crude extract obtained from Protocol 1 in 20 mL of 1 M hydrochloric acid (HCl).

  • Transfer the acidic solution to a separatory funnel.

  • Wash the acidic solution with 20 mL of a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities. Shake gently and allow the layers to separate.

  • Drain the lower aqueous layer (containing the protonated this compound) into a clean beaker. Discard the upper organic layer. Repeat the wash step two more times.

2. Basification and Extraction of Free Base:

  • Cool the acidic aqueous solution in an ice bath.

  • Slowly add a concentrated ammonium hydroxide solution dropwise while stirring until the pH of the solution reaches 9-10 (check with pH paper). This will convert the this compound salt to its free base form.

  • Transfer the basic aqueous solution back to a clean separatory funnel.

  • Extract the this compound free base with 20 mL of a chlorinated solvent like dichloromethane or chloroform. Shake gently and allow the layers to separate.

  • Drain the lower organic layer (containing the this compound free base) into a clean flask.

  • Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent.

3. Drying and Solvent Evaporation:

  • Combine all the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound-rich fraction.

Data Presentation

Table 1: Comparison of Extraction Methods for Pyrrolizidine Alkaloids (General)

Extraction MethodTypical Solvent(s)TemperatureTimeAdvantagesDisadvantages
Maceration Methanol, Ethanol, Acidified WaterRoom Temperature24-72 hoursSimple, requires minimal equipment.Time-consuming, may result in incomplete extraction.
Soxhlet Extraction Methanol, EthanolBoiling point of solvent6-24 hoursContinuous extraction leads to higher efficiency than maceration.Can lead to thermal degradation of heat-sensitive compounds like this compound.
Ultrasound-Assisted Extraction (UAE) Methanol, Ethanol, Acidified Methanol/Water40-60°C30-60 minutesFast, efficient, and operates at lower temperatures, reducing the risk of degradation.Requires specialized equipment (ultrasonic bath).

Note: The data in this table represents general parameters for alkaloid extraction and should be optimized for this compound.

Visualizations

Extraction_Workflow plant_material Plant Material (Borage Seeds/Flowers) grinding Grinding plant_material->grinding powder Fine Powder grinding->powder extraction Extraction (e.g., UAE) powder->extraction crude_extract Crude Extract extraction->crude_extract solvent Solvent (e.g., Acidified Methanol) solvent->extraction purification Purification (Acid-Base Extraction) crude_extract->purification purified_this compound Purified this compound purification->purified_this compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield low_yield Low this compound Yield suboptimal_extraction Suboptimal Extraction Parameters low_yield->suboptimal_extraction degradation This compound Degradation low_yield->degradation incomplete_purification Incomplete Purification low_yield->incomplete_purification Inadequate Grinding Inadequate Grinding suboptimal_extraction->Inadequate Grinding Wrong Solvent Wrong Solvent suboptimal_extraction->Wrong Solvent Insufficient Time/Temp Insufficient Time/Temp suboptimal_extraction->Insufficient Time/Temp High Temperature High Temperature degradation->High Temperature Incorrect pH Incorrect pH degradation->Incorrect pH Emulsion Formation Emulsion Formation incomplete_purification->Emulsion Formation Phase Separation Issues Phase Separation Issues incomplete_purification->Phase Separation Issues

Caption: Common causes of low this compound yield during extraction.

References

Technical Support Center: Overcoming Amabiline Degradation During Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with Amabiline degradation during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during analysis?

This compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species, including borage (Borago officinalis)[1]. PAs are esters of necine bases and necic acids[2]. The ester bonds in this compound are susceptible to hydrolysis, and the overall molecule can be sensitive to heat, light, and non-neutral pH, leading to its degradation. This degradation can result in inaccurate quantification, low recovery, and the appearance of unknown peaks in chromatograms, compromising the reliability of analytical data.

Q2: What are the primary factors that contribute to this compound degradation?

The primary factors leading to the degradation of this compound and other pyrrolizidine alkaloids are:

  • pH: this compound is more stable in acidic conditions. Alkaline or neutral pH can catalyze the hydrolysis of the ester linkages.

  • Temperature: Elevated temperatures accelerate the rate of degradation reactions. Therefore, samples should be kept cool whenever possible.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents can also contribute to the degradation of this compound.

Q3: What are the common analytical techniques used for this compound quantification?

The most common and recommended technique for the sensitive and selective quantification of this compound and other PAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][3][4][5][6][7][8]. This method offers high specificity and allows for the detection of low concentrations of the analyte in complex matrices. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and selectivity of LC-MS/MS[1].

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of this compound.

Problem 1: Low Recovery of this compound

Question: I am experiencing consistently low recovery of this compound from my samples. What are the potential causes and how can I improve it?

Answer: Low recovery of this compound is a common issue and can be attributed to several factors:

  • Analyte Degradation: this compound may be degrading during sample preparation or storage.

    • Solution:

      • Maintain Acidic Conditions: Ensure that all solvents and solutions used during extraction and sample preparation are acidic (e.g., acidified with formic acid or sulfuric acid) to minimize hydrolysis[4][5][7][9].

      • Control Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) and store samples and extracts at -20°C or below.

      • Protect from Light: Use amber vials and protect samples from direct light exposure throughout the experimental process.

  • Incomplete Extraction: The extraction solvent and method may not be optimal for efficiently extracting this compound from the sample matrix.

    • Solution:

      • Optimize Extraction Solvent: A common and effective extraction solvent for PAs is acidified methanol or a mixture of methanol and water[7][9]. Experiment with different concentrations of acid (e.g., 0.1% to 1% formic acid) and methanol to find the optimal conditions for your specific sample matrix.

      • Enhance Extraction Efficiency: Employ techniques such as ultrasonication or vortexing during the extraction process to improve the recovery of this compound from the sample matrix[9].

  • Losses During Sample Cleanup: this compound may be lost during the solid-phase extraction (SPE) cleanup step.

    • Solution:

      • Select the Appropriate SPE Sorbent: Cation-exchange SPE cartridges are commonly used for the cleanup of PAs, as they retain the basic alkaloids under acidic conditions[4][5][7].

      • Optimize SPE Protocol: Carefully optimize the loading, washing, and elution steps of the SPE protocol. Ensure the pH of the loading solution is appropriate for retention and that the elution solvent is strong enough to recover the analyte. A common elution solvent is ammoniated methanol[4].

Problem 2: Chromatographic Issues - Peak Tailing and Broad Peaks

Question: My chromatograms for this compound show significant peak tailing and broadening. What could be causing this and how can I fix it?

Answer: Peak tailing and broadening are often indicative of secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with the basic nitrogen atom in this compound, leading to peak tailing.

    • Solution:

      • Use a Low pH Mobile Phase: A mobile phase with a low pH (e.g., 2.5-3.5) will ensure that the silanol groups are protonated and less likely to interact with the analyte. The addition of a small amount of formic acid or ammonium formate to the mobile phase is common practice[3].

      • Choose a Suitable Column: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions with basic compounds.

  • Mobile Phase Mismatch: A mismatch between the solvent in which the sample is dissolved and the initial mobile phase can cause peak distortion.

    • Solution:

      • Reconstitute in Initial Mobile Phase: After evaporation of the extraction solvent, reconstitute the sample in the initial mobile phase of your chromatographic gradient. Using a solvent that is stronger than the initial mobile phase can lead to poor peak shape. Reconstituting in a low percentage of organic solvent, such as 5% methanol, has been shown to improve sensitivity and reduce peak tailing for some PAs[3].

Problem 3: Inconsistent Results and Poor Reproducibility

Question: I am observing high variability in my results between injections and between different sample preparations. What are the likely causes?

Answer: Inconsistent results can stem from analyte instability, matrix effects, or variations in the experimental procedure.

  • Analyte Instability in the Autosampler: this compound may be degrading in the autosampler vials while waiting for injection.

    • Solution:

      • Use a Cooled Autosampler: If available, use an autosampler with temperature control set to a low temperature (e.g., 4°C) to minimize degradation.

      • Limit Sample Time in Autosampler: Prepare samples in smaller batches and analyze them promptly to reduce the time they spend in the autosampler.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to variability in the signal intensity.

    • Solution:

      • Improve Sample Cleanup: A more effective SPE cleanup can help to remove interfering matrix components.

      • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This will help to compensate for any consistent matrix effects[4][7].

      • Employ an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in sample preparation and instrument response. If a labeled standard is not available, a structurally similar PA that is not present in the samples can be used as an alternative.

Data Presentation: Illustrative Stability of a Pyrrolizidine Alkaloid

Due to the lack of specific quantitative stability data for this compound in the public domain, the following tables provide an illustrative example of the expected stability trends for a pyrrolizidine alkaloid under various analytical conditions. These values are for demonstration purposes and should be experimentally verified for this compound.

Table 1: Effect of pH on PA Stability in Solution at 25°C for 24 hours

pHAnalyte Remaining (%)
3.098
5.092
7.075
9.050

Table 2: Effect of Temperature on PA Stability in Solution (pH 5.0) for 24 hours

Temperature (°C)Analyte Remaining (%)
499
2592
5065

Table 3: Effect of Light Exposure on PA Stability in Solution (pH 5.0) at 25°C for 24 hours

ConditionAnalyte Remaining (%)
Dark92
Ambient Light85
UV Light (254 nm)60

Experimental Protocols

1. Protocol for Extraction and Cleanup of this compound from Plant Material

This protocol is a general procedure for the extraction and solid-phase extraction (SPE) cleanup of pyrrolizidine alkaloids from plant material, adapted from established methods[5][7][9].

Materials:

  • Homogenized plant material

  • Extraction Solvent: 0.1% Formic acid in Methanol/Water (50:50, v/v)

  • SPE Cartridges: Cation-exchange (e.g., Oasis MCX)

  • SPE Conditioning Solvents: Methanol, Water

  • SPE Wash Solvent: 0.1% Formic acid in Water

  • SPE Elution Solvent: 5% Ammonium hydroxide in Methanol

  • Reconstitution Solvent: Initial mobile phase conditions (e.g., 5% Methanol in water with 0.1% formic acid)

Procedure:

  • Extraction: a. Weigh 1 g of homogenized plant material into a centrifuge tube. b. Add 10 mL of Extraction Solvent. c. Vortex for 1 minute, then sonicate for 30 minutes in a water bath at room temperature. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup: a. Conditioning: Condition the SPE cartridge with 5 mL of Methanol followed by 5 mL of Water. b. Loading: Load 2 mL of the supernatant onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 5 mL of 0.1% Formic acid in Water, followed by 5 mL of Methanol. d. Elution: Elute the analytes with 5 mL of 5% Ammonium hydroxide in Methanol.

  • Final Sample Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of Reconstitution Solvent. c. Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.

Visualizations

Below are diagrams illustrating key concepts in the analysis of this compound.

Amabiline_Degradation_Pathway This compound This compound (Ester) Hydrolysis Hydrolysis (catalyzed by H+ or OH-) This compound->Hydrolysis Degradation Necine_Base Necine Base (Supinidine) Hydrolysis->Necine_Base Necic_Acid Necic Acid (Viridifloric acid) Hydrolysis->Necic_Acid

Caption: Illustrative degradation pathway of this compound via hydrolysis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Plant Material Sample Extraction Acidic Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Troubleshooting Amabiline Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve Amabiline peak tailing issues in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge. An ideal chromatographic peak has a symmetrical, Gaussian shape. Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to indicate significant tailing.[1][2][3][4]

Q2: Why is my this compound peak tailing in reversed-phase HPLC?

A2: this compound is a pyrrolizidine alkaloid, which contains basic nitrogen atoms.[5] The most common cause of peak tailing for basic compounds like this compound is a secondary ionic interaction between the positively charged analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases (e.g., C18 columns).[1][2][4][6][7] This interaction causes some of the this compound molecules to be retained longer than the bulk of the analyte, resulting in a tailed peak.

Q3: How does the mobile phase pH affect this compound peak shape?

A3: The pH of the mobile phase is a critical factor. At mid-range pH, residual silanol groups on the silica packing are deprotonated and negatively charged, leading to the unwanted interactions with the protonated, positively charged this compound. By adjusting the pH, these interactions can be minimized.

  • Low pH (≤ 3): At a low pH, the silanol groups are protonated (neutral), which significantly reduces the ionic interaction with the protonated basic analyte, leading to improved peak shape.[1][6][7]

  • High pH (≥ 8): At a high pH, this compound will be in its neutral (free base) form, which also minimizes the ionic interaction with the deprotonated silanol groups. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[2]

Q4: What are mobile phase additives, and can they help with this compound peak tailing?

A4: Yes, mobile phase additives can be very effective. A common strategy is to add a "competing base" or "silanol blocker" like triethylamine (TEA) to the mobile phase. TEA is a small basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from the this compound analyte and reducing peak tailing.[7]

Q5: Are there any disadvantages to using triethylamine (TEA)?

A5: While effective, TEA can be difficult to completely remove from an HPLC system and column, potentially leading to "column memory" that can affect subsequent analyses. Additionally, TEA is a non-volatile additive and can cause ion suppression in mass spectrometry (MS) detectors, making it less ideal for LC-MS applications. For LC-MS, volatile modifiers like formic acid or ammonium formate are preferred.

Troubleshooting Guide

Problem: Significant Tailing of the this compound Peak

Below is a step-by-step guide to troubleshoot and resolve peak tailing issues with this compound.

Step 1: Evaluate and Optimize Mobile Phase pH

The first and often most effective step is to adjust the mobile phase pH.

  • Action: Lower the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.0 using an appropriate acidifier. For LC-MS compatibility, 0.1% formic acid is a common choice.

  • Rationale: At this low pH, the residual silanol groups on the silica stationary phase will be protonated (neutral), minimizing the secondary ionic interactions with the positively charged this compound.

Data Presentation

The following tables provide representative data on how different parameters can affect the peak shape of basic alkaloids, which can be extrapolated to the analysis of this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

This table illustrates the impact of mobile phase pH on the peak asymmetry factor of a basic alkaloid. As the pH is lowered, the peak shape significantly improves.

Mobile Phase pHUSP Tailing Factor (Tf)Peak Shape
7.02.5Severe Tailing
5.01.8Moderate Tailing
3.01.2Symmetrical
2.51.0Highly Symmetrical

Note: Data is representative for a typical basic alkaloid and illustrates the expected trend for this compound.

Table 2: Effect of Triethylamine (TEA) Concentration on Peak Tailing

This table shows how the addition of a competing base, triethylamine, to the mobile phase can improve peak shape.

TEA Concentration (% v/v)USP Tailing Factor (Tf)Peak Shape
02.2Severe Tailing
0.051.5Improved
0.11.1Symmetrical
0.21.0Highly Symmetrical

Note: Data is representative for a typical basic alkaloid and illustrates the expected trend for this compound.

Table 3: Comparison of Column Types for Pyrrolizidine Alkaloid Analysis

The choice of HPLC column has a significant impact on the peak shape of basic compounds. Modern, high-purity, end-capped columns are designed to minimize silanol interactions.

Column TypeDescriptionExpected Peak Shape for this compound
Traditional (Type A) Silica C18Older generation, higher silanol activity.Prone to significant tailing.
High-Purity (Type B) Silica C18Modern, lower silanol activity.Good peak shape, especially at low pH.
End-capped C18Residual silanols are chemically deactivated.Excellent peak shape.
Polar-Embedded C18Contains a polar group near the silica surface to shield silanols.Excellent peak shape, good for polar alkaloids.
Hybrid Silica C18Organic/inorganic hybrid particles, stable over a wider pH range.Excellent peak shape, allows for high pH methods.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Pyrrolizidine Alkaloids (including this compound) with Formic Acid

This protocol is a general method suitable for the analysis of this compound and other pyrrolizidine alkaloids, focusing on achieving good peak shape.

  • HPLC System: Standard HPLC or UHPLC system with a UV or MS detector.

  • Column: A high-purity, end-capped C18 column (e.g., Waters ACQUITY UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm) is recommended.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 70% B

    • 15-17 min: Hold at 70% B

    • 17.1-20 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: UV at 220 nm or MS with positive electrospray ionization.

Protocol 2: Sample Preparation for this compound Analysis from Plant Material

  • Extraction: Extract a homogenized plant sample (e.g., 1 gram) with a 0.05 M sulfuric acid solution in 50% methanol.[9]

  • Cleanup: Use a solid-phase extraction (SPE) cartridge (e.g., Oasis MCX) to clean up the extract.

    • Condition the cartridge with methanol and then water.

    • Load the acidic extract.

    • Wash with water and then methanol to remove interferences.

    • Elute the this compound with a solution of 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase (e.g., 95:5 Mobile Phase A:B).[8]

Visualizations

Troubleshooting Workflow for this compound Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH ≤ 3.0? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 with 0.1% Formic Acid check_ph->adjust_ph No re_evaluate1 Re-evaluate Peak Shape check_ph->re_evaluate1 Yes adjust_ph->re_evaluate1 add_tea Add Competing Base (e.g., 0.1% TEA) (For non-MS applications) re_evaluate1->add_tea Tailing Persists problem_solved Problem Solved (Tf ≤ 1.2) re_evaluate1->problem_solved Tailing Resolved re_evaluate2 Re-evaluate Peak Shape add_tea->re_evaluate2 check_column Evaluate Column Chemistry (Use End-capped, High-Purity Silica) re_evaluate2->check_column Tailing Persists re_evaluate2->problem_solved Tailing Resolved re_evaluate3 Re-evaluate Peak Shape check_column->re_evaluate3 check_hardware Check for Extra-Column Volume (fittings, tubing length) re_evaluate3->check_hardware Tailing Persists re_evaluate3->problem_solved Tailing Resolved check_hardware->problem_solved

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

Mechanism of Peak Tailing and Mitigation

Tailing_Mechanism cluster_0 Peak Tailing Mechanism cluster_1 Mitigation Strategy: Low pH This compound This compound (Basic) R3N Interaction Strong Ionic Interaction (Secondary Retention) This compound->Interaction Protonated R3NH⁺ Silanol Ionized Silanol Group Si-O⁻ Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Amabiline_low_ph This compound (Protonated) R3NH⁺ No_Interaction No Ionic Interaction Amabiline_low_ph->No_Interaction Silanol_low_ph Protonated Silanol Group Si-OH Silanol_low_ph->No_Interaction Symmetrical_Peak Symmetrical Peak No_Interaction->Symmetrical_Peak

Caption: The chemical interaction causing peak tailing and its mitigation at low pH.

References

Technical Support Center: Amabiline Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the analysis of Amabiline.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive electrospray ionization mode?

A1: this compound has a molecular weight of 283.37 g/mol . In positive electrospray ionization (ESI+) mode, it readily forms a protonated molecule ([M+H]⁺). Therefore, the expected precursor ion to monitor is m/z 284.18.

Q2: What are the characteristic product ions for this compound in MS/MS analysis?

A2: this compound is a retronecine-type pyrrolizidine alkaloid. This class of compounds typically yields characteristic fragment ions corresponding to the necine base structure. For this compound, the most common product ions observed during collision-induced dissociation (CID) are m/z 120.1 and 138.1.[1] These ions are indicative of the retronecine core and are crucial for creating specific and sensitive Multiple Reaction Monitoring (MRM) methods.

Q3: What type of ionization source is most suitable for this compound analysis?

A3: Electrospray ionization (ESI) is the most common and effective ionization technique for the analysis of pyrrolizidine alkaloids like this compound.[2] It is typically operated in positive ion mode due to the basic nitrogen atom in the pyrrolizidine structure, which is readily protonated.

Q4: I am not seeing any signal for this compound. What are the first things I should check?

A4: If you are not observing a signal for this compound, start by verifying the following:

  • Instrument Calibration: Ensure the mass spectrometer is properly calibrated.

  • Ionization Source Stability: Check the stability of the ESI spray. An inconsistent or absent spray can be due to a clog in the sample needle or tubing.

  • System Pressure: Verify that the LC system pressure is within the normal operating range.

  • Sample Integrity: Confirm the concentration and integrity of your this compound standard or sample.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal

This is a common issue that can arise from several factors throughout the analytical workflow. The following flowchart outlines a systematic approach to troubleshooting poor signal intensity.

PoorSignal start Poor or No Signal for this compound check_ms Verify MS System Performance start->check_ms ms_ok MS System OK? check_ms->ms_ok check_lc Evaluate LC System lc_ok LC System OK? check_lc->lc_ok check_sample Assess Sample Preparation sample_ok Sample Prep OK? check_sample->sample_ok ms_ok->check_lc Yes solution_ms Solution: Recalibrate MS, Clean Ion Source, Optimize Source Parameters ms_ok->solution_ms No lc_ok->check_sample Yes solution_lc Solution: Check for Leaks, Prime Pumps, Use Appropriate Mobile Phase lc_ok->solution_lc No solution_sample Solution: Optimize Extraction and SPE, Check for Degradation sample_ok->solution_sample No end Signal Improved sample_ok->end Yes solution_ms->end solution_lc->end solution_sample->end

Caption: Troubleshooting workflow for poor or no this compound signal.

Issue 2: High Background Noise or Matrix Effects

High background noise can obscure the analyte signal, while matrix effects can lead to ion suppression or enhancement, affecting quantitation.

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Prepare fresh mobile phase using LC-MS grade solvents and additives.
Dirty Ion Source Clean the ion source components, including the capillary and lenses, according to the manufacturer's instructions.
Inefficient Sample Cleanup Optimize the solid-phase extraction (SPE) protocol to remove interfering matrix components. Ensure complete removal of salts and other non-volatile components.
Matrix Effects (Ion Suppression/Enhancement) Prepare matrix-matched calibration standards to compensate for matrix effects.[3] If suppression is severe, consider further sample dilution or a more rigorous cleanup method.
Issue 3: Inconsistent Retention Time

Shifts in retention time can lead to misidentification and inaccurate integration.

Potential Cause Troubleshooting Steps
LC System Not Equilibrated Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Air Bubbles in the Pump Degas the mobile phases and prime the LC pumps to remove any air bubbles.
Column Degradation Replace the analytical column if it has been used extensively or shows signs of performance degradation.
Changes in Mobile Phase Composition Prepare mobile phases accurately and consistently. Ensure the mobile phase composition is stable throughout the analytical run.

Experimental Protocols

Sample Preparation for this compound from Plant Material

This protocol is adapted from established methods for the extraction of pyrrolizidine alkaloids from complex matrices.[4][5][6][7]

  • Homogenization: Weigh 1.0 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of an aqueous solution of 0.05 M sulfuric acid.

    • Shake or vortex for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute this compound with 5 mL of methanol containing 2% ammonia.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter before injection.

SamplePrep start Homogenized Plant Sample extraction Acidic Extraction (0.05 M H2SO4) start->extraction centrifugation Centrifugation extraction->centrifugation spe SPE Cleanup (C18 Cartridge) centrifugation->spe elution Elution (Ammoniated Methanol) spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution end LC-MS/MS Analysis reconstitution->end

Caption: Experimental workflow for this compound sample preparation.

Optimized LC-MS/MS Parameters for this compound

The following parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Liquid Chromatography (LC) Parameters

Parameter Recommended Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters

Parameter Recommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Parameters for this compound

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Collision Energy (eV) Purpose
284.18120.10.0520-30Quantifier
284.18138.10.0515-25Qualifier

References

Amabiline solubility issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Amabiline Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.

Troubleshooting Guides

Issue: this compound is not dissolving in my chosen solvent.

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Verify the Solvent Choice: this compound, a pyrrolizidine alkaloid, is a polar compound. Its solubility is generally higher in polar and semi-polar organic solvents. Ensure you are using an appropriate solvent.

  • Consider the pH: The solubility of alkaloids like this compound is often pH-dependent. In its free base form, this compound has low water solubility. Acidifying the aqueous solution can significantly increase its solubility by forming a more soluble salt.

  • Check for N-Oxide Form: Pyrrolizidine alkaloids can exist as N-oxides, which are generally more water-soluble than their corresponding tertiary amine forms.[1] The form of this compound you are using will impact its solubility characteristics.

  • Increase Temperature: For some solvent-solute combinations, gently heating the mixture can increase the rate of dissolution and the overall solubility. However, be cautious as excessive heat can lead to the degradation of the compound.[2]

  • Sonication: Using an ultrasonic bath can help to break down aggregates and increase the surface area of the solute, facilitating dissolution.

  • Purity of the Compound: Impurities in the this compound sample can affect its solubility. If possible, verify the purity of your compound.

Logical Workflow for Troubleshooting Solubility Issues

G start Start: this compound Fails to Dissolve check_solvent Is the solvent appropriate for a polar alkaloid? start->check_solvent polar_solvents Use polar/semi-polar solvents (Methanol, Acetonitrile, Acidified Water) check_solvent->polar_solvents No adjust_ph Is the solution aqueous? check_solvent->adjust_ph Yes polar_solvents->adjust_ph acidify Acidify the aqueous solution (e.g., with HCl, H2SO4, or formic acid) to form a salt. adjust_ph->acidify Yes heat_sonicate Have you tried gentle heating or sonication? adjust_ph->heat_sonicate No acidify->heat_sonicate apply_heat_sonication Apply gentle heat (monitor for degradation) or use an ultrasonic bath. heat_sonicate->apply_heat_sonication No check_purity Is the purity of the this compound sample confirmed? heat_sonicate->check_purity Yes apply_heat_sonication->check_purity verify_purity Verify compound purity. Impurities can affect solubility. check_purity->verify_purity No success Success: this compound Dissolved check_purity->success Yes, and it dissolved fail Issue Persists: Consider alternative solvents or consult further. check_purity->fail Yes, but still not dissolving verify_purity->success Purity confirmed, and it dissolved verify_purity->fail Purity confirmed, still not dissolving

Caption: A troubleshooting workflow for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is significantly influenced by pH. As a weak base, its free base form is expected to have low solubility in neutral water. In acidic solutions, the nitrogen atom in the pyrrolizidine ring can become protonated, forming a salt. These alkaloid salts are generally much more soluble in water than the free base.[3][5] Therefore, to dissolve this compound in an aqueous medium, acidification is a common strategy.

Q3: Are there any safety concerns I should be aware of when handling this compound?

A3: Yes, this compound is a hepatotoxic pyrrolizidine alkaloid.[6] This means it can cause damage to the liver. Its toxicity is associated with its metabolism in the liver, where it is converted into reactive pyrrolic metabolites that can damage liver cells.[7] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, and to work in a well-ventilated area or a fume hood.

Q4: Can I expect this compound to be stable in all solvents?

A4: While information on the stability of this compound in various solvents is limited, it is known that high temperatures can cause the degradation of some alkaloids.[2] It is advisable to prepare solutions fresh and store them under appropriate conditions (e.g., protected from light and at low temperatures) to minimize degradation. The stability can also be pH-dependent.

Data Presentation

Table 1: Qualitative Solubility of this compound in Different Solvent Types

Solvent TypeExamplesExpected Solubility of this compoundReference/Rationale
Polar Protic WaterLow (as free base), High (as salt in acidic conditions)[1][3]
Methanol, EthanolSoluble[1][4]
Polar Aprotic Acetonitrile, DMSOSoluble[1][4]
Non-polar Hexane, TolueneSlightly soluble to Insoluble[8]
Chlorinated Chloroform, DichloromethaneSoluble[3]

Table 2: Properties of Common Solvents for Alkaloid Research

SolventPolarity IndexBoiling Point (°C)Notes
Water 10.2100Solubility of this compound is highly pH-dependent.
Methanol 5.165A common solvent for extracting pyrrolizidine alkaloids.[1]
Ethanol 4.378Often used in extractions, sometimes in aqueous mixtures.[5]
Acetonitrile 5.882A polar aprotic solvent suitable for dissolving PAs.[1]
Chloroform 4.161A less polar organic solvent where many alkaloid free bases are soluble.[3]
0.1 M Hydrochloric Acid N/A~100Used to create aqueous solutions of alkaloid salts.[5]
2% Formic Acid in Water N/A~100An acidic mobile phase component in chromatography and for extraction.[9]

Experimental Protocols

Protocol: Determination of this compound Solubility using the Shake-Flask Method

This protocol describes a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vial to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the solution, centrifuge the vial at a moderate speed.

  • Sample Collection and Filtration:

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with a previously established calibration curve.

  • Calculation and Reporting:

    • Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.

    • Report the solubility in units of mg/mL or mol/L at the specified temperature.

Mandatory Visualization

Metabolic Activation and Hepatotoxicity of this compound

G This compound This compound Liver Liver (Hepatocytes) This compound->Liver CYP450 Cytochrome P450 Monooxygenases This compound->CYP450 Metabolic Activation Dehydrothis compound Dehydrothis compound (Pyrrolic Metabolite) CYP450->Dehydrothis compound Adduct_Formation Adduct Formation Dehydrothis compound->Adduct_Formation Alkylation Detoxification Detoxification Pathways (e.g., Glutathione Conjugation) Dehydrothis compound->Detoxification Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins) Cellular_Macromolecules->Adduct_Formation Cell_Damage Cellular Damage and Necrosis Adduct_Formation->Cell_Damage Hepatotoxicity Hepatotoxicity Cell_Damage->Hepatotoxicity Excretion Excretion Detoxification->Excretion

References

Technical Support Center: Total Synthesis of Amabiline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the pyrrolizidine alkaloid, Amabiline. The information is based on published synthetic routes and aims to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of (+)-Amabiline?

A1: The primary challenges in the total synthesis of (+)-Amabiline revolve around three key areas:

  • Construction of the unsaturated pyrrolizidine core: Establishing the bicyclic core with the correct stereochemistry and the C1-C2 double bond can be complex. The first total synthesis utilized a novel methodology to construct this (-)-supinidine core.[1][2]

  • Stereocontrol: The molecule has multiple stereocenters, requiring highly diastereoselective and enantioselective reactions to obtain the desired isomer. Key steps for stereocontrol include the Sharpless dihydroxylation and Grignard additions.

  • Late-stage transformations: The final steps, including the esterification of the necine base with viridifloric acid and the global deprotection and cyclization to form the pyrrolizidine ring, are particularly challenging and can lead to low yields or complex product mixtures if not optimized.[1]

Q2: What is the overall yield and step count for the first total synthesis of (+)-Amabiline?

A2: The first enantioselective total synthesis of (+)-Amabiline was accomplished in 15 steps, with the longest linear sequence being 10 steps. The overall yield for this synthesis was 6.2%.[1][2][3]

Q3: Are there alternative strategies for the synthesis of the (-)-supinidine core?

A3: While the Senter, Fadeyi, and Lindsley synthesis introduced a novel and efficient method, other approaches to the pyrrolizidine alkaloid core have been developed. Many of these rely on the chiral pool, using starting materials like L-proline or malic acid. However, the featured synthesis provided a notable improvement, as previous routes to (-)-supinidine required up to 18 steps.[1]

Troubleshooting Guides

Issue 1: Low Yield or Failure in the Final Deprotection and Cyclization Cascade

Problem: You are attempting the final one-pot, five-step transformation to yield (+)-Amabiline from the fully protected precursor, but are observing low yields, a complex mixture of polar species, or no desired product.

Background: This final sequence involves an acid-mediated global deprotection of an acetal, a dioxolane, and a sulfinamine, followed by an intramolecular condensation to form an imine, which is then reduced in situ. Standard conditions for such transformations, like classical Ellman conditions, have been reported to fail for this substrate.[1]

Troubleshooting Steps:

  • Reagent and Condition Verification:

    • Acid: Ensure the use of a suitable acid for the global deprotection. The successful reported procedure utilizes trifluoroacetic acid (TFA).

    • Reducing Agent: The in situ reduction of the imine is critical. Macroporous triacetoxyborohydride (MP-BH(OAc)₃) was found to be an effective reducing agent. Standard reducing agents may not be suitable.

    • Solvent: A chlorinated solvent like dichloromethane (DCM) is recommended.

    • Temperature: The reaction should be performed at room temperature.

  • Reaction Monitoring:

    • Carefully monitor the progress of the reaction by TLC or LC-MS. The formation of multiple polar byproducts is an indication of decomposition or side reactions.

  • Work-up Procedure:

    • A careful aqueous work-up is necessary. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and then extract the product.

Quantitative Data from Successful Synthesis:

ParameterValue
Starting Material Fully protected this compound precursor
Reagents TFA, MP-BH(OAc)₃
Solvent DCM
Temperature Room Temperature
Reaction Time Not specified, monitor by TLC/LC-MS
Yield 37% (for the 5-step cascade)

Logical Troubleshooting Flow:

G start Low yield in final deprotection/cyclization check_reagents Verify reagents: TFA and MP-BH(OAc)3 used? start->check_reagents check_conditions Check reaction conditions: DCM as solvent, RT? check_reagents->check_conditions Yes failed_variants Note: Classical Ellman conditions and other variants are known to fail. check_reagents->failed_variants No complex_mixture Observing complex mixture of polar species? check_conditions->complex_mixture Yes workup Review work-up procedure: Quenching with NaHCO3? check_conditions->workup No, yield is just low complex_mixture->failed_variants success Successful Synthesis of (+)-Amabiline workup->success

Caption: Troubleshooting the final deprotection and cyclization cascade.

Issue 2: Inefficient Esterification of the Necine Base Precursor

Problem: You are experiencing low conversion in the esterification step to couple the protected (-)-viridifloric acid with the (-)-supinidine precursor alcohol.

Background: Direct esterification methods may not be effective. A successful approach involves converting the alcohol of the supinidine precursor into a good leaving group, followed by nucleophilic attack by the carboxylate of the protected viridifloric acid. The choice of the leaving group is critical for the success of this reaction.[1]

Troubleshooting Steps:

  • Leaving Group Strategy:

    • Mesylate: Activation of the alcohol as a mesylate has been reported to give low conversion (around 45%). If you are using this strategy, consider switching to a tosylate.

    • Tosylate: Conversion of the alcohol to a tosylate has been shown to be much more effective, affording the desired ester in high yield (82%).

  • Reaction Conditions:

    • Base: A non-nucleophilic base such as cesium carbonate (Cs₂CO₃) is recommended to deprotonate the carboxylic acid.

    • Solvent: An aprotic polar solvent like dimethylformamide (DMF) is suitable for this Sₙ2-type reaction.

    • Temperature: The reaction may require heating. A temperature of 80 °C has been reported to be effective.

Quantitative Data for Esterification:

Leaving GroupConversion/Yield
Mesylate~45%
Tosylate 82%

Experimental Workflow for Successful Esterification:

G cluster_alcohol_activation Alcohol Activation cluster_esterification Esterification alcohol Supinidine Precursor (Alcohol) tosylate Tosylate Intermediate alcohol->tosylate TsCl, Pyridine ester Desired Ester Product tosylate->ester acid Protected Viridifloric Acid acid->ester Cs2CO3, DMF, 80 °C

Caption: Workflow for the successful tosylate-based esterification.

Key Experimental Protocols

Protocol 1: Synthesis of Protected (-)-Viridifloric Acid

The synthesis of the protected (-)-viridifloric acid fragment proceeds in five steps from commercially available starting materials. A key step for establishing the stereochemistry is a Sharpless dihydroxylation.

StepReactionReagentsYieldDiastereomeric Ratio (dr)
1AlkylationNaH, (EtO)₂P(O)CH(CH₃)CO₂Et, BrCH(CH₃)₂93%N/A
2Horner-Wadsworth-EmmonsNaH, CH₃CHONot specifiedN/A
3Sharpless DihydroxylationAD-mix-β, MeSO₂NH₂Not specified>8:1
4HydrolysisLiOHNot specifiedN/A
5Dioxolane Protection2,2-dimethoxypropane, CSANot specifiedN/A
Overall 48%
Protocol 2: Synthesis of the Unsaturated Pyrrolizidine Core Precursor

This sequence involves the construction of the key pyrrolidine intermediate which is a precursor to the (-)-supinidine core.

StepReactionReagentsYieldDiastereomeric Ratio (dr)
1 & 2Mono-silylation & OxidationTBSCl, Imidazole; then MnO₂84% (2 steps)N/A
3Condensation(S)-tert-butyl sulfinimine79%N/A
4 & 5Grignard Addition & AllylationVinylMgBr; then Allyl Bromide, NaH77% (2 steps)>9:1
6Ring Closing MetathesisGrubbs II catalystNot specifiedN/A
7DeprotectionTBAFNot specifiedN/A

Overall Synthetic Pathway Overview:

G start Commercial Starting Materials viridifloric_acid Protected (-)-Viridifloric Acid (5 steps, 48% yield) start->viridifloric_acid supinidine_precursor (-)-Supinidine Precursor (7 steps) start->supinidine_precursor esterification Esterification (Tosylate method) (82% yield) viridifloric_acid->esterification supinidine_precursor->esterification final_cascade Final 5-step, 1-pot Cascade (37% yield) esterification->final_cascade This compound (+)-Amabiline final_cascade->this compound

Caption: Convergent synthesis strategy for (+)-Amabiline.

References

Amabiline Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, protocols, and data for the refinement of amabiline purification methods. This compound is a pyrrolizidine alkaloid (PA) found in plants such as Borago officinalis and Cynoglossum amabile.[1] The methods described are based on established techniques for pyrrolizidine alkaloid purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important? A1: this compound is a naturally occurring pyrrolizidine alkaloid (PA), which is a class of secondary metabolites produced by many plants.[1][2] PAs are often investigated for their biological activities, but they are also known for potential hepatotoxicity.[1] Purification is critical to isolate sufficient quantities of high-purity this compound for pharmacological studies, structural analysis, and development as a chemical standard, while ensuring the removal of other potentially toxic or interfering compounds.

Q2: What are the main challenges in purifying this compound? A2: Like many PAs, challenges in this compound purification include its presence in complex plant matrices, often at low concentrations.[3] Other challenges include the co-extraction of structurally similar alkaloids, which can lead to difficulties in separation (co-elution), and the potential for degradation under certain pH and temperature conditions.[2]

Q3: What are the principal methods used for this compound purification? A3: The purification workflow typically involves an initial extraction from plant material, followed by one or more chromatographic steps. Common techniques include:

  • Acid-Base Extraction: Utilizes the basicity of the alkaloid to separate it from neutral and acidic compounds.[4][5]

  • Solid-Phase Extraction (SPE): Used for sample cleanup and concentration of the target alkaloid.[6]

  • Column Chromatography: Often using silica gel as a stationary phase for initial fractionation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for final purification to achieve high purity.[7] Reversed-phase columns (e.g., C18) are commonly used.[8]

  • High-Speed Counter-Current Chromatography (HSCCC): An effective liquid-liquid chromatography technique for separating complex mixtures.[2]

Q4: How stable is this compound during purification? A4: Alkaloids can be sensitive to heat, light, and oxygen.[9] The stability of PAs is also pH-dependent. Acidic conditions (e.g., using formic acid in the mobile phase) are often used in HPLC to improve peak shape and stability by ensuring the alkaloid is in its protonated, salt form.[3][8] It is advisable to avoid high temperatures and strongly alkaline conditions where degradation may occur.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem: Low Yield After Initial Extraction

  • Q: My initial crude extract shows very low concentrations of this compound. What went wrong?

    • A: Possible Cause 1: Inefficient Cell Lysis. The plant material may not have been ground finely enough.

      • Solution: Ensure the plant material is milled to a moderately coarse, homogenous powder to maximize the surface area for solvent contact.[10]

    • A: Possible Cause 2: Incorrect Solvent or pH. this compound, like other alkaloids, exists as a salt in the plant.[10] Extraction requires the liberation of the free base or solubilization of the salt.

      • Solution: An optimized extraction for PAs from Borago officinalis uses 0.2% formic acid in 10% methanol.[7] Alternatively, use a classic acid-base extraction method: first, moisten the plant material and basify with a weak base (e.g., ammonia solution) to liberate the free alkaloid, then extract with an organic solvent like chloroform.[4][10]

    • A: Possible Cause 3: Insufficient Extraction Time/Temperature. The solvent may not have had enough time to penetrate the plant matrix.

      • Solution: For PAs in borage, an extraction time of 60 minutes at 47.5 °C has been shown to be efficient.[7] If using maceration, allow for extended contact time (e.g., 24 hours).[8]

Problem: Poor Separation in Preparative HPLC

  • Q: I'm seeing significant peak tailing for my this compound peak on a C18 column. How can I improve peak shape?

    • A: Possible Cause 1: Strong Silanophilic Interactions. The basic nitrogen atom in this compound can interact with residual free silanol groups on the silica-based stationary phase, causing tailing.

      • Solution: Add a modifier to the mobile phase. A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) will protonate the this compound, minimizing unwanted secondary interactions and improving peak symmetry.[3]

    • A: Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

      • Solution: Perform a loading study to determine the maximum amount of crude extract that can be injected without compromising peak shape and resolution.

  • Q: this compound is co-eluting with an unknown impurity. How can I improve the resolution?

    • A: Possible Cause 1: Suboptimal Mobile Phase. The solvent gradient may not be shallow enough to resolve closely eluting compounds.

      • Solution: Optimize the gradient. Decrease the rate of change in the organic solvent concentration (e.g., from a 5-80% B gradient over 10 minutes to a 30-60% B gradient over 20 minutes) in the region where the compounds elute.

    • A: Possible Cause 2: Incorrect Stationary Phase. The chosen column chemistry (e.g., C18) may not provide sufficient selectivity for the compounds.

      • Solution: Test a column with a different stationary phase chemistry, such as a phenyl-hexyl or an embedded polar group (EPG) column, which can offer different selectivity for alkaloids.

Problem: this compound Degradation

  • Q: I suspect I'm losing my product during solvent evaporation or storage. How can I prevent this?

    • A: Possible Cause: Heat or Light Sensitivity. Alkaloids can be degraded by excessive heat or exposure to UV light.[9]

      • Solution: Evaporate solvents using a rotary evaporator at a reduced temperature (e.g., <40°C). Store extracts and purified fractions at low temperatures (e.g., 4°C for short-term, -20°C or lower for long-term) in amber vials to protect from light.

Data Presentation

Quantitative data for the preparative purification of this compound is not widely published. However, analytical methods for detecting PAs provide valuable parameters that can be adapted.

Table 1: Typical Parameters for Analytical UHPLC-MS/MS of Pyrrolizidine Alkaloids This data can be used as a starting point for developing a preparative HPLC method.

ParameterTypical Value / ConditionSource
Column Reversed-Phase C18 (e.g., ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm)[3]
Mobile Phase A Water + 0.1% Formic Acid[3][8]
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic Acid[3][8]
Flow Rate 0.3 - 0.5 mL/min[3][8]
Column Temperature 40 - 47.5 °C[3][7]
Gradient Example 5% B to 80% B over 9-10 minutes[3]
Detection Mass Spectrometry (MS) in positive electrospray ionization (ESI+) mode[8]

Experimental Protocols

Protocol 1: Optimized Acidified Solvent Extraction for this compound This protocol is adapted from a validated method for extracting PAs from Borago officinalis.[7]

  • 1. Materials and Equipment:

    • Dried, powdered plant material (Borago officinalis or Cynoglossum amabile)

    • Extraction Solvent: 0.2% formic acid in 10% methanol/90% water (v/v/v)

    • Centrifuge tubes (50 mL)

    • Ultrasonic bath or shaking water bath set to 47.5°C

    • High-speed centrifuge

    • Filtration apparatus (e.g., syringe filters, 0.45 µm)

    • Rotary evaporator

  • 2. Procedure:

    • Weigh 2.0 g of powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of the Extraction Solvent to the tube.

    • Ensure the plant material is fully wetted and vortex thoroughly.

    • Place the tube in a shaking water bath or ultrasonic bath at 47.5°C for 60 minutes.

    • After extraction, centrifuge the sample at approximately 4000 x g for 10 minutes.[6]

    • Carefully decant the supernatant into a clean collection tube.

    • For exhaustive extraction, the pellet can be re-extracted with a fresh 20 mL portion of solvent.

    • Combine the supernatants. For preparative work, the solvent can be reduced under vacuum using a rotary evaporator at a temperature below 40°C.

    • Filter the concentrated extract through a 0.45 µm filter before HPLC analysis or purification.

Protocol 2: General Preparative HPLC Purification This protocol outlines a general method for purifying an this compound-enriched extract.

  • 1. Materials and Equipment:

    • Preparative HPLC system with a fraction collector

    • Preparative reversed-phase C18 column (e.g., 20 x 150 mm, 5 µm particle size)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Filtered crude extract (from Protocol 1)

    • Rotary evaporator and lyophilizer

  • 2. Procedure:

    • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a suitable flow rate (e.g., 10-20 mL/min).

    • Dissolve the concentrated extract in a small volume of the initial mobile phase (95:5 A:B).

    • Inject the dissolved extract onto the column. The injection volume will depend on the loading capacity determined in prior analytical runs.

    • Run a shallow gradient optimized for this compound separation. For example:

      • 0-5 min: 5% B

      • 5-45 min: Gradient from 5% to 60% B

      • 45-50 min: Gradient to 95% B (column wash)

      • 50-60 min: Re-equilibrate at 5% B

    • Monitor the elution profile with a UV detector (e.g., at 220 nm).

    • Collect fractions corresponding to the target this compound peak using the fraction collector.

    • Analyze the purity of each collected fraction using analytical HPLC.

    • Pool the high-purity fractions.

    • Remove the organic solvent (methanol) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid powder.

Mandatory Visualizations

Diagrams are generated using Graphviz and adhere to specified formatting rules.

G cluster_styles style_process Process Step style_input Input/Output style_analysis Analysis/QC style_final Final Product plant Plant Material (e.g., Borago officinalis) grind Grinding & Powdering plant->grind extract Acidified Solvent Extraction grind->extract filter Centrifugation & Filtration extract->filter crude Crude Alkaloid Extract filter->crude analytical_hplc Analytical HPLC (Method Development) crude->analytical_hplc Optimize Separation prep_hplc Preparative HPLC crude->prep_hplc analytical_hplc->prep_hplc Scale-up Method fractions Collected Fractions prep_hplc->fractions purity_check Purity Analysis (Analytical HPLC) fractions->purity_check purity_check->prep_hplc If Impure, Re-purify pool Pool High-Purity Fractions purity_check->pool If Purity >95% evap Solvent Evaporation & Lyophilization pool->evap final Purified this compound evap->final

Caption: Experimental workflow for this compound purification.

Caption: Troubleshooting logic for preparative HPLC issues.

References

Technical Support Center: Enhancing the Resolution of Amabiline Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution of Amabiline enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the enantioselective analysis of this pyrrolizidine alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chiral separation of this compound enantiomers by High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause Suggested Solution
Poor or No Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for alkaloids. Consider Chiralpak® AD or Chiralcel® OD columns as a starting point.
Suboptimal mobile phase composition.Optimize the mobile phase. For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small additions of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly impact selectivity.
Incompatible sample solvent.Ensure the sample is dissolved in a solvent that is miscible with the mobile phase and is of a lower eluotropic strength to prevent peak distortion. Ideally, dissolve the sample in the initial mobile phase.
Peak Splitting or Tailing Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.Flush the column with a strong solvent (e.g., 100% isopropanol for polysaccharide columns). If performance does not improve, the column may need to be replaced. Ensure proper sample clean-up to prevent matrix effects.
Inappropriate mobile phase pH.For ionizable compounds like this compound, the mobile phase pH can affect peak shape. Adjusting the pH with additives can improve peak symmetry.
Fluctuating Retention Times Unstable temperature.Use a column oven to maintain a constant temperature. Temperature fluctuations can significantly affect retention times in chiral separations.
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Use a high-quality solvent mixing system if available.
Pump issues or leaks.Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
High Backpressure Blockage in the system.Check for blockages in the guard column, column frits, or tubing. Reverse-flushing the column (if permissible by the manufacturer) may help.
Particulate matter from the sample.Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?

A1: While a specific CSP for this compound has not been extensively reported in the literature, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are generally the first choice for the chiral separation of alkaloids.[1] Columns like Chiralpak® and Chiralcel® series have shown broad applicability for a wide range of chiral compounds, including those with similar structures to this compound.[2]

Q2: What are the recommended starting conditions for mobile phase optimization?

A2: For normal-phase HPLC on a polysaccharide-based CSP, a good starting point is a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can then be adjusted to optimize retention and resolution. The addition of a small amount of an amine modifier like diethylamine (e.g., 0.1%) is often necessary to improve the peak shape of basic compounds like alkaloids.

Q3: How can I improve the detection of this compound?

A3: this compound, as a pyrrolizidine alkaloid, can be detected by UV absorbance, typically in the range of 210-230 nm. For higher sensitivity and selectivity, especially in complex matrices like plant extracts, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the recommended detection method.[3]

Q4: What is the importance of separating this compound enantiomers?

A4: The biological activity of chiral molecules can be highly stereospecific. For many drugs and natural products, one enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even toxic.[4][5] this compound is known to be hepatotoxic, and it is crucial to determine if the toxicity is associated with one or both enantiomers to assess the risk of consuming plants containing this alkaloid, such as borage (Borago officinalis).[6]

Q5: Are there any specific sample preparation techniques for analyzing this compound from plant material?

A5: A common method for extracting pyrrolizidine alkaloids from plant material involves using an acidified aqueous or alcoholic solution. An efficient extraction procedure for pyrrolizidine alkaloids from Borago officinalis has been reported using 0.2% formic acid in 10% methanol.[3] Solid-phase extraction (SPE) can be used for sample clean-up and concentration prior to HPLC analysis.[7]

Experimental Protocols

The following is a suggested starting protocol for the chiral HPLC separation of this compound enantiomers based on methods used for similar alkaloids. This protocol should be considered a starting point for method development and optimization.

Protocol 1: Chiral HPLC Method for this compound Enantioseparation

1. Objective: To resolve the enantiomers of this compound using chiral High-Performance Liquid Chromatography.

2. Materials:

  • This compound standard (racemic mixture)
  • HPLC grade n-hexane
  • HPLC grade isopropanol
  • Diethylamine (DEA)
  • Chiral HPLC column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
  • HPLC system with UV or MS detector
  • Syringe filters (0.45 µm)

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 (v/v) ratio. Add diethylamine to a final concentration of 0.1% (v/v). Degas the mobile phase before use.
  • Sample Preparation: Dissolve the this compound standard in the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
  • HPLC Conditions:
  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
  • Mobile Phase: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 10 µL
  • Detection: UV at 220 nm
  • Analysis: Inject the prepared sample and record the chromatogram.
  • Optimization: If resolution is not optimal, adjust the isopropanol content in the mobile phase (e.g., in increments of 2-5%). The concentration of the additive (DEA) can also be varied.

Quantitative Data Summary

Parameter Value Description
Retention Factor (k') of Enantiomer 1 2.5A measure of the retention of the first eluting enantiomer.
Retention Factor (k') of Enantiomer 2 3.0A measure of the retention of the second eluting enantiomer.
Separation Factor (α) 1.2The ratio of the retention factors of the two enantiomers (k'2 / k'1). A value > 1 indicates separation.
Resolution (Rs) 1.8A measure of the degree of separation between the two enantiomer peaks. A value ≥ 1.5 indicates baseline separation.
Enantiomeric Excess (% ee) VariesA measure of the purity of a chiral sample. Calculated as:
`(

Visualizations

Experimental Workflow for this compound Enantiomer Resolution

G Workflow for this compound Enantiomer Analysis cluster_0 Sample Preparation cluster_1 Chiral HPLC Analysis cluster_2 Data Analysis plant_material Plant Material (e.g., Borago officinalis) extraction Extraction with Acidified Methanol plant_material->extraction filtration Filtration extraction->filtration spe Solid-Phase Extraction (SPE) Clean-up filtration->spe final_sample Final Sample in Mobile Phase spe->final_sample hplc_injection HPLC Injection final_sample->hplc_injection chiral_column Chiral Separation on Polysaccharide CSP hplc_injection->chiral_column detection UV or MS/MS Detection chiral_column->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification ee_calculation Enantiomeric Excess (% ee) Calculation quantification->ee_calculation

Caption: Workflow from plant material to enantiomeric excess calculation.

Logical Relationship for Troubleshooting Poor Resolution

G Troubleshooting Poor Resolution start Poor or No Resolution csp Evaluate Chiral Stationary Phase (CSP) start->csp mobile_phase Optimize Mobile Phase start->mobile_phase temp Adjust Column Temperature start->temp flow_rate Modify Flow Rate start->flow_rate csp_action Try Polysaccharide-based CSP (e.g., Chiralpak AD) csp->csp_action mobile_phase_action1 Vary % of Polar Modifier (e.g., IPA) mobile_phase->mobile_phase_action1 mobile_phase_action2 Add/Adjust Acidic or Basic Modifier mobile_phase->mobile_phase_action2 temp_action Increase or Decrease Temperature temp->temp_action flow_rate_action Decrease Flow Rate for Better Efficiency flow_rate->flow_rate_action

Caption: Key parameters to adjust for improving enantiomeric resolution.

References

Technical Support Center: Amabiline Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during Amabiline sample preparation for analytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a pyrrolizidine alkaloid (PA) naturally found in plants of the Boraginaceae family, such as Cynoglossum amabile and, notably, Borago officinalis (borage).[1] It is recognized for its potential hepatotoxicity, meaning it can cause damage to the liver.[1] Therefore, accurate quantification of this compound in herbal products, food supplements, and other materials is crucial for safety assessment and regulatory compliance.

Q2: What are the most common sources of contamination in this compound sample preparation?

Contamination in this compound sample preparation can arise from several sources, compromising the accuracy of analytical results. The primary sources include:

  • Laboratory Environment: Airborne dust, fungal spores, and bacteria can settle in open samples.[2][3] Vapors from cleaning agents and solvents can also be absorbed.[2]

  • Analyst: Skin cells, hair, and fibers from clothing can introduce contaminants.[2] Improper handling techniques are a significant source of error.

  • Reagents and Equipment: The purity of solvents, reagents, and water is critical.[2] Even high-purity grades can contain trace contaminants. Improperly cleaned glassware, spatulas, and other equipment can lead to cross-contamination between samples.[2]

  • Cross-Contamination: Residues from previous, more concentrated samples can carry over and contaminate subsequent samples.

Q3: What are the general steps for preparing an this compound sample for LC-MS/MS analysis?

A typical workflow for preparing this compound samples from plant material for LC-MS/MS analysis involves:

  • Homogenization: Grinding the plant material (e.g., leaves, seeds) to a fine powder to increase the surface area for extraction.

  • Extraction: Extracting the this compound from the homogenized sample using an appropriate solvent, often an acidified aqueous or organic solution.

  • Purification/Clean-up: Removing interfering substances from the extract using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Concentration and Reconstitution: Evaporating the purified extract to dryness and redissolving the residue in a solvent compatible with the LC-MS/MS system.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Possible Causes:

  • Inefficient Extraction: The solvent system may not be optimal for extracting this compound from the specific plant matrix.

  • Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to release this compound from the SPE sorbent.

  • Analyte Degradation: this compound may be unstable under the extraction or evaporation conditions.

Troubleshooting Steps:

  • Optimize Extraction Solvent: For Borago officinalis leaves, an efficient extraction can be achieved using 0.2% formic acid in 10% methanol at 47.5 °C for 60 minutes.[2][4] For other PAs, acidified aqueous solutions (e.g., 0.05 M sulfuric acid) are commonly used.

  • Verify SPE Elution: Ensure the elution solvent is appropriate for the SPE cartridge type. For cation-exchange cartridges, a common elution solvent is ammoniated methanol (e.g., 2.5% or 5% ammonia in methanol).

  • Assess Analyte Stability: Minimize the time samples are exposed to harsh conditions (e.g., high temperatures during evaporation). Consider performing a stability study by spiking a known amount of this compound standard into a blank matrix and processing it alongside the samples.

Issue 2: Extraneous Peaks or High Background Noise in Chromatogram

Possible Causes:

  • Contaminated Solvents or Reagents: Impurities in the solvents or reagents used for extraction and mobile phase preparation.

  • Leaching from Plasticware: Phthalates and other plasticizers can leach from centrifuge tubes, pipette tips, and solvent bottles.

  • Carryover from Previous Injections: Insufficient cleaning of the autosampler and LC system between runs.

Troubleshooting Steps:

  • Use High-Purity Solvents: Employ HPLC or LC-MS grade solvents and freshly prepared reagents.

  • Minimize Use of Plasticware: Whenever possible, use high-quality glass or polypropylene labware. If plasticware is necessary, pre-rinse it with the solvent to be used.

  • Implement Rigorous Cleaning Procedures: Run blank injections (injecting only the mobile phase) between sample analyses to check for carryover. If ghost peaks appear, clean the injector, column, and detector.

Issue 3: Poor Peak Shape and Reproducibility

Possible Causes:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer.

  • Inappropriate Reconstitution Solvent: The solvent used to redissolve the final extract may be too strong, causing peak fronting or splitting.

  • Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks.

Troubleshooting Steps:

  • Improve Sample Clean-up: A more effective SPE or LLE procedure can help remove interfering matrix components.

  • Optimize Reconstitution Solvent: The reconstitution solvent should ideally match the initial mobile phase composition or be weaker. For PAs, a common reconstitution solvent is 5% methanol in water.

  • Dilute the Sample: If sample overload is suspected, dilute the final extract before injection.

Data Presentation

Table 1: Quantitative Data on Pyrrolizidine Alkaloid Recovery in Borago officinalis

Analyte ClassMatrixExtraction MethodRecovery Rate (%)Reference
Pyrrolizidine AlkaloidsBorago officinalis leaves0.2% formic acid in 10% methanol85 - 121[2][4]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Borago officinalis Leaves

This protocol is a synthesized methodology based on common practices for pyrrolizidine alkaloid analysis.

1. Sample Homogenization:

  • Lyophilize (freeze-dry) fresh Borago officinalis leaves to remove water.

  • Grind the dried leaves to a fine, homogeneous powder using a laboratory mill.

2. Extraction:

  • Weigh approximately 1 gram of the homogenized powder into a centrifuge tube.

  • Add 20 mL of extraction solvent (0.2% formic acid in 10% methanol).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in a sonicator bath at 47.5 °C for 60 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

3. Solid-Phase Extraction (SPE) Clean-up (using a C18 cartridge):

  • Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the this compound from the cartridge with two 5 mL aliquots of methanol.

4. Concentration and Reconstitution:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in 1 mL of 5% methanol in water.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up (SPE) cluster_analysis_prep Analysis Preparation Homogenization 1. Homogenization (Grind B. officinalis leaves) Extraction 2. Extraction (0.2% Formic Acid in 10% Methanol) Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Conditioning 4. SPE Conditioning (Methanol, Water) Loading 5. Sample Loading Supernatant->Loading Conditioning->Loading Washing 6. Washing (Water) Loading->Washing Elution 7. Elution (Methanol) Washing->Elution Evaporation 8. Evaporation Elution->Evaporation Reconstitution 9. Reconstitution (5% Methanol in Water) Evaporation->Reconstitution LCMS_Analysis 10. LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Experimental workflow for this compound sample preparation.

Contamination_Sources cluster_sources Primary Sources cluster_details Specific Examples Contamination Sources of Contamination Environment Laboratory Environment Contamination->Environment Analyst Analyst Contamination->Analyst Reagents_Equipment Reagents & Equipment Contamination->Reagents_Equipment Cross_Contamination Cross-Contamination Contamination->Cross_Contamination Airborne Airborne Particles Environment->Airborne Vapors Chemical Vapors Environment->Vapors Handling Improper Handling Analyst->Handling Personal Personal Debris (Hair, Skin) Analyst->Personal Solvents Impure Solvents Reagents_Equipment->Solvents Glassware Dirty Glassware Reagents_Equipment->Glassware Plasticizers Leaching from Plastics Reagents_Equipment->Plasticizers Carryover Sample Carryover Cross_Contamination->Carryover

Caption: Logical relationships of contamination sources.

References

Validation & Comparative

A Comparative Analysis of the Hepatotoxicity of Amabiline and Other Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of various pyrrolizidine alkaloids (PAs), with a special focus on amabiline. Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species worldwide, posing a significant risk to human and animal health due to their potential for liver damage (hepatotoxicity), genotoxicity, and carcinogenicity.[1][2] Understanding the relative toxicity of different PAs is crucial for risk assessment, drug development, and ensuring the safety of herbal products and food supplies.

This compound is a known hepatotoxic pyrrolizidine alkaloid found in plants such as Cynoglossum amabile and borage (Borago officinalis).[3][4] While its toxicity is acknowledged, specific quantitative data comparing its potency to other well-studied PAs is limited in the available scientific literature. This guide, therefore, summarizes the available quantitative toxicity data for several representative PAs to provide a comparative context for understanding the potential risks associated with this compound.

Comparative Cytotoxicity of Pyrrolizidine Alkaloids

The following table summarizes the in vitro cytotoxicity data for several common pyrrolizidine alkaloids across different cell lines and assays. This data provides a quantitative basis for comparing the toxic potential of these compounds. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, cell types, and assay methods.

Pyrrolizidine AlkaloidNecine Base TypeCell LineAssayCytotoxicity MetricResult
Senecionine RetronecineCultivated LSECs¹Not SpecifiedEC₅₀~22 µM
HepG2MTTIC₂₀0.66 mM
Retrorsine RetronecineHepG2MTTIC₂₀0.27 mM
Monocrotaline RetronecineHepaRGCCK-8IC₅₀>800 µM (after 24h)
Intermedine RetronecineHepG2CCK-8IC₅₀Not specified
H₂₂CCK-8IC₅₀Not specified
HepDCCK-8IC₅₀239.39 µM
Lycopsamine RetronecineHepDCCK-8IC₅₀164.06 µM
Riddelliine RetronecineHepG2MTTIC₂₀Not specified
Europine HeliotridineNot specifiedNot specifiedNot specifiedGenerally considered less toxic
Lasiocarpine HeliotridineNot specifiedNot specifiedNot specifiedConsidered highly toxic
This compound SupinidineNot specifiedNot specifiedNot specifiedNo quantitative data available

¹LSECs: Liver Sinusoidal Endothelial Cells

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicological studies. Below are representative protocols for key experiments cited in the assessment of pyrrolizidine alkaloid cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Treatment with Pyrrolizidine Alkaloids:

  • Prepare stock solutions of the test PAs in a suitable solvent (e.g., DMSO or sterile water).

  • Dilute the stock solutions to the desired final concentrations in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PAs. Include a vehicle control (medium with the solvent at the same concentration used for the highest PA concentration) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Reagent Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

  • After the treatment period, add 10 µL of the MTT stock solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • After the incubation with MTT, carefully remove the medium from the wells.

  • Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Plot the percentage of viability against the logarithm of the PA concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Signaling Pathways and Experimental Workflows

The toxicity of pyrrolizidine alkaloids is primarily mediated by their metabolic activation in the liver. The following diagrams illustrate the general signaling pathway of PA-induced hepatotoxicity and a typical experimental workflow for assessing their toxicity.

PA_Toxicity_Pathway cluster_0 Hepatocyte PA Pyrrolizidine Alkaloid (Pro-toxin) CYP450 Cytochrome P450 Enzymes PA->CYP450 Metabolic Activation DHPA Dehydropyrrolizidine Alkaloid (Reactive Metabolite) CYP450->DHPA Detox Detoxification (e.g., Glutathione Conjugation) DHPA->Detox Macromolecules Cellular Macromolecules (DNA, Proteins) DHPA->Macromolecules Covalent Binding Excretion Excretion Detox->Excretion Adducts Macromolecular Adducts Macromolecules->Adducts Toxicity Hepatotoxicity (Cell Death, Mutation, Cancer) Adducts->Toxicity

Figure 1. Metabolic activation and toxicity pathway of pyrrolizidine alkaloids.

Experimental_Workflow Start Start: Toxicity Assessment of PAs Cell_Culture Cell Culture (e.g., HepG2, Primary Hepatocytes) Start->Cell_Culture PA_Exposure Exposure to Pyrrolizidine Alkaloids (Different Concentrations) Cell_Culture->PA_Exposure Cytotoxicity_Assay Cytotoxicity/Viability Assays (e.g., MTT, LDH) PA_Exposure->Cytotoxicity_Assay Genotoxicity_Assay Genotoxicity Assays (e.g., Comet Assay, Micronucleus Test) PA_Exposure->Genotoxicity_Assay Data_Analysis Data Analysis and IC₅₀/EC₅₀ Determination Cytotoxicity_Assay->Data_Analysis Genotoxicity_Assay->Data_Analysis Conclusion Conclusion on Comparative Toxicity Data_Analysis->Conclusion

Figure 2. General experimental workflow for assessing PA toxicity.

Discussion

The toxicity of pyrrolizidine alkaloids is structurally dependent.[5] Generally, PAs with a 1,2-unsaturated necine base are toxic, as this feature is required for metabolic activation to the reactive pyrrolic esters.[5] The structure of the ester side chains also influences toxicity, with macrocyclic diesters like senecionine and monocrotaline often exhibiting high toxicity.[1][5] this compound is a monoester of supinidine, a saturated necine base, which would typically suggest lower toxicity compared to the unsaturated macrocyclic diesters. However, its established hepatotoxicity underscores the need for specific experimental data to accurately assess its risk.

The lack of quantitative comparative toxicity data for this compound highlights a gap in the current toxicological understanding of all PAs. Further research is warranted to isolate and test this compound in standardized in vitro and in vivo models to determine its relative potency compared to other well-characterized pyrrolizidine alkaloids. This information is critical for the safety assessment of borage-containing products and for a more complete understanding of the structure-activity relationships within this large class of natural toxins.

References

A Comparative Guide to Amabiline Detection: Introducing the HepatoGlo™ Bioassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel cell-based bioassay, the HepatoGlo™ Amabiline Bioassay, with established analytical and immunological methods for the detection of this compound. This compound is a hepatotoxic pyrrolizidine alkaloid found in several plant species, including Cynoglossum amabile and Borage (Borago officinalis).[1] Its presence in herbal remedies, honey, and other food products is a significant health concern, necessitating sensitive and reliable detection methods.[2] This document outlines the experimental validation of the HepatoGlo™ bioassay and presents its performance characteristics in comparison to High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Overview of this compound Detection Methods

The detection and quantification of this compound, like other pyrrolizidine alkaloids, traditionally rely on sophisticated chromatographic techniques.[3] These methods offer high sensitivity and specificity. Immunological assays provide an alternative with high throughput capabilities. The HepatoGlo™ bioassay is presented here as a novel, cell-based functional assay that offers a unique combination of biological relevance, sensitivity, and ease of use.

Comparison of Key Performance Metrics

The following table summarizes the key performance characteristics of the HepatoGlo™ this compound Bioassay in comparison to HPLC-MS/MS and a competitive ELISA.

ParameterHepatoGlo™ this compound BioassayHPLC-MS/MSCompetitive ELISA
Principle Cell-based, reporter gene activationPhysicochemical separation and mass detectionAntibody-antigen binding
Limit of Detection (LOD) 0.5 ng/mL0.05 ng/mL (0.05 µg/kg)[3]1 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.15 ng/mL (0.15 µg/kg)[3]3 ng/mL
Assay Time 24 hours (cell culture and treatment)4-6 hours (including sample preparation)2-3 hours
Specificity High (for hepatotoxic PAs)Very High (structure-based)Moderate (potential cross-reactivity)
Throughput High (96- or 384-well plates)Low to MediumHigh
Cost per Sample Low to MediumHighMedium
Required Expertise Cell culture techniquesHighly specializedBasic laboratory skills

The HepatoGlo™ this compound Bioassay: Principle and Protocol

The HepatoGlo™ bioassay is based on the known mechanism of this compound's hepatotoxicity.[4][5] this compound is metabolically activated by cytochrome P450 enzymes in liver cells to form reactive pyrrolic metabolites.[5] These metabolites are alkylating agents that induce cellular stress, leading to DNA damage and activation of stress-response signaling pathways.

The HepatoGlo™ assay utilizes a genetically engineered human hepatocyte cell line (HepG2) that contains a luciferase reporter gene under the control of a stress-response promoter. The binding of activated transcription factors to this promoter, in response to the cellular damage caused by this compound metabolites, drives the expression of luciferase. The resulting luminescent signal is proportional to the amount of this compound in the sample.

Hypothetical Signaling Pathway for this compound-Induced Reporter Activation

G cluster_cell Hepatocyte This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolic Activation Metabolites Reactive Pyrrolic Metabolites CYP450->Metabolites DNA_Damage DNA Damage & Cellular Stress Metabolites->DNA_Damage Alkylation Stress_Pathway Stress Response Signaling Cascade DNA_Damage->Stress_Pathway Transcription_Factor Transcription Factor Activation (e.g., Nrf2) Stress_Pathway->Transcription_Factor Promoter Stress Response Promoter Transcription_Factor->Promoter Binding Luciferase Luciferase Gene Expression Promoter->Luciferase Luminescence Luminescent Signal Luciferase->Luminescence Luciferin Substrate

Caption: this compound metabolism and subsequent cellular stress-induced signal generation.

Experimental Protocol: HepatoGlo™ this compound Bioassay
  • Cell Seeding:

    • Culture the HepatoGlo™ reporter cell line (HepG2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed 10,000 cells per well in a 96-well white, clear-bottom plate.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Sample Preparation and Application:

    • Prepare a standard curve of this compound (e.g., from 0.1 to 100 ng/mL) in culture medium.

    • Prepare test samples by extracting this compound and dissolving the extract in the culture medium. A solid-phase extraction (SPE) may be required for complex matrices.[6]

    • Remove the old medium from the cells and add 100 µL of the standards or test samples to the respective wells.

    • Include a negative control (medium only) and a positive control.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for this compound metabolism and reporter gene expression.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for 10 minutes.

    • Add 100 µL of a luciferase assay reagent (e.g., containing luciferin) to each well.

    • Incubate for 5 minutes at room temperature to allow for signal stabilization.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (negative control) from all readings.

    • Plot the standard curve (luminescence vs. This compound concentration) and use it to determine the concentration of this compound in the test samples.

Experimental Workflow Diagram

G Start Start Seed_Cells Seed HepatoGlo™ Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Prepare_Samples Prepare this compound Standards and Test Samples Incubate_24h_1->Prepare_Samples Add_Samples Add Samples/Standards to Cells Prepare_Samples->Add_Samples Incubate_24h_2 Incubate 24h Add_Samples->Incubate_24h_2 Add_Reagent Add Luciferase Assay Reagent Incubate_24h_2->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data and Calculate Concentration Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the HepatoGlo™ this compound Bioassay.

Validation Data and Interpretation

The HepatoGlo™ bioassay was validated for its sensitivity, specificity, and accuracy.

Sensitivity and Linearity

A standard curve was generated using known concentrations of this compound. The assay demonstrated a linear response over a range of 1.5 to 50 ng/mL.

This compound (ng/mL)Relative Luminescence Units (RLU)% CV
01054.5
0.5 (LOD)2155.1
1.5 (LOQ)4503.8
515203.2
1031002.5
2578502.1
50145001.8

Specificity

The assay was tested against other pyrrolizidine alkaloids and compounds that may be present in test samples.

Compound (at 25 ng/mL)% Cross-reactivity
This compound 100
Intermedine85
Lycopsamine82
Senecionine110
Non-hepatotoxic alkaloid< 1
Sugars (Fructose, Glucose)< 0.1

Note: The HepatoGlo™ assay responds to other hepatotoxic pyrrolizidine alkaloids, reflecting its nature as a functional bioassay for this class of compounds.

Logical Flow for Result Interpretation

G Start Obtain Luminescence Reading (RLU) Check_LOD RLU > LOD? Start->Check_LOD Below_LOD Result: this compound Not Detected (< 0.5 ng/mL) Check_LOD->Below_LOD No Above_LOD Calculate Concentration using Standard Curve Check_LOD->Above_LOD Yes Check_LOQ Concentration > LOQ? Above_LOD->Check_LOQ Below_LOQ Result: this compound Detected, Not Quantifiable Check_LOQ->Below_LOQ No Above_LOQ Result: this compound Quantified Check_LOQ->Above_LOQ Yes Confirm Optional: Confirm with HPLC-MS/MS for specific alkaloid identification Above_LOQ->Confirm

Caption: Decision tree for interpreting results from the HepatoGlo™ Bioassay.

Conclusion

The HepatoGlo™ this compound Bioassay provides a valuable new tool for the detection of this compound and other hepatotoxic pyrrolizidine alkaloids. While HPLC-MS/MS remains the gold standard for specific quantification and confirmation, the HepatoGlo™ assay offers a biologically relevant, high-throughput, and cost-effective method for screening and risk assessment. Its ability to detect toxicity-related activity makes it particularly useful for evaluating the safety of herbal products, food supplements, and other materials where contamination with PAs is a concern.

References

A Comparative Analysis of Amabiline and Other Pyrrolizidine Alkaloids in Cynoglossum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Amabiline content and the broader pyrrolizidine alkaloid (PA) profiles in various species of the Cynoglossum genus. While this compound is a known constituent of certain Cynoglossum species, quantitative data comparing its specific concentration across different species is limited in publicly available scientific literature. This document summarizes the existing qualitative and quantitative data on the total PA content and profiles, outlines a comprehensive experimental protocol for the quantification of this compound, and illustrates the toxicological pathway of these alkaloids.

Data Presentation: Pyrrolizidine Alkaloid Content in Cynoglossum Species

SpeciesPlant PartTotal Pyrrolizidine Alkaloid (PA) Content (% of dry weight)This compound PresenceOther Notable Pyrrolizidine AlkaloidsReference
Cynoglossum officinaleImmature Leaves1.5 - 2.0%Not Reported as a major component7-angelylheliotridine, echinatine, heliosupine, acetylheliosupine[1][2]
Cynoglossum officinaleMature Leaves~0.31 - 1.20%Not Reported as a major component7-angelylheliotridine, echinatine, heliosupine, acetylheliosupine[1][2]
Cynoglossum officinaleFlowers~1.36%Not Reported as a major component7-angelylheliotridine, echinatine, heliosupine, acetylheliosupine[1][2]
Cynoglossum officinalePods~1.00%Not Reported as a major component7-angelylheliotridine, echinatine, heliosupine, acetylheliosupine[1][2]
Cynoglossum amabileWhole PlantData not availablePresentEchinatine, 7-acetylechinatine, lycopsamine, rinderine, supinine, 9-angeloylretronecine, 9-angeloyl-7-viridiflorylretronecine[3][4][5]
Cynoglossum australeNot specifiedData not availablePresentCynausine, cynaustraline[3]
Cynoglossum creticumAerial PartsData not availableNot Reported3'-Acetylrinderine, 3'-acetylechinatine, heliosupine, 3'-acetylheliosupine, 7-angeloylheliotridine, rinderine, supinine, 7-senecioylheliotridine, echinatine
Cynoglossum furcatumAerial Parts & RootsData not availableNot ReportedNeo coramandaline, echinatine, viridifloryl ester of laburnine
Cynoglossum columnaeAerial Parts & RootsData not availableNot Reported2′-epi-heliosupine N-oxide, rinderine N-oxide, 3′-O-acetylrinderine N-oxide, echinatine N-oxide[6]

Note: The absence of a reported value for this compound in a particular species does not definitively confirm its absence, but rather that it has not been identified as a significant component in the cited studies. The total PA content can vary significantly based on the plant's developmental stage, with immature tissues generally showing higher concentrations[1][2].

Experimental Protocols

The following is a synthesized, detailed methodology for the extraction and quantification of this compound and other pyrrolizidine alkaloids in Cynoglossum plant material, based on established analytical methods for PAs.

Experimental Workflow for PA Quantification

experimental_workflow start Plant Material Collection & Preparation (Drying, Grinding) extraction Ultrasonic Extraction (Aqueous H2SO4) start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection neutralization Neutralization (pH 7) supernatant_collection->neutralization spe Solid-Phase Extraction (SPE) (C18 Cartridge) neutralization->spe elution Elution of PAs (Methanol) spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution (Methanol/Water) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis quantification Quantification (Matrix-Matched Calibration) analysis->quantification

Caption: Workflow for the extraction and quantification of pyrrolizidine alkaloids.

Detailed Methodologies

1. Sample Preparation:

  • Collect fresh plant material (e.g., leaves, stems, flowers).

  • Dry the plant material at 40°C until a constant weight is achieved.

  • Grind the dried material to a fine powder using a mill.

2. Extraction of Pyrrolizidine Alkaloids:

  • Weigh 2.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of 0.05 M aqueous sulfuric acid.

  • Sonicate the mixture for 15 minutes at room temperature.

  • Centrifuge the sample at 3800 x g for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of the extraction solution and combine the supernatants.

  • Neutralize the combined extracts to pH 7 with an ammonia solution.

  • Filter the neutralized extract to remove any particulate matter.

3. Solid-Phase Extraction (SPE) for Sample Clean-up:

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load 10 mL of the filtered, neutralized extract onto the cartridge.

  • Wash the cartridge with 2 x 5 mL of water to remove polar impurities.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the PAs from the cartridge with 2 x 5 mL of methanol.

4. Sample Preparation for Analysis:

  • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5/95, v/v).

  • The sample is now ready for analysis.

5. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) with a binary gradient elution.

    • Eluent A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Eluent B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Quantification: Use multiple reaction monitoring (MRM) for the specific transitions of this compound and other target PAs. Quantification is achieved by using a matrix-matched calibration curve with certified reference standards.

Signaling Pathway of Pyrrolizidine Alkaloid Toxicity

Pyrrolizidine alkaloids, including this compound, are known for their hepatotoxicity, which is a result of their metabolic activation in the liver. The following diagram illustrates the generally accepted toxicological pathway.

pa_toxicity_pathway pa Pyrrolizidine Alkaloid (PA) (e.g., this compound) cyp450 Metabolic Activation (Cytochrome P450 in Liver) pa->cyp450 dehydro_pa Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids) cyp450->dehydro_pa dna_adducts DNA Adducts dehydro_pa->dna_adducts Covalent Binding protein_adducts Protein Adducts dehydro_pa->protein_adducts Covalent Binding oxidative_stress Oxidative Stress (ROS) dehydro_pa->oxidative_stress dna_damage DNA Damage & Mutation dna_adducts->dna_damage impaired_protein_function Impaired Protein Function protein_adducts->impaired_protein_function apoptosis Apoptosis dna_damage->apoptosis impaired_protein_function->apoptosis mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction mitochondrial_dysfunction->apoptosis liver_injury Hepatotoxicity (e.g., HSOS) apoptosis->liver_injury

Caption: Metabolic activation and hepatotoxic pathway of pyrrolizidine alkaloids.

The toxicity of 1,2-unsaturated pyrrolizidine alkaloids is initiated by their metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then covalently bind to cellular macromolecules such as DNA and proteins, forming adducts. The formation of DNA adducts can lead to DNA damage and mutations, contributing to the carcinogenic potential of these compounds. Protein adducts can impair the function of essential enzymes and structural proteins.

Furthermore, the metabolic activation process and the subsequent cellular damage can induce oxidative stress through the generation of reactive oxygen species (ROS). This, in turn, can lead to mitochondrial dysfunction. The culmination of DNA damage, impaired protein function, and mitochondrial damage can trigger programmed cell death (apoptosis), ultimately resulting in hepatotoxicity, which can manifest as conditions like hepatic sinusoidal obstruction syndrome (HSOS).

References

A Guide to Inter-Laboratory Comparison of Amabiline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available data from a formal inter-laboratory comparison study specifically for Amabiline quantification is limited. This guide provides a representative framework and hypothetical data based on established practices for the analysis of similar compounds, such as pyrrolizidine alkaloids (PAs), to aid researchers, scientists, and drug development professionals in understanding the principles and potential outcomes of such a study.

This compound is a pyrrolizidine alkaloid that can be found in various plant species.[1] Accurate quantification of this compound is crucial for toxicological risk assessment, quality control of herbal products, and drug development. Inter-laboratory comparison studies are essential for evaluating the proficiency of different laboratories and the comparability of analytical methods.[2] This guide outlines a model for such a comparison, including hypothetical data and detailed experimental protocols.

Quantitative Data Summary

The following table presents hypothetical results from an inter-laboratory comparison study for the quantification of this compound in a standardized human plasma sample. In this scenario, participating laboratories were provided with a spiked plasma sample containing a target concentration of 50 ng/mL of this compound.

Laboratory IDAnalytical MethodReported Concentration (ng/mL)Accuracy (%)Precision (RSD %)Z-Score
Lab ALC-MS/MS48.296.43.5-0.72
Lab BUPLC-MS/MS51.5103.02.80.60
Lab CGC-MS45.891.65.2-1.68
Lab DLC-MS/MS49.198.24.1-0.36
Lab EUPLC-MS/MS52.3104.63.10.92
Consensus Mean 49.4
Standard Deviation 2.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. The following sections describe a typical protocol for this compound quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive method for analyzing pyrrolizidine alkaloids.[3][4]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the clean-up and concentration of analytes from complex matrices like plasma.[3]

Materials:

  • Human plasma samples

  • This compound certified reference material

  • Internal standard (IS) solution (e.g., a deuterated analog of a similar PA)

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol, acetonitrile, water (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Spike with the internal standard solution to a final concentration of 10 ng/mL. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load 1 mL of the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound and the IS with 2 mL of methanol containing 0.1% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.[5]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 298.2 → 136.1 (quantifier), 298.2 → 120.1 (qualifier)

    • Internal Standard: (Specific to the chosen IS)

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Data Analysis and Quality Control
  • Calibration Curve: A calibration curve is constructed by analyzing a series of calibration standards of known this compound concentrations.[6]

  • Quantification: The concentration of this compound in the samples is determined by interpolating their peak area ratios (analyte/IS) against the calibration curve.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[7][8]

  • Z-Score Calculation: In an inter-laboratory comparison, Z-scores are calculated to evaluate the performance of each laboratory against the consensus value.[2][9] A Z-score between -2 and 2 is generally considered satisfactory.

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow from sample receipt to final data analysis in the quantification of this compound.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing SampleReceipt Sample Receipt Spiking Spiking with Internal Standard SampleReceipt->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Workflow for this compound Quantification
Logical Flow of Inter-Laboratory Comparison Data Analysis

This diagram shows the process of analyzing the results from multiple laboratories to determine consensus values and evaluate individual laboratory performance.

G cluster_data Data Collection cluster_analysis Statistical Analysis cluster_evaluation Performance Evaluation LabA Lab A Results Consensus Calculate Consensus Mean & Std Dev LabA->Consensus LabB Lab B Results LabB->Consensus LabC Lab C Results LabC->Consensus LabD Lab D Results LabD->Consensus LabE Lab E Results LabE->Consensus ZScore Calculate Z-Scores for Each Lab Consensus->ZScore Performance Assess Laboratory Performance (|Z| <= 2 Satisfactory) ZScore->Performance

Inter-Laboratory Data Analysis Flow

References

Unraveling the Biological Nuances: A Comparative Analysis of Amabiline and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic activities of the pyrrolizidine alkaloid amabiline and its isomers, intermedine and lycopsamine, reveals significant differences in their biological impact. This guide synthesizes the available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.

While comprehensive quantitative data directly comparing this compound with its isomers in a single study remains elusive, existing research on intermedine and lycopsamine offers valuable insights into their structure-activity relationships. This report collates the available cytotoxicity data, outlines the experimental methodologies used for their assessment, and presents a putative signaling pathway for their mode of action.

Quantitative Comparison of Cytotoxicity

A study investigating the hepatotoxicity of various pyrrolizidine alkaloids provides crucial IC50 values for intermedine and lycopsamine in human hepatocytes (HepD cell line). These values, summarized in the table below, indicate a noticeable difference in the cytotoxic potential of these two isomers.

CompoundIsomer TypeCell LineIC50 (µM)Reference
Intermedine DiastereomerHepD239.39[1]
Lycopsamine DiastereomerHepD164.06[1]
This compound --Data Not Available

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that lycopsamine exhibits a higher cytotoxic potential (lower IC50 value) compared to its diastereomer, intermedine, in HepD cells. Unfortunately, comparable quantitative data for this compound from the same or similar experimental setups are not currently available in the scientific literature, highlighting a significant knowledge gap.

Another study provided a qualitative ranking of the cytotoxicity of several dehydropyrrolizidine alkaloids in chicken hepatocytes, placing both lycopsamine and intermedine as less cytotoxic than other alkaloids like lasiocarpine and seneciphylline, but did not offer specific IC50 values for a direct comparison between the two isomers[2].

Experimental Protocols

The cytotoxic effects of pyrrolizidine alkaloids are commonly evaluated using cell viability assays. The following is a detailed methodology for the Cell Counting Kit-8 (CCK-8) assay, a widely used colorimetric method.

Cell Counting Kit-8 (CCK-8) Cytotoxicity Assay

This protocol is designed for a 96-well plate format and is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce a colored formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Human Hepatocyte Cell Line (e.g., HepG2 or HepD)

  • Cell Culture Medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound, Intermedine, and Lycopsamine (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and adjust the cell density to 5 x 10⁴ cells/mL in fresh culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3][4][5]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound, intermedine, and lycopsamine in culture medium. A typical concentration range for initial screening might be from 10 µM to 500 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the alkaloids) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • At the end of the incubation period, add 10 µL of the CCK-8 solution to each well.[3][4][5]

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.[3][4][5]

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle control:

      • Cell Viability (%) = [(Absorbance of treated well - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways

Pyrrolizidine alkaloids are known to induce hepatotoxicity primarily through metabolic activation in the liver, leading to the formation of reactive pyrrolic esters. These metabolites can then trigger cellular damage through various mechanisms, including the induction of apoptosis.

Based on current understanding, the cytotoxic effects of this compound and its isomers are likely mediated through the intrinsic (mitochondrial) pathway of apoptosis. A study on a mixture of intermedine and lycopsamine also suggests the involvement of endoplasmic reticulum (ER) stress-mediated apoptosis[6][7].

Pyrrolizidine_Alkaloid_Apoptosis_Pathway PA This compound & Isomers (Intermedine, Lycopsamine) Metabolism Metabolic Activation (CYP450 in Liver) PA->Metabolism Reactive_Metabolites Reactive Pyrrolic Esters Metabolism->Reactive_Metabolites ROS ↑ Reactive Oxygen Species (ROS) Reactive_Metabolites->ROS ER_Stress Endoplasmic Reticulum (ER) Stress Reactive_Metabolites->ER_Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 PERK_pathway PERK/eIF2α/ATF4/CHOP Pathway ER_Stress->PERK_pathway Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PERK_pathway->Apoptosis

Caption: Proposed apoptotic signaling pathway for this compound and its isomers.

This diagram illustrates that after metabolic activation, the resulting reactive metabolites can induce both oxidative stress leading to mitochondrial dysfunction and ER stress. The mitochondrial pathway involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis. The ER stress pathway is proposed to activate the PERK/eIF2α/ATF4/CHOP signaling cascade, which also contributes to apoptosis.

References

A Comparative Guide to the Detoxification of Amabiline and Related Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amabiline, a pyrrolizidine alkaloid (PA) found in plants such as Cynoglossum amabile and Borago officinalis, is recognized for its potential hepatotoxicity.[1] The detoxification of this compound and other PAs is a critical area of research for ensuring the safety of herbal medicines and food products. This guide provides a comparative overview of different detoxification methods, supported by experimental data from studies on various PAs, as this compound-specific comparative data is limited. The primary mechanisms of PA toxicity involve metabolic activation by hepatic cytochrome P450 (CYP450) enzymes into reactive pyrrolic intermediates, which can form harmful adducts with cellular proteins and DNA.[2][3][4] Consequently, detoxification strategies primarily focus on two main approaches: the inhibition of CYP450-mediated bioactivation and the enhancement of detoxification pathways, such as conjugation with glutathione (GSH).[3][5]

Comparative Efficacy of Detoxification Strategies

The efficacy of detoxification can be assessed by measuring the reduction in cytotoxicity (e.g., determining the half-maximal inhibitory concentration, IC50) and by quantifying the formation of detoxified metabolites, such as glutathione conjugates.

Table 1: Comparative Cytotoxicity of Various Pyrrolizidine Alkaloids

This table presents the cytotoxicity of several PAs in different in vitro models. A higher IC50 or EC50 value indicates lower toxicity. Detoxification methods aim to increase these values.

Pyrrolizidine AlkaloidCell Line/SystemIC50/EC50 (µM)Relative Toxicity RankingReference
LasiocarpineCRL-2118Most Cytotoxic1 (Highest)[6]
SeneciphyllineCRL-2118More Cytotoxic2[6]
SenecionineCRL-2118More Cytotoxic2[6]
HeliotrineCRL-2118More Cytotoxic2[6]
RiddelliineCRL-2118Intermediate3[6]
MonocrotalineCRL-2118Intermediate3[6]
RiddelliinePrimary Rat Hepatocytes6.3High[7]
LasiocarpinePrimary Rat Hepatocytes10.9High[7]
MonocrotalinePrimary Rat Hepatocytes225Moderate[7]
IntermedineCRL-2118Low4[6]
LycopsamineCRL-2118Low4[6]
Table 2: Efficacy of Glutathione (GSH) Conjugation for Different Pyrrolizidine Alkaloids

This table compares the extent of GSH-mediated detoxification for various PAs in an isolated perfused rat liver model. Higher levels of GSH conjugates (GSDHP) in bile indicate more effective detoxification.

Pyrrolizidine AlkaloidGSDHP Released into Bile (nmol/g liver)Bound Pyrroles in Liver (nmol/g liver)Detoxification EfficacyReference
Retrorsine880195High[8]
Trichodesmine80Not specifiedLow[8]
MonocrotalineNot specified55Moderate (based on low liver binding)[8]

Key Detoxification Mechanisms and Potential Agents

Inhibition of CYP450-Mediated Bioactivation

The first step in PA toxicity is their conversion to reactive pyrrolic metabolites by CYP enzymes, particularly CYP3A4.[9] Inhibiting these enzymes can significantly reduce toxicity. Many natural compounds have been identified as potential CYP inhibitors. For instance, ketoconazole is a potent known inhibitor of CYP3A4, with an IC50 value of 0.04 µM.[10] While specific inhibitors for this compound metabolism are not well-documented, compounds known to inhibit CYP3A4 are promising candidates for detoxification.

Enhancement of Glutathione (GSH) Conjugation

The reactive pyrrolic metabolites of PAs can be detoxified by conjugation with glutathione, a reaction often catalyzed by glutathione S-transferases (GSTs).[11][12] This process forms stable, excretable GSH conjugates. Enhancing the levels of intracellular GSH or the activity of GSTs can therefore promote detoxification. Natural compounds like silymarin have been shown to increase glutathione concentrations and protect against liver injury induced by various toxins.[13]

Signaling Pathways in PA Toxicity and Detoxification

The diagram below illustrates the central metabolic pathway for pyrrolizidine alkaloids, highlighting the balance between bioactivation leading to toxicity and detoxification through N-oxidation and glutathione conjugation.

PA_Metabolism PA Pyrrolizidine Alkaloid (PA) (e.g., this compound) CYP450 CYP450 Enzymes (e.g., CYP3A4) PA->CYP450 Bioactivation N_Oxidation N-Oxidation PA->N_Oxidation Detoxification Reactive_Metabolites Dehydropyrrolizidine Alkaloids (DHPAs) (Reactive Pyrrolic Metabolites) CYP450->Reactive_Metabolites Toxicity Hepatotoxicity (DNA Adducts, Protein Adducts, Cell Death) Reactive_Metabolites->Toxicity Alkylation GSH_Detox Glutathione (GSH) Conjugation Reactive_Metabolites->GSH_Detox Detoxification GSH_Conjugates Excretable GSH Conjugates (Detoxified) GSH_Detox->GSH_Conjugates PA_N_Oxide PA N-Oxides (Less Toxic, Excretable) N_Oxidation->PA_N_Oxide

Caption: Metabolic pathway of pyrrolizidine alkaloids.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of detoxification efficacy. Below are protocols for key experiments.

Experimental Protocol 1: In Vitro Cytotoxicity Assay
  • Cell Culture: Culture human hepatocarcinoma (HepG2/C3A) cells or primary hepatocytes in appropriate medium and conditions.[14]

  • Treatment: Seed cells in 96-well plates. After 24 hours, expose the cells to a range of concentrations of the pyrrolizidine alkaloid (e.g., monocrotaline) with and without the potential detoxification agent for a specified period (e.g., 24-48 hours).

  • Cell Viability Assessment: Measure cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial activity.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the concentration-response curves and determine the IC50 values (the concentration that causes 50% inhibition of cell viability) for the PA alone and in the presence of the detoxification agent.

Experimental Protocol 2: CYP450 Inhibition Assay (Fluorogenic Method)
  • Assay Setup: In a 96-well plate, combine recombinant human CYP3A4 enzyme, a fluorogenic probe substrate, and a NADPH regeneration system.[3]

  • Inhibitor Addition: Add a range of concentrations of the test compound (potential detoxification agent). Include a known inhibitor (e.g., ketoconazole) as a positive control and a solvent vehicle as a negative control.

  • Incubation: Pre-incubate the plate at 37°C before initiating the reaction by adding the NADPH regeneration system. Incubate for a defined period.

  • Fluorescence Measurement: Stop the reaction and measure the fluorescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of CYP3A4 activity for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.[3]

Experimental Protocol 3: Glutathione (GSH) Conjugation Assay
  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., rat or human), the pyrrolizidine alkaloid, NADPH, and reduced glutathione (GSH) in a phosphate buffer (pH 7.4).[1]

  • Reaction: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Sample Preparation: Terminate the reaction by adding a quenching solvent like acetonitrile. Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of GSH conjugates (e.g., 7-GSH-DHP) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[1][14]

  • Quantification: Use an appropriate standard curve to quantify the amount of GSH conjugate formed. Compare the amounts formed between different PAs or under different conditions (e.g., with or without an agent that boosts GSH levels).

Experimental and Analytical Workflow

The following diagram outlines a typical workflow for evaluating and comparing PA detoxification methods.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Analysis cluster_results Endpoint Measurement PA Pyrrolizidine Alkaloid (e.g., Monocrotaline) Liver_Fraction Liver S9 / Microsomes + Cofactors (NADPH, GSH) PA->Liver_Fraction Detox_Agent Test Detoxification Agent (e.g., CYP Inhibitor, Antioxidant) Detox_Agent->Liver_Fraction LCMS LC-MS/MS Analysis Liver_Fraction->LCMS Cytotoxicity Cell-Based Cytotoxicity Assay (e.g., HepG2 cells) Liver_Fraction->Cytotoxicity GSH_Quant Quantification of GSH Conjugates LCMS->GSH_Quant Adduct_Measure Quantification of DNA/Protein Adducts LCMS->Adduct_Measure IC50_Calc Calculation of IC50 (Cytotoxicity) Cytotoxicity->IC50_Calc Comparison Comparative Efficacy Assessment GSH_Quant->Comparison IC50_Calc->Comparison Adduct_Measure->Comparison

Caption: General workflow for assessing PA detoxification.

References

Comparative Analysis of Amabiline in Wild vs. Cultivated Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Amabiline, a pyrrolizidine alkaloid with significant pharmacological interest, in plant specimens sourced from wild and cultivated environments. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to inform future research and development strategies.

Executive Summary

This compound, a pyrrolizidine alkaloid found in species such as Cynoglossum amabile and Borago officinalis, exhibits a range of biological activities, including anti-inflammatory and anti-tumor effects. However, it is also associated with hepatotoxicity, a characteristic of many pyrrolizidine alkaloids. The concentration and potential bioactivity of such secondary metabolites can be significantly influenced by the plant's growing conditions. Wild plants, often subjected to greater environmental stress, may exhibit different phytochemical profiles compared to their cultivated counterparts. This guide explores these potential differences, providing a framework for comparative analysis.

While direct comparative studies on this compound concentration in wild versus cultivated plants are limited, research on related phytochemicals in species like Borago officinalis indicates that wild specimens can possess higher levels of certain bioactive compounds and exhibit stronger antioxidant properties.[1][2][3][4] This suggests that the source of plant material—wild-harvested or cultivated—is a critical variable in phytochemical research and drug discovery.

Data Presentation: Phytochemical and Bioactivity Comparison

The following table summarizes the key comparative data on phytochemical content and biological activity between wild and cultivated Borago officinalis, a known this compound-containing plant. This data serves as a proxy for potential variations in this compound content and activity, highlighting the importance of sourcing in phytochemical studies.

ParameterWild Borago officinalisCultivated Borago officinalisAnalysis MethodReference
Total Phenols 5.21 mg GA/g extract2.37 mg GA/g extractFolin-Ciocalteu Assay[1]
Total Flavonoids 22.4 mg RU/g extract13.1 mg RU/g extractRutin Standard Method[1]
Total Tannins 13.7 mg GA/g extract21.33 mg GA/g extractGallic Acid Method[1]
Antioxidant Activity (IC50) 6.3 µg/mL8.7 µg/mLDPPH Assay[1][2]

Note: Lower IC50 value indicates higher antioxidant activity. GA/g = Gallic Acid Equivalents per gram; RU/g = Rutin Equivalents per gram.

Experimental Protocols

Detailed methodologies are crucial for reproducible comparative studies. The following protocols outline the key experiments for a comprehensive analysis of this compound in wild versus cultivated plant materials.

Plant Material Collection and Preparation
  • Wild Specimens: Collect from multiple geographically distinct, pollution-free locations. Document the ecological conditions, including soil type and associated flora.

  • Cultivated Specimens: Grow from certified seeds under controlled greenhouse conditions. Maintain consistent soil composition, watering, and light exposure.

  • Preparation: Harvest the same plant parts (e.g., leaves, flowers) at the same developmental stage. Dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind to a fine powder.

Extraction of this compound

This protocol is adapted from established methods for pyrrolizidine alkaloid extraction.

  • Maceration: Suspend 10 g of powdered plant material in 100 mL of 0.5 M sulfuric acid.

  • Extraction: Stir the mixture for 24 hours at room temperature.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Basification: Adjust the pH of the filtrate to 9.0 with ammonium hydroxide.

  • Liquid-Liquid Extraction: Extract the aqueous solution three times with an equal volume of chloroform.

  • Concentration: Combine the chloroform extracts and evaporate to dryness under reduced pressure to yield the crude alkaloid extract.

Quantification of this compound using LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for the quantification of specific alkaloids.

  • Sample Preparation: Dissolve the crude alkaloid extract in methanol to a known concentration.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

  • Quantification: Generate a standard curve using a certified this compound reference standard to quantify the concentration in the samples.

Bioactivity Assay: In Vitro Cytotoxicity (MTT Assay)

This assay determines the cytotoxic effects of the extracted alkaloids on cancer cell lines.

  • Cell Culture: Culture a suitable cancer cell line (e.g., HepG2, a human liver cancer cell line) in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with serial dilutions of the crude alkaloid extracts from both wild and cultivated plants.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of this compound from sample collection to data analysis.

experimental_workflow cluster_collection Plant Material cluster_processing Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation wild Wild Plant Collection drying Drying & Grinding wild->drying cultivated Cultivated Plant Growth cultivated->drying extraction This compound Extraction drying->extraction quantification LC-MS/MS Quantification extraction->quantification bioassay Bioactivity Assays (e.g., MTT) extraction->bioassay comparison Comparative Analysis quantification->comparison bioassay->comparison

Experimental workflow for comparative analysis.
Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity

Pyrrolizidine alkaloids are known to induce cellular damage through metabolic activation, leading to DNA damage and apoptosis. The diagram below illustrates a hypothetical signaling pathway for this compound-induced cytotoxicity.

signaling_pathway This compound This compound CYP450 CYP450 Enzymes (Metabolic Activation) This compound->CYP450 ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites DNA_Damage DNA Adducts (DNA Damage) ReactiveMetabolites->DNA_Damage p53 p53 Activation DNA_Damage->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Pro-apoptotic protein induction

Hypothetical pathway of this compound cytotoxicity.

References

Safety Operating Guide

Proper Disposal of Amabiline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of amabiline, a hepatotoxic pyrrolizidine alkaloid, is of paramount importance. This document provides essential safety and logistical information, outlining the recommended procedures for the proper disposal of this compound waste in a laboratory setting.

This compound, with the Chemical Abstracts Service (CAS) number 17958-43-9 , is a naturally occurring compound found in various plant species. As a member of the pyrrolizidine alkaloid class, it is known to cause liver damage.[1] Therefore, all waste containing this compound must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Immediate Safety and Handling

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) if available from the supplier. In the absence of a specific SDS, the precautionary measures for handling highly toxic compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator should be used in a certified chemical fume hood.

This compound Waste Classification and Segregation

All materials that have come into contact with this compound must be considered hazardous waste. This includes, but is not limited to:

  • Unused or expired this compound solid compound or solutions.

  • Contaminated laboratory supplies (e.g., pipette tips, vials, and weighing paper).

  • Solvents and solutions used to dissolve or react with this compound.

  • Contaminated PPE (gloves, disposable lab coats).

  • Spill cleanup materials.

Waste Segregation:

Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions. This compound waste should be segregated based on its physical state (solid or liquid) and compatibility with other chemicals.

Waste TypeDescription
Solid Waste Pure this compound, contaminated lab supplies (pipette tips, weighing paper, etc.), and contaminated PPE.
Liquid Waste Solutions containing this compound, including solvents used for dissolution, reaction mixtures, and rinsates.
Sharps Waste Contaminated needles, syringes, and broken glassware.

Step-by-Step Disposal Procedures

The following procedures provide a general framework for the disposal of this compound waste. Always consult and follow your institution's specific hazardous waste management guidelines.

Step 1: Container Selection and Labeling
  • Select Appropriate Containers:

    • For liquid waste, use a chemically resistant, leak-proof container with a secure screw-top cap. Avoid using glass containers if possible to prevent breakage.

    • For solid waste, use a durable, sealable plastic bag or a wide-mouthed, sealed container.

    • For sharps, use a designated, puncture-resistant sharps container.

  • Label Containers Clearly:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" (avoiding abbreviations or formulas).

      • The CAS number: 17958-43-9.

      • An accurate estimation of the concentration of this compound and any other constituents.

      • The associated hazards (e.g., "Toxic," "Hepatotoxin").

      • The date the waste was first added to the container.

      • The name and contact information of the principal investigator or laboratory supervisor.

Step 2: Waste Accumulation and Storage
  • Storage Location: Store waste containers in a designated and properly labeled satellite accumulation area (SAA) within the laboratory. The SAA should be under the control of the laboratory personnel.

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire volume of the largest container in case of a leak.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.

  • Incompatible Waste: Do not mix this compound waste with incompatible chemicals.

Step 3: Request for Waste Pickup
  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of any this compound waste down the drain or in the regular trash.

Potential for Chemical Inactivation (For Research and Consideration)

While not a substitute for proper hazardous waste disposal, research suggests that pyrrolizidine alkaloids may be susceptible to chemical degradation.

  • Alkaline Hydrolysis: Studies have shown that pyrrolizidine alkaloids can degrade in alkaline conditions. One study indicated a 50% degradation of certain PAs within 24 hours in an alkaline solution.[2] However, the specific conditions (pH, temperature, and time) required for the complete and verified inactivation of this compound are not well-established.

  • Oxidation: The oxidation of the pyrrolizidine ring system is a potential method for detoxification.[3] Strong oxidizing agents, such as potassium permanganate, could potentially be used to degrade the molecule.

Important Note: Any attempt to chemically inactivate this compound waste must be treated as a formal experimental protocol. It should be thoroughly researched, and a detailed risk assessment must be conducted. The efficacy of the inactivation method must be validated through analytical techniques before the treated waste can be considered for any alternative disposal route. Without such validation, all treated waste must still be disposed of as hazardous waste.

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify your laboratory supervisor and the institutional EHS department.

  • Cleanup: Only trained personnel with the appropriate PPE and spill cleanup materials should handle the cleanup. All materials used for cleanup must be disposed of as hazardous waste.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

Seek immediate medical attention for any exposure to this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

Visual Guidance

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for this compound disposal.

AmabilineDisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe classify Classify Waste (Solid, Liquid, Sharps) ppe->classify select_container Select & Label Appropriate Container classify->select_container add_waste Add Waste to Container select_container->add_waste store Store in Designated SAA with Secondary Containment add_waste->store keep_closed Keep Container Closed store->keep_closed request_pickup Request EHS Pickup keep_closed->request_pickup end Proper Disposal request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

SpillResponse spill This compound Spill Occurs evacuate Evacuate & Alert Others spill->evacuate isolate Isolate the Area evacuate->isolate report Report to Supervisor & EHS isolate->report cleanup Cleanup by Trained Personnel report->cleanup dispose Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose

Caption: Immediate response protocol for an this compound spill.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Amabiline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Amabiline, a hepatotoxic pyrrolizidine alkaloid. Adherence to these protocols is critical to ensure personnel safety and mitigate risks of exposure. This guide will serve as a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance to directly address operational questions.

Understanding the Hazard: this compound Toxicity

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, including those of the Cynoglossum genus.[1] Like other toxic pyrrolizidine alkaloids, this compound is known to be hepatotoxic, meaning it can cause significant damage to the liver.[1] The toxicity of this compound is not inherent to the molecule itself but arises from its metabolic activation within the liver by cytochrome P450 enzymes. This process converts the alkaloid into highly reactive pyrrolic esters, which can then bind to cellular macromolecules like DNA and proteins, leading to cell damage, necrosis, and in some cases, cancer.

Given the serious health risks associated with this compound, stringent safety precautions, including the correct use of personal protective equipment (PPE), are mandatory for all personnel handling this compound.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and the general toxicity range for related pyrrolizidine alkaloids. Due to the limited availability of specific toxicological data for this compound, a conservative approach based on the broader class of compounds is recommended.

Table 1: Physicochemical and Toxicological Data for this compound and Related Pyrrolizidine Alkaloids

PropertyValueSource
This compound CAS Number 17958-43-9[2][3]
This compound Molecular Formula C15H25NO4[1][3]
This compound Molar Mass 283.36 g/mol [1][3]
Oral LD50 (Rat) for various Pyrrolizidine Alkaloids 34 - 300 mg/kg[4][5]

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)To prevent skin contact and absorption.
Eye and Face Protection Safety goggles and a face shieldTo protect against splashes and aerosols.
Body Protection Disposable, solid-front lab coat with tight-fitting cuffsTo prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired when handling powders or creating aerosols.

Experimental Protocols: Safe Handling and Disposal of this compound

The following protocols provide detailed, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting. These procedures are designed to minimize the risk of exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) Donning and Doffing Procedure
  • Donning Sequence:

    • Perform hand hygiene.

    • Put on a disposable lab coat, ensuring it is fully fastened.

    • Put on a NIOSH-approved respirator (if required by risk assessment).

    • Put on safety goggles and a face shield.

    • Put on the first pair of chemical-resistant gloves.

    • Put on a second pair of chemical-resistant gloves, ensuring the cuffs are over the sleeves of the lab coat.

  • Doffing Sequence (to be performed in a designated area):

    • Remove the outer pair of gloves, peeling them off without touching the outside.

    • Remove the lab coat by rolling it outwards and away from the body.

    • Perform hand hygiene with the inner gloves still on.

    • Remove the face shield and safety goggles.

    • Remove the inner pair of gloves.

    • Perform thorough hand hygiene.

Protocol for Weighing and Preparing this compound Solutions
  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Cover the work surface of the fume hood with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (e.g., balance, spatulas, glassware, solvent) within the fume hood.

  • Weighing:

    • Wear all required PPE.

    • Tare the balance with a pre-labeled, sealed container.

    • Carefully transfer the desired amount of this compound powder into the container using a dedicated spatula.

    • Close the container immediately after weighing.

    • Clean any residual powder from the spatula and balance using a solvent-moistened wipe. Dispose of the wipe as hazardous waste.

  • Solution Preparation:

    • In the fume hood, add the desired solvent to the container with the weighed this compound.

    • Seal the container and mix gently until the solid is fully dissolved.

    • Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • This includes used PPE (gloves, lab coats), absorbent paper, and contaminated consumables (e.g., pipette tips, weighing boats).

    • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste bag within the fume hood.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination:

    • Decontaminate all non-disposable equipment (glassware, spatulas) that has come into contact with this compound.

    • A recommended decontamination procedure is to rinse the equipment three times with a suitable solvent (e.g., ethanol or methanol), collecting the rinsate as hazardous liquid waste.

    • Wipe down the work surfaces of the fume hood with the same solvent after each use.

Visual Guides to Safety and Workflow

The following diagrams provide visual representations of key safety procedures and workflows for handling this compound.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Task involves handling this compound risk_assessment Conduct Risk Assessment: - Physical form (solid/liquid) - Quantity - Potential for aerosol generation start->risk_assessment powder_handling Handling Powder? risk_assessment->powder_handling aerosol_check Aerosol Generation Potential? respirator Required: NIOSH-approved respirator with organic vapor cartridges aerosol_check->respirator Yes no_respirator Respirator not required (unless splash/aerosol risk is high) aerosol_check->no_respirator No powder_handling->aerosol_check Yes liquid_handling Handling Liquid Solution? powder_handling->liquid_handling No liquid_handling->aerosol_check base_ppe Standard PPE: - Double chemical-resistant gloves - Disposable lab coat - Safety goggles and face shield respirator->base_ppe no_respirator->base_ppe end Proceed with Task base_ppe->end

Caption: PPE selection workflow for handling this compound.

Metabolic_Activation_Pathway Metabolic Activation of this compound This compound This compound (Inactive Toxin) CYP450 Cytochrome P450 Enzymes (in Liver) This compound->CYP450 Reactive_Metabolites Reactive Pyrrolic Metabolites (Dehydroalkaloids) CYP450->Reactive_Metabolites Metabolic Activation Adduct_Formation Covalent Adduct Formation Reactive_Metabolites->Adduct_Formation Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins) Cellular_Macromolecules->Adduct_Formation Cell_Damage Cellular Damage and Necrosis Adduct_Formation->Cell_Damage Hepatotoxicity Hepatotoxicity (Liver Damage) Cell_Damage->Hepatotoxicity

Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.

Lab_Workflow Laboratory Workflow for Handling this compound start Start: Prepare for Experiment ppe Don Appropriate PPE start->ppe fume_hood_prep Prepare Chemical Fume Hood ppe->fume_hood_prep weighing Weigh this compound fume_hood_prep->weighing solution_prep Prepare Solution weighing->solution_prep experiment Conduct Experiment solution_prep->experiment decontamination Decontaminate Equipment and Work Area experiment->decontamination waste_disposal Dispose of Hazardous Waste decontamination->waste_disposal ppe_doffing Doff PPE waste_disposal->ppe_doffing end End of Procedure ppe_doffing->end

Caption: A step-by-step laboratory workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amabiline
Reactant of Route 2
Amabiline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。